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Core Science & Biosynthesis

Foundational

Mechanistic Blueprint and Synthetic Workflows for 1-Oxa-7-azaspiro[4.4]non-3-ene Formation

Executive Summary As the pharmaceutical industry shifts away from flat, aromatic molecules to mitigate off-target liabilities, three-dimensional spirocyclic architectures have emerged as privileged pharmacophores. The 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry shifts away from flat, aromatic molecules to mitigate off-target liabilities, three-dimensional spirocyclic architectures have emerged as privileged pharmacophores. The 1 core[1] provides rigid spatial vectors that enhance binding specificity and improve pharmacokinetic profiles[2]. Azaspiro[4.4]nonane derivatives are frequently identified as key structural motifs in bioactive natural products and advanced drug candidates[3]. This technical guide provides an in-depth mechanistic evaluation and self-validating experimental protocols for constructing this sterically demanding spirocycle via transition-metal catalysis[4].

Retrosynthetic Strategy & Mechanistic Logic

Constructing the quaternary spiro center of 1-oxa-7-azaspiro[4.4]non-3-ene is synthetically demanding. Direct alkylation methods to form the quaternary carbon often suffer from competing elimination pathways and poor yields due to severe steric hindrance. To circumvent this, our retrosynthetic strategy establishes the quaternary center early via a highly nucleophilic Grignard addition, followed by an intramolecular Ring-Closing Metathesis (RCM) to forge the oxacycle.

Retrosynthesis Target 1-Oxa-7-azaspiro[4.4]non-3-ene Diene 3-(Allyloxy)-3-vinylpyrrolidine Target->Diene RCM (Grubbs II) Alcohol 3-Hydroxy-3-vinylpyrrolidine Diene->Alcohol O-Allylation Ketone N-Boc-3-pyrrolidinone Alcohol->Ketone Vinyl Grignard

Retrosynthetic strategy for 1-Oxa-7-azaspiro[4.4]non-3-ene.

Mechanistic Elucidation of Metathesis-Driven Spirocyclization

The critical step in this synthesis is the ruthenium-catalyzed RCM of the diene precursor. The mechanism relies on a sequence of [2+2] cycloadditions and cycloreversions.

RCM_Mechanism Precatalyst Grubbs II Precatalyst Active Active Ru-Alkylidene Precatalyst->Active - PCy3 Coordination Diene Coordination (Allyl Group) Active->Coordination Metallacyclobutane1 Primary Metallacyclobutane Coordination->Metallacyclobutane1 [2+2] Cycloaddition Cleavage1 Cycloreversion (- Ethylene) Metallacyclobutane1->Cleavage1 Intermediate Ru-Alkylidene Intermediate Cleavage1->Intermediate Coordination2 Intramolecular Coordination (Vinyl Group) Intermediate->Coordination2 Metallacyclobutane2 Secondary Metallacyclobutane Coordination2->Metallacyclobutane2 [2+2] Cycloaddition Product Spirocyclic Product + Active Ru Metallacyclobutane2->Product Cycloreversion Product->Active Catalyst Regeneration

Catalytic cycle of the Ring-Closing Metathesis (RCM) forming the spirocycle.

Mechanistic Breakdown:

  • Initiation: The catalytic cycle begins with the dissociation of the phosphine (or isopropoxystyrene in Hoveyda-Grubbs catalysts) to generate the active 14-electron ruthenium alkylidene.

  • First Cycloaddition: Coordination of the less sterically hindered terminal alkene (the allyl ether moiety) precedes a [2+2] cycloaddition, forming the primary metallacyclobutane.

  • Ethylene Expulsion: Cycloreversion expels ethylene gas. This entropically favorable release provides the thermodynamic driving force for the reaction, yielding a new ruthenium-alkylidene intermediate.

  • Spirocyclization: An intramolecular [2+2] cycloaddition with the sterically congested vinyl group at the quaternary center forms the secondary metallacyclobutane. Final cycloreversion releases the spirocyclic product and regenerates the active catalyst.

Quantitative Optimization of RCM Conditions

The steric bulk at the spiro center heavily influences catalyst selection. The data below summarizes the optimization required to overcome the activation barrier of the secondary metallacyclobutane formation.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Grubbs I (10 mol%)DCM252415Poor conversion due to steric hindrance at the quaternary center.
2Grubbs II (5 mol%)DCM401268Improved yield; the electron-donating NHC ligand enhances reactivity.
3Grubbs II (5 mol%)Toluene80485Elevated temperature overcomes the activation barrier for the congested diene.
4Hoveyda-Grubbs II (5 mol%)Toluene80392 Optimal; rapid initiation and high thermal stability prevent catalyst degradation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems, where each step contains an intrinsic checkpoint before progression.

Workflow Stage1 Stage 1: Grignard Addition Reagents: Vinyl-MgBr, THF Temp: -78°C Validation: TLC (KMnO4) Stage2 Stage 2: O-Allylation Reagents: NaH, Allyl-Br, DMF Temp: 0°C to RT Validation: 1H NMR (Allyl peaks) Stage1->Stage2 Stage3 Stage 3: RCM Cyclization Reagents: Hoveyda-Grubbs II, PhMe Temp: 80°C, 0.01M Validation: MS (M-28) Stage2->Stage3 Purification Purification Stage3->Purification

Step-by-step experimental workflow for spirocycle synthesis and validation.

Protocol A: Nucleophilic Addition (Quaternary Center Formation)
  • Preparation : Flame-dry a 250 mL Schlenk flask under argon. Charge with N-Boc-3-pyrrolidinone (1.0 equiv) and anhydrous THF (0.2 M).

  • Cooling : Submerge in a dry ice/acetone bath (-78 °C).

    • Causality: Cryogenic temperatures suppress the kinetically competitive enolization of the ketone, ensuring nucleophilic attack predominates.

  • Addition : Dropwise addition of vinylmagnesium bromide (1.5 equiv, 1.0 M in THF) over 30 minutes.

  • Self-Validation : Quench a 0.1 mL aliquot with saturated NH₄Cl. Analyze via TLC (Hexanes/EtOAc 7:3) visualized with KMnO₄. Success is confirmed by the complete consumption of the UV-active ketone and the appearance of a highly polar, easily oxidizable (KMnO₄-positive) tertiary alcohol spot.

Protocol B: Williamson Etherification (O-Allylation)
  • Deprotonation : Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add NaH (60% dispersion, 1.5 equiv) portion-wise.

    • Causality: The tertiary alcohol is highly sterically hindered; a strong base (NaH) and a polar aprotic solvent (DMF) are required to generate a naked, highly reactive alkoxide.

  • Alkylation : Add allyl bromide (1.5 equiv) dropwise. Warm to room temperature and stir for 12 hours.

  • Self-Validation : Isolate a crude sample. ¹H NMR self-validates the conversion by the appearance of a complex multiplet at 5.8–6.0 ppm (internal allyl proton) and the disappearance of the broad -OH stretch (~3400 cm⁻¹) in the IR spectrum.

Protocol C: Ring-Closing Metathesis (Spirocyclization)
  • Setup : Dissolve the diene precursor in anhydrous, degassed toluene to a final concentration of 0.01 M.

    • Causality: High dilution is strictly enforced to kinetically favor the intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalysis : Add Hoveyda-Grubbs II catalyst (5 mol%). Heat to 80 °C for 3 hours.

    • Causality: The sterically congested quaternary center requires the robust NHC ligand of the 2nd generation catalyst and elevated thermal energy to overcome the activation barrier of the metallacyclobutane intermediate.

  • Self-Validation : The reaction is visually validated by the continuous evolution of ethylene gas (bubbling). Post-reaction, mass spectrometry (LC-MS) confirms success via a precise mass shift of -28 Da (loss of ethylene), yielding the desired1 core[1].

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PubMed Central (PMC) / NIH URL:[Link]

  • Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols Source: PubMed Central (PMC) / NIH URL:[Link]

  • 1-Oxa-7-azaspiro[4.4]non-3-ene Source: PubChem / NIH URL:[Link]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products Source: ResearchGate URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives

A Technical Guide for Structural Biologists and Medicinal Chemists The drive to "escape from flatland" in modern drug discovery has elevated the importance of sp3 -rich spirocyclic scaffolds[1]. Among these, the 1-oxa-7-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Biologists and Medicinal Chemists

The drive to "escape from flatland" in modern drug discovery has elevated the importance of sp3 -rich spirocyclic scaffolds[1]. Among these, the 1-oxa-7-azaspiro[4.4]non-3-ene system—and its saturated derivatives—offers exceptional conformational rigidity and precise 3D vectorization of pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the crystal structure, mechanistic synthesis, and crystallographic validation of these derivatives.

Structural Biology & Crystallographic Profiling

The 1-oxa-7-azaspiro[4.4]non-3-ene core consists of a fused oxolene (an oxygen-containing five-membered unsaturated ring) and a pyrrolidine or pyrrolidinone ring, sharing a single spiro carbon atom.

The Spiro Carbon Geometry

The central sp3 -hybridized spiro carbon dictates the orthogonal relationship between the two rings. This orthogonality is highly prized in rational drug design because it allows substituents to project into distinct spatial quadrants, minimizing steric clashes and optimizing binding pocket interactions. For example, in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative disorders, this spirocyclic core perfectly vectors the pharmacophore into the enzyme's active site[2][3].

X-Ray Crystallographic Features

Single-crystal X-ray diffraction (XRD) of these derivatives typically reveals a highly ordered lattice driven by the rigid spiro center. The crystalline derivative (E)-7-Benzyl-9-benzylidene-4-phenyl-1-oxa-7-azaspiro[4.4]non-3-ene-2,6,8-trione crystallizes in the triclinic P-1 space group[4][5]. Furthermore, X-ray crystallographic analysis of oxime derivatives of related spirodiketopiperazines has been critical in confirming the absolute configuration of the spirocyclic center and identifying stabilizing intramolecular hydrogen bonds[6].

Table 1: Representative Crystallographic Data for 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives

Crystallographic ParameterValue / DescriptionCausality & Structural Significance
Empirical Formula C27​H19​NO4​ (Derivative 2a)[4]Representative of highly functionalized synthetic intermediates used in drug screening.
Crystal System Triclinic[4]Common for asymmetric spirocycles lacking higher-order internal symmetry.
Space Group P-1[4]Indicates a centrosymmetric packing, typical for racemic mixtures unless synthesized enantiopure.
Unit Cell Dimensions a=9.61Å, b=9.76Å, c=12.53Å, α=110.89°[4]Dense packing is facilitated by intermolecular π-π stacking of the benzyl and phenyl substituents.
Data Collection Temp. 100(2) K[5]Cryocooling minimizes thermal atomic displacement (B-factors) for high-resolution spiro-carbon mapping.
Mechanistic Synthesis & Workflow

The construction of the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold often relies on the tandem Rh(II)-catalyzed O-H insertion and base-promoted cyclization of diazo tetramic acids with alkynes or aldehydes[7][8].

Catalyst Selection & Causality:

Rh2​(esp)2​ is strictly preferred over traditional Rh2​(OAc)4​ . The tethered dicarboxylate ligands in Rh2​(esp)2​ prevent ligand dissociation, ensuring sustained catalytic turnover and stabilizing the highly electrophilic rhodium carbenoid intermediate[8].

Workflow Step1 1. Reactants Diazo Tetramic Acid + Propiolic Acid Step2 2. Carbene Formation Rh2(esp)2 Catalysis (-15°C) Step1->Step2 Anhydrous DCM Step3 3. Ring Closure O-H Insertion & Cyclization Step2->Step3 N2 Extrusion Step4 4. Target Scaffold 1-Oxa-7-azaspiro[4.4]non-3-ene Step3->Step4 Stereoselective Step5 5. Crystallization Slow Evaporation (Hexane/Acetone) Step4->Step5 Flash Chromatography Step6 6. Validation Single Crystal X-Ray Diffraction (100 K) Step5->Step6 Birefringence Check

Figure 1: Rh(II)-catalyzed synthesis and crystallographic validation workflow.

Self-Validating Experimental Protocol: Synthesis and Crystallization

To ensure scientific integrity and reproducibility, the following protocol incorporates strict in-process validation steps, ensuring the workflow functions as a self-validating system.

Phase 1: Rh(II)-Catalyzed Cyclization
  • Preparation : Dissolve the diazo compound (e.g., diazo tetramic acid, 1.0 equiv) and propiolic acid derivative (1.1 equiv) in anhydrous dichloromethane (DCM)[4][5]. Causality: Anhydrous DCM is critical; ambient moisture will competitively react with the rhodium carbene via O-H insertion, quenching the reaction and drastically reducing the yield.

  • Catalysis : Cool the solution to -15 °C using an ice/NaCl bath. Add Rh2​(esp)2​ (0.05 mol %) dropwise[5][8]. Causality: Low temperature manages the exothermic nitrogen gas extrusion, preventing uncontrolled thermal decomposition of the diazo compound.

  • In-Process Control (Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Acetone (7:3). The complete disappearance of the bright yellow diazo spot confirms successful carbene formation and insertion.

  • Workup : Concentrate the mixture under reduced pressure and purify via flash column chromatography[7].

Phase 2: Crystal Growth & X-Ray Diffraction
  • Solvent System Selection : Dissolve the purified spirocycle in a minimal amount of a binary solvent system (n-hexane/acetone)[5][7]. Causality: Acetone provides high initial solubility. The slow evaporation of the volatile hexane gradually lowers the dielectric constant of the solution, forcing the spirocycle to nucleate into a highly ordered crystalline lattice rather than crashing out as an amorphous powder.

  • Crystal Growth : Allow the loosely capped vial to stand undisturbed at ambient temperature for 48-72 hours. Validation: Inspect the resulting solids under a polarized light microscope. The presence of birefringence confirms the formation of single crystals suitable for diffraction.

  • X-Ray Diffraction : Mount a suitable single crystal on a diffractometer (e.g., SuperNova) equipped with a Cu Kα source. Cryocool the crystal to 100 K using a nitrogen cold stream[5]. Causality: Cryocooling to 100 K drastically reduces thermal vibrations of the atoms, allowing for precise electron density mapping and unequivocal assignment of the sterically congested spiro carbon's absolute configuration.

Applications in Drug Discovery

The 1-oxa-7-azaspiro[4.4]non-3-ene architecture is a privileged scaffold with broad utility:

  • O-GlcNAcase (OGA) Inhibitors : Saturated derivatives (1-oxa-7-azaspiro[4.4]nonanes) have been developed as potent OGA inhibitors for the treatment of neurodegenerative disorders like Alzheimer's disease[2]. Co-crystal structures of these inhibitors with bacterial OGA homologues (CpOGA) reveal that the spirocyclic core optimally fills the enzyme's active site pocket[3].

  • Herbicidal Nucleosides : Analogues of hydantocidin featuring spirodiketopiperazines at the anomeric position exhibit potent herbicidal activity. The spiro center perfectly mimics natural ribofuranose conformations, allowing it to act as a potent antimetabolite[6].

References
  • Title : An Enantioselective Ring Expansion Route Leading to Furanose and Pyranose Nucleosides Featuring Spirodiketopiperazines at the Anomeric Position Source : The Journal of Organic Chemistry (ACS Publications) URL : 6

  • Title : Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization Source : The Journal of Organic Chemistry (ACS Publications) URL : 7

  • Title : Supporting Information: Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization Source : Beilstein Journal of Organic Chemistry URL : 4

  • Title : Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source : Journal of Medicinal Chemistry (ACS Publications) URL :2

  • Title : Diastereoselective Formal[5+2] Cycloaddition of Diazo Arylidene Succinimides-Derived Rhodium Carbenes and Aldehydes: A Route to 2-Benzoxepines Source : ACS Publications URL : 8

  • Title : COMPLEMENTARY SYNTHESIS OF ORGANOBORANES TO POPULATE THE CHEMICAL FUNCTIONALITY TO A GIVEN AREA OF BIOMEDICAL INTEREST Source : TDX (Tesis Doctorals en Xarxa) URL : 3

  • Title : Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source : PMC (PubMed Central) URL : 1

Sources

Foundational

An In-depth Technical Guide to the Stability and Reactivity of the 1-Oxa-7-azaspiro[4.4]non-3-ene Ring System

Abstract The 1-Oxa-7-azaspiro[4.4]non-3-ene core represents a unique heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its constrained three-dimensional architecture,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-Oxa-7-azaspiro[4.4]non-3-ene core represents a unique heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its constrained three-dimensional architecture, combining the features of a dihydrooxazole and a pyrrolidine ring system, offers a novel framework for the design of bioactive molecules. This technical guide provides a comprehensive analysis of the predicted stability and reactivity of this underexplored ring system. In the absence of direct experimental data for this specific scaffold, this paper synthesizes information from analogous structures and foundational chemical principles to offer a predictive yet authoritative overview. We will explore the inherent ring strain, the electronic characteristics, and the anticipated reactivity of the key functional moieties: the enol ether-like C=C double bond, the imine-like C=N bond of the dihydrooxazole, and the nucleophilic nitrogen of the pyrrolidine ring. Furthermore, this guide proposes a plausible synthetic strategy and detailed experimental protocols to facilitate future research into this promising spirocyclic system.

Introduction: The Architectural Novelty of the 1-Oxa-7-azaspiro[4.4]non-3-ene System

Spirocyclic systems are a class of molecules where two rings are connected by a single common atom, the spiro center. This arrangement confers a rigid, three-dimensional geometry that is highly advantageous in drug design, as it allows for precise positioning of functional groups in biological space, often leading to enhanced binding affinity and selectivity for protein targets.[1] The 1-Oxa-7-azaspiro[4.4]non-3-ene ring system is a compelling example, integrating the structural motifs of both dihydrooxazoles and pyrrolidines. The pyrrolidine moiety is a common feature in numerous natural products and FDA-approved drugs, valued for its hydrogen bonding capacity and its role as a versatile scaffold.[2][3] The dihydrooxazole (oxazoline) ring, while less common as a core scaffold, is a critical component in asymmetric catalysis and is present in several bioactive compounds.[4] The fusion of these two five-membered rings, one of which contains unsaturation, creates a molecule with a unique conformational and electronic profile. This guide aims to provide a predictive framework for understanding and harnessing the chemical properties of this novel spirocyclic system.

Predicted Stability of the 1-Oxa-7-azaspiro[4.4]non-3-ene Core

The stability of the 1-Oxa-7-azaspiro[4.4]non-3-ene ring system is governed by a combination of ring strain, electronic effects, and the inherent stability of its constituent heterocycles.

Ring Strain Analysis

Spiro[4.4]nonane, the parent carbocyclic system, possesses a moderate degree of ring strain. Computational studies on small spiroalkanes indicate that the spiro-junction introduces additional strain compared to their monocyclic counterparts.[5] The introduction of heteroatoms and a double bond in the 1-Oxa-7-azaspiro[4.4]non-3-ene system will modulate this strain. The five-membered dihydrooxazole and pyrrolidine rings are expected to adopt envelope or twist conformations to minimize torsional strain. The C=C double bond in the dihydrooxazole ring introduces planarity to that part of the molecule, which may slightly increase the overall ring strain compared to the saturated 1-Oxa-7-azaspiro[4.4]nonane.

Electronic Stability

The dihydrooxazole ring contains an imine-like C=N bond and an enol ether-like C=C-O moiety. This arrangement results in a polarized system. The oxazole ring system, in general, is considered electron-deficient due to the electronegativity of the nitrogen and oxygen atoms.[6] This electron deficiency can influence the stability and reactivity of the ring.

The pyrrolidine ring, being a saturated secondary amine, is electronically rich due to the lone pair of electrons on the nitrogen atom.[7] This nitrogen can be readily protonated or participate in hydrogen bonding, which will influence the overall solubility and pharmacokinetic properties of molecules containing this scaffold.

Susceptibility to Degradation

Based on the chemistry of related structures, the 1-Oxa-7-azaspiro[4.4]non-3-ene ring system is predicted to have several potential degradation pathways:

  • Hydrolysis: The dihydrooxazole ring is susceptible to both acid and base-catalyzed hydrolysis. Acidic conditions can lead to protonation of the nitrogen, followed by nucleophilic attack of water at the C2 position, ultimately resulting in ring cleavage to form a γ-amino ester or related structures.[8][9]

  • Oxidation: The enol ether-like double bond is a potential site for oxidative cleavage. Strong oxidizing agents could lead to the opening of the dihydrooxazole ring.

  • Dehydrogenation: The pyrrolidine ring, under certain catalytic conditions (e.g., with palladium), could undergo dehydrogenation to the corresponding pyrrole derivative, a common side reaction in syntheses involving this moiety.[10]

The stability of the pyrrolidinone core, a related lactam, is known to be influenced by pH, temperature, and the presence of catalysts.[10] Similar sensitivities are anticipated for the 1-Oxa-7-azaspiro[4.4]non-3-ene system.

Predicted Reactivity of the 1-Oxa-7-azaspiro[4.4]non-3-ene Core

The reactivity of the 1-Oxa-7-azaspiro[4.4]non-3-ene ring system can be understood by considering the reactivity of its individual components: the dihydrooxazole ring, the pyrrolidine ring, and the C=C double bond.

Reactions at the Dihydrooxazole Moiety

The dihydrooxazole ring presents several sites for chemical modification:

  • Nucleophilic Attack at C2: The C2 position, being part of an imine-like system, is electrophilic. After activation by an electrophile (e.g., protonation or alkylation of the nitrogen), this position is susceptible to nucleophilic attack. This can lead to ring-opening reactions, a known reactivity pattern for 4,5-dihydrooxazoles.[8][9]

  • Nucleophilic Attack at C5: Following activation of the dihydrooxazole ring, nucleophilic attack can also occur at the C5 position.[8]

  • Deprotonation at C2: While less common for dihydrooxazoles than for aromatic oxazoles, deprotonation at the C2 position with a strong base could potentially generate a nucleophilic species for reaction with electrophiles.

  • Reactions involving the Nitrogen Atom: The nitrogen atom of the dihydrooxazole is nucleophilic and can react with electrophiles. This is often the initial step in ring-opening reactions.[8]

Reactions at the Pyrrolidine Moiety

The pyrrolidine nitrogen is a key center of reactivity:

  • N-Alkylation and N-Acylation: As a secondary amine, the pyrrolidine nitrogen is readily alkylated or acylated. This provides a straightforward handle for introducing a wide variety of substituents to modulate the physicochemical properties of the molecule.[11]

  • Nucleophilic Reactions: The lone pair on the nitrogen allows the pyrrolidine ring to act as a nucleophile in various reactions, such as the Stork enamine reaction if a carbonyl group were adjacent to the nitrogen.[7]

  • Formation of N-Acyliminium Ions: N-acylpyrrolidines can be converted to N-acyliminium ions, which are powerful electrophiles for intramolecular cyclization reactions.[12]

Reactions at the C=C Double Bond

The endocyclic double bond of the dihydrooxazole ring is expected to exhibit reactivity characteristic of enol ethers:

  • Electrophilic Addition: The electron-rich nature of the double bond makes it susceptible to electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration.[1] These reactions would likely proceed with Markovnikov regioselectivity, with the electrophile adding to the C4 position.

  • Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions, a known reactivity mode for spiro[4.4]nona-2,7-diene-1,6-dione.[13] It could also participate in other pericyclic reactions.

  • Transition Metal-Catalyzed Reactions: The double bond can coordinate to transition metals, enabling a variety of catalytic transformations, such as hydrogenation, hydroformylation, or Heck-type reactions.

The interplay between these functional groups within the constrained spirocyclic system may lead to unique and potentially novel reactivity patterns.

Proposed Synthetic Strategy and Experimental Protocols

As there is no established synthesis for the 1-Oxa-7-azaspiro[4.4]non-3-ene ring system in the literature, a plausible synthetic route is proposed here based on established methodologies for the synthesis of spiro-heterocycles. The key disconnection is a 1,3-dipolar cycloaddition reaction.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule involves a 1,3-dipolar cycloaddition between an azomethine ylide and a dihydrooxazole dipolarophile.

G Target 1-Oxa-7-azaspiro[4.4]non-3-ene Intermediate1 Azomethine Ylide Target->Intermediate1 1,3-Dipolar Cycloaddition Intermediate2 Dihydrooxazole Dipolarophile Target->Intermediate2 1,3-Dipolar Cycloaddition Precursor1 Amino Acid Derivative Intermediate1->Precursor1 Precursor2 Aldehyde Intermediate1->Precursor2 Precursor3 2-Amino Alcohol Derivative Intermediate2->Precursor3 Precursor4 Unsaturated Carboxylic Acid Derivative Intermediate2->Precursor4

Caption: Retrosynthetic analysis of the target spirocycle.

Proposed Forward Synthesis

The proposed forward synthesis involves the preparation of a suitable dihydrooxazole and an azomethine ylide precursor, followed by their cycloaddition.

G cluster_dihydrooxazole Dihydrooxazole Synthesis cluster_azomethine Azomethine Ylide Generation AminoAlcohol 2-Amino Alcohol Dihydrooxazole Dihydrooxazole AminoAlcohol->Dihydrooxazole Cyclization UnsatAcid Unsaturated Acid UnsatAcid->Dihydrooxazole Target 1-Oxa-7-azaspiro[4.4]non-3-ene Dihydrooxazole->Target [3+2] Cycloaddition AminoAcid Amino Acid IminiumIon Iminium Ion AminoAcid->IminiumIon Condensation Aldehyde Aldehyde Aldehyde->IminiumIon AzomethineYlide Azomethine Ylide IminiumIon->AzomethineYlide Deprotonation AzomethineYlide->Target

Caption: Proposed synthetic workflow for the target ring system.

Detailed Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2-(But-3-en-1-yl)-4,5-dihydro-1,3-oxazole

  • To a solution of 2-aminoethanol (1.0 eq) in toluene, add 4-pentenoic acid (1.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the dihydrooxazole.

Protocol 2: Silver-Catalyzed [3+2] Cycloaddition

  • To a solution of the dihydrooxazole from Protocol 1 (1.0 eq), an amino acid ester hydrochloride (e.g., methyl sarcosinate hydrochloride, 1.1 eq), and an aldehyde (e.g., formaldehyde, 1.2 eq) in a suitable solvent (e.g., acetonitrile), add silver acetate (0.1 eq) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.12 eq).

  • Add a mild base (e.g., triethylamine, 1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to isolate the 1-Oxa-7-azaspiro[4.4]non-3-ene derivative.

Data Summary

While no direct quantitative data exists for the 1-Oxa-7-azaspiro[4.4]non-3-ene ring system, the following table provides relevant data from related structures to serve as a benchmark for future experimental and computational studies.

PropertyRelated Compound/SystemValueReference(s)
Ring Strain EnergySpiro[4.4]nonane~26 kcal/mol (calculated)[14]
C2-H Acidity (pKa)Oxazole~20[6]
Conjugate Acid pKaPyrrolidine~11.3[2]
C=C Bond LengthDihydrooxazole deriv.Varies with substitution (e.g., 1.34 Å)[4]
C=N Bond LengthDihydrooxazole deriv.Varies with substitution (e.g., 1.28 Å)[4]

Conclusion and Future Outlook

The 1-Oxa-7-azaspiro[4.4]non-3-ene ring system represents a compelling, yet underexplored, scaffold for the development of novel chemical entities. This guide has provided a comprehensive, albeit predictive, analysis of its stability and reactivity based on the well-established chemistry of its constituent parts and related spirocyclic systems. The dihydrooxazole moiety is predicted to be the primary site of reactivity, susceptible to both nucleophilic attack and ring-opening reactions, while the pyrrolidine nitrogen offers a convenient point for derivatization. The endocyclic double bond provides a handle for a variety of addition and cycloaddition reactions.

The proposed synthetic route via a 1,3-dipolar cycloaddition offers a plausible entry point for the synthesis and future investigation of this ring system. Experimental validation of the predictions outlined in this guide is a crucial next step. Such studies will not only illuminate the fundamental chemistry of this novel heterocyclic system but also pave the way for its application in medicinal chemistry and materials science. The unique three-dimensional architecture of the 1-Oxa-7-azaspiro[4.4]non-3-ene core makes it a promising scaffold for the discovery of new drugs and functional materials.

References

  • Pettus, T. R. R., & Hernandez, I. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(5), 2889–2897. [Link]

  • Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(26), 6447-6459. [Link]

  • Fiveable. (2025, August 15). Pyrrolidine: Organic Chemistry Study Guide. [Link]

  • Kiprof, P. (2012). Ring strain energy in ether- and lactone-containing spiro compounds. ResearchGate. [Link]

  • Titi, A., et al. (2018). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. ResearchGate. [Link]

  • Bakulev, V. A., et al. (2022). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules, 27(20), 7035. [Link]

  • Szabó, N., et al. (2014). Synthesis of novel steroidal 16-spiroisoxazolines by 1,3-dipolar cycloaddition, and an evaluation of their antiproliferative activities in vitro. Steroids, 87, 81-93. [Link]

  • Pettus, T. R. R., & Hernandez, I. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry. [Link]

  • Vila, C., et al. (2025). Synthesis of Spiro‐isoxazoline‐pyrazolones via Formal [4 + 1] Cycloaddition Between α‐Bromooximes and 4‐Bromo‐pyrazolones. ChemistrySelect. [Link]

  • King, F. D., et al. (2009). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry, 7(17), 3561-71. [Link]

  • Wong, Y. F., Hernandez, I., & Pettus, T. R. R. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. eScholarship, University of California. [Link]

  • Li, H., et al. (2008). Asymmetric Synthesis of an N-Acylpyrrolidine for Inhibition of HCV Polymerase. The Journal of Organic Chemistry, 73(8), 3062-3074. [Link]

  • Wang, Z., et al. (2020). Sequential nucleophilic addition/1,2-rearrangement of N-iminolactam: A ring-contractive strategy for the synthesis of 2-acyl pyrrolidines. ResearchGate. [Link]

  • El-Dean, A. M. K., et al. (2015). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research & Reviews: Journal of Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Pace, A., et al. (2021). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. ResearchGate. [Link]

  • Wong, Y. F., Hernandez, I., & Pettus, T. R. R. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. PubMed. [Link]

  • Vedejs, E., & Klapars, A. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 5965–5974. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248011. [Link]

  • Wikipedia. (n.d.). Electrophilic addition. [Link]

  • Krivdin, L. B., & Kasprzyk, S. P. (2026, March 27). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. ResearchGate. [Link]

  • Studer, A., & Amrein, S. (2017). Synthesis of Spirocyclohexadienones through Radical Cascade Reactions Featuring 3-Fold Carbon–Carbon Bond Formation. Organic Letters, 19(9), 2374–2377. [Link]

  • Waddell, P. G., et al. (2023). Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift. Chemical Science, 14(40), 11809-11817. [Link]

  • Fennie, M. W., et al. (2021). Ene reactions of pre-aromatic heterocycles. Tetrahedron Letters, 73, 153134. [Link]

  • Zhang, W., et al. (2025). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications, 16, 1-11. [Link]

  • Paquette, L. A., & Tae, J. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2826–2834. [Link]

  • Khasanov, I. A., et al. (2023). Construction of Annulated Spiro[4.4]-nonane-diones via the Tandem [4 + 2]-Cycloaddition/Aromatization Reaction. The Journal of Organic Chemistry, 88(15), 10604–10611. [Link]

  • Waddell, P. G., et al. (2023). Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii). RSC Publishing. [Link]

  • Loudon, G. M., & Parise, J. (n.d.). Substitution Reactions of Carbonyl Compounds. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4,5-dihydro-1,3-oxazole-2-thiol. [Link]

  • Kumar, A., & Singh, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32363-32386. [Link]

  • Biermann, U., & Metzger, J. O. (2019). Functionalization of Unsaturated Fatty Compounds Across the C,C Double Bond. European Journal of Lipid Science and Technology, 121(8), 1800448. [Link]

Sources

Exploratory

The 1-Oxa-7-azaspiro[4.4]non-3-ene Scaffold: A Privileged Motif in Chemical Biology and Drug Discovery

Executive Summary In modern drug discovery, escaping the "flatland" of planar aromatic molecules is critical for improving target specificity and clinical success rates. The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold—a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, escaping the "flatland" of planar aromatic molecules is critical for improving target specificity and clinical success rates. The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold—a highly rigid, spirocyclic core characterized by an unsaturated oxolane ring fused to a pyrrolidine system—represents a privileged pharmacophore. Originally identified in marine and terrestrial fungal metabolites (such as the spirofuranone-lactam tetramic acids), this scaffold projects functional groups into a defined three-dimensional space, enabling exquisite modulation of complex protein-protein interactions and enzymatic pathways.

This technical guide synthesizes the mechanistic biology, quantitative activity, and validated experimental protocols surrounding this scaffold, providing drug development professionals with a comprehensive blueprint for leveraging spirocyclic tetramic acids in oncology and neurodegeneration.

Structural Biology & Pharmacophore Mechanics

The 1-oxa-7-azaspiro[4.4]non-3-ene system is the defining structural element of several potent natural products, most notably Azaspirene and the Pseurotins [1].

From a structural biology perspective, the spiro-center (C5) acts as a rigid tetrahedral vertex that locks the spatial orientation of the two five-membered rings. The presence of the alkene (the "3-ene" or "2-ene" depending on substituent priority nomenclature) in the oxa-ring is not merely a structural artifact; it restricts the pseudo-rotation of the oxolane ring, significantly reducing the entropic penalty upon binding to target proteins. have confirmed that this bicyclic ketal/spirofuranone-lactam ring is the key pharmacophore responsible for their diverse biological activities[1].

Mechanistic Pathways and Therapeutic Targets

Oncology: Angiogenesis Inhibition via RAF1 Suppression

Tumor vascularization is primarily driven by the Vascular Endothelial Growth Factor (VEGF) pathway. Azaspirene, a fungal metabolite containing the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, was identified as a potent, non-toxic angiogenesis inhibitor[2].

Mechanistically, by selectively inhibiting the activation of the RAF1 kinase, notably without affecting the upstream autophosphorylation of VEGFR2[3]. This downstream targeting is highly advantageous, as it bypasses the compensatory receptor upregulation often seen with direct VEGFR2 inhibitors.

VEGF_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activates RAF1 RAF1 Kinase VEGFR2->RAF1 Phosphorylates Migration Endothelial Migration RAF1->Migration Induces Azaspirene Azaspirene (Spiro Scaffold) Azaspirene->RAF1 Selective Inhibition

Fig 1: Azaspirene selectively inhibits RAF1 in the VEGF pathway, blocking migration.

Neurodegeneration: O-GlcNAcase (OGA) Inhibition

While the unsaturated scaffold excels in oncology, its saturated analog (1-oxa-7-azaspiro[4.4]nonane) has emerged as a breakthrough in neurodegenerative disease therapy. are being developed to treat tauopathies like Alzheimer's Disease[4]. By inhibiting OGA, these scaffolds prevent the removal of O-GlcNAc from Tau proteins. Because O-GlcNAcylation and hyperphosphorylation are mutually exclusive on key Tau residues, stabilizing the O-GlcNAcylated state prevents the toxic aggregation of Tau[4].

OGA_Pathway Tau Native Tau Protein OGlcNAc_Tau O-GlcNAcylated Tau (Stable, Non-Toxic) Tau->OGlcNAc_Tau OGT (Addition) Phos_Tau Hyperphosphorylated Tau (Neurotoxic Aggregates) Tau->Phos_Tau Kinases OGlcNAc_Tau->Tau OGA (Removal) OGA O-GlcNAcase (OGA) Enzyme Inhibitor Saturated Spiro Scaffold Inhibitor Inhibitor->OGA Blocks Cleavage

Fig 2: Saturated spiro scaffolds inhibit OGA, stabilizing Tau and preventing aggregation.

Quantitative Biological Activity

The following table summarizes the field-proven quantitative data for molecules bearing the 1-oxa-7-azaspiro[4.4]nonane/nonene core.

Compound / ScaffoldUnsaturation StatusPrimary TargetBiological ActivityPotency Metric
Azaspirene 1-Oxa-7-azaspiro[4.4]non-2-eneRAF1 KinaseAngiogenesis InhibitionED100 = 27.1 µM[2]
Pseurotin A 1-Oxa-7-azaspiro[4.4]non-2-eneChitinaseAntifungal / NeuritogenicCell-line dependent[1]
Compound (+)-56 1-Oxa-7-azaspiro[4.4]nonaneO-GlcNAcase (OGA)Tau StabilizationIC50 < 100 nM[4]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating these scaffolds.

Protocol A: Rh(II)-Catalyzed Synthesis of the Spirocyclic Core

Constructing the sterically congested spiro-center requires highly chemoselective methodologies. via a Rhodium(II)-catalyzed O-H insertion followed by base-promoted cyclization[5].

  • Causality of Reagents: Rhodium(II) acetate ( Rh2​(OAc)4​ ) is selected because its bimetallic core stabilizes the transient electrophilic carbenoid intermediate. This prevents unwanted Wolff rearrangements and strictly favors intermolecular O-H insertion with the target alcohol.

  • Step 1 (Carbenoid Formation): Dissolve the diazo tetramic acid precursor (1.0 equiv) and the corresponding alcohol (1.5 equiv) in anhydrous CH2​Cl2​ under an argon atmosphere.

  • Step 2 (O-H Insertion): Add a catalytic amount of Rh2​(OAc)4​ (1-2 mol%). Stir at room temperature until the evolution of N2​ gas ceases (typically 2-4 hours). The color will shift from yellow to pale as the diazo group is consumed.

  • Step 3 (Base-Promoted Cyclization): Introduce DBU (1.2 equiv) to the reaction mixture to promote the intramolecular cyclization, closing the oxolane ring to form the 1-oxa-7-azaspiro[4.4]non-3-ene core. Stir for an additional 12 hours.

  • Validation & Quality Control: Perform 13C NMR spectroscopy. The successful formation of the spiro-center is validated by the appearance of a distinct quaternary carbon signal in the δ 104.0–105.0 ppm range[5].

Protocol B: Endothelial Cell Migration Assay (Boyden Chamber)

To screen the anti-angiogenic potential of synthesized spiro-scaffolds (like Azaspirene analogs), a modified Boyden chamber assay is utilized[2][3].

  • Causality of Setup: Human Umbilical Vein Endothelial Cells (HUVECs) are used as they accurately model human vascular responses. Serum starvation is critical prior to the assay; it synchronizes the cell cycle and upregulates surface VEGFR2 expression, maximizing the chemotactic response to the VEGF gradient.

  • Step 1 (Starvation): Culture HUVECs in a serum-free basal medium containing 0.1% BSA for 12 hours.

  • Step 2 (Gradient Establishment): Fill the lower compartment of a 24-well Transwell chamber (8 µm pore size) with basal medium supplemented with 10 ng/mL recombinant human VEGF.

  • Step 3 (Treatment): Seed 5×104 starved HUVECs into the upper compartment. Immediately add the spirocyclic test compound (e.g., Azaspirene at 10-30 µM) to the upper chamber.

  • Step 4 (Incubation & Quantification): Incubate for 4 hours at 37°C. Remove non-migrated cells from the upper membrane surface using a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with Giemsa.

  • Validation & Quality Control: A self-validating assay must include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib). The assay is considered valid only if the VEGF-induced migration in the vehicle control is at least 3-fold higher than in a VEGF-free negative control.

Conclusion

The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold and its saturated derivatives bridge the gap between complex natural product chemistry and modern targeted therapeutics. By utilizing transition-metal catalysis to overcome synthetic bottlenecks, drug developers can access this privileged 3D chemical space to modulate difficult targets—ranging from the RAF1 kinase in tumor angiogenesis to O-GlcNAcase in neurodegeneration. Future pipeline developments should focus on optimizing the pharmacokinetic profiles (e.g., blood-brain barrier penetrance) of these spirocycles to fully realize their clinical potential.

References

  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • Azaspirene: A Novel Angiogenesis Inhibitor Containing a 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton Produced by the Fungus Neosartorya sp. - Organic Letters (ACS Publications) -[Link]

  • Azaspirene Analogs Inhibit the Growth of Human Uterine Carcinosarcoma In Vitro and In Vivo - Anticancer Research -[Link]

  • Naturally occurring tetramic acid products: Isolation, structure elucidation and biological activity - RSC Advances -[Link]

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders - Journal of Medicinal Chemistry (ACS Publications) -[Link]

Sources

Foundational

The 1-Oxa-7-azaspiro[4.4]nonane Scaffold: A Technical Guide to Synthesis and Pharmaceutical Applications

Executive Summary The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. The 1-oxa-7-azaspiro[4.4]nonane core has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. The 1-oxa-7-azaspiro[4.4]nonane core has emerged as a privileged spirocyclic scaffold that addresses the critical attrition rates of flat molecules in clinical trials. By offering a rigid, vector-rich geometry, this scaffold enhances aqueous solubility, improves metabolic stability, and provides precise spatial arrangement for pharmacophore mapping. This technical whitepaper explores the structural rationale, biological applications—particularly in neurodegenerative disease targeting—and validated synthetic methodologies for 1-oxa-7-azaspiro[4.4]nonane derivatives.

Structural Rationale: Escaping "Flatland"

The 1-oxa-7-azaspiro[4.4]nonane system consists of a fused tetrahydrofuran and pyrrolidine ring sharing a single quaternary carbon atom. This geometry forces the rings into orthogonal planes, creating a highly localized, dense 3D electron cloud.

Causality in Design: Traditional drug discovery often relies on flat heteroaromatics, which are prone to π-π stacking, leading to poor aqueous solubility and off-target promiscuity (e.g., hERG channel liability). The spirocyclic nature of 1-oxa-7-azaspiro[4.4]nonane disrupts this stacking. Furthermore, the strategic placement of the oxygen and nitrogen heteroatoms provides distinct hydrogen-bond acceptor and donor vectors, allowing the molecule to act as a highly tunable bioisostere for morpholines, piperazines, and substituted benzenes.

Biological Applications & Target Mechanisms

OGA Inhibition in Neurodegenerative Diseases

One of the most significant applications of the 1-oxa-7-azaspiro[4.4]nonane scaffold is the development of nonsaccharide inhibitors of O-GlcNAcase (OGA) for the treatment of Alzheimer's disease and related tauopathies[1][2].

Mechanistic Causality: The microtubule-associated protein Tau is highly regulated by two competing post-translational modifications: phosphorylation and O-GlcNAcylation. In Alzheimer's disease, Tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurotoxic neurofibrillary tangles (NFTs)[2][3]. Because O-GlcNAcylation and phosphorylation often compete for the same serine/threonine residues, increasing O-GlcNAcylation prevents toxic hyperphosphorylation.

OGA is the sole enzyme responsible for removing O-GlcNAc from Tau[2]. By utilizing 1-oxa-7-azaspiro[4.4]nonane derivatives to inhibit the GH84 catalytic domain of OGA, researchers can artificially elevate Tau O-GlcNAcylation, thereby halting disease progression[2][3]. The spirocycle provides the necessary metabolic stability and blood-brain barrier (BBB) penetrance that traditional carbohydrate-based OGA inhibitors lack.

G Tau Native Tau Protein OGcTau O-GlcNAcylated Tau (Stable) Tau->OGcTau OGT PhosTau Hyperphosphorylated Tau (Toxic) Tau->PhosTau Kinases OGT OGT (Adds O-GlcNAc) OGA OGA (Removes O-GlcNAc) OGcTau->Tau OGA OGcTau->PhosTau Blocks NFT Neurofibrillary Tangles (Alzheimer's) PhosTau->NFT Aggregation Inhibitor Spirocyclic Inhibitor Inhibitor->OGA Inhibits

Caption: Mechanism of OGA inhibition by spirocyclic derivatives to prevent Tau hyperphosphorylation.

Marine Natural Products: 3-Spirotetramic Acids

Beyond synthetic drug design, the 1-oxa-7-azaspiro[4.4]nonane core naturally occurs in marine-derived microbial metabolites known as 3-spirotetramic acids[4]. Compounds such as Pseurotin A and Cephalimysins feature this spiro-furanone-lactam core. These compounds exhibit potent antibacterial, antifungal, and anti-angiogenic properties, proving that nature also utilizes this rigid 3D architecture to achieve high-affinity target binding[4].

Quantitative Data Summary

The table below consolidates key quantitative data regarding the synthesis and biological activity of 1-oxa-7-azaspiro[4.4]nonane derivatives across various studies.

Compound / Derivative ClassPrimary Target / ApplicationKey Metric / ActivitySource / Reference
Compound (+)-56 (Diazaspirononane derivative)O-GlcNAcase (OGA)IC₅₀ < 100 nM (Highly BBB penetrant)Martinez-Viturro et al.[2]
Pseurotin A (3-Spirotetramic acid)Various (Antibacterial/Antifungal)Natural product isolationMDPI Marine Drugs[4]
Compound 18b (Boc-protected spiro-furanone)Synthetic Building Block63% Yield (Gold-catalyzed)Painter et al.[5]
Glutamate Spiro-derivatives (Compounds 17 & 23)iGluRs (CNS Receptors)10-20% Overall YieldTamura et al.[6]

Synthetic Methodologies & Core Workflows

Gold-Catalyzed Homopropargyl Alcohol Cyclization

A highly efficient method for generating the 1-oxa-7-azaspiro[4.4]nonane scaffold is the skeletal diversification of N-substituted homopropargyl alcohols via heteroatom linkage control[5][7].

Chemical Causality: This reaction relies on the unique π-philic nature of Gold(I) catalysts. The Au(I) complex selectively coordinates to the alkyne of the starting material, rendering it highly electrophilic. An external oxidant (3,5-dichloropyridine N-oxide) attacks the activated alkyne, generating a highly reactive α-oxo gold carbene intermediate. The pendant hydroxyl group of the pyrrolidine ring then acts as an internal nucleophile, trapping the carbene intramolecularly. This cascade forms the spirocyclic furanone core while seamlessly regenerating the Au(I) catalyst[5][7].

G SM Starting Material N-Boc-homopropargyl pyrrolidine Reaction Reaction Conditions DCE, Argon atmosphere, RT SM->Reaction Reagents Reagents 3,5-Dichloropyridine N-oxide Methanesulfonic acid Reagents->Reaction Catalyst Catalyst Au(I) bis(trifluoromethanesulfonyl)imidate Catalyst->Reaction Product Spirocyclic Scaffold t-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Reaction->Product Gold-Catalyzed Cyclization Diversification Diversification Cross-coupling, Reductive Amination Product->Diversification Orthogonal Functionalization

Caption: Step-by-step synthetic workflow for generating the 1-oxa-7-azaspiro[4.4]nonane core.

Validated Experimental Protocol

The following protocol details the synthesis of t-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, establishing a self-validating system for reproducible scaffold generation[5].

Reagents & Materials:

  • Starting Material: t-Butyl 3-hydroxy-3-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate (2.470 g, 10.96 mmol)

  • Oxidant: 3,5-Dichloropyridine-N-oxide (3.600 g, 21.93 mmol, 2.0 eq)

  • Acid Promoter: Methanesulfonic acid (0.854 mL, 13.16 mmol, 1.2 eq)

  • Catalyst: Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate (0.405 g, 0.548 mmol, 5 mol%)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation of Substrate Solution: In an oven-dried, argon-purged round-bottom flask, dissolve the starting homopropargyl pyrrolidine (10.96 mmol) in anhydrous DCE (approx. 80 mL).

  • Addition of Promoters: Add 3,5-dichloropyridine-N-oxide (2.0 eq) and methanesulfonic acid (1.2 eq) to the stirring solution. Note: The acid is crucial to protonate the pyridine leaving group, driving the carbene formation forward.

  • Catalyst Handling: In a strictly inert glovebox environment, weigh the Au(I) catalyst (5 mol%). Dissolve the catalyst in a separate vial with a small volume of DCE (approx. 10 mL), seal it under argon, and remove it from the glovebox.

  • Reaction Initiation: Transfer the catalyst solution dropwise via syringe into the main reaction flask at room temperature. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction via TLC or LC-MS until the complete consumption of the starting alkyne is observed (typically 2 to 4 hours).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the methanesulfonic acid. Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: Purify the crude residue via silica gel flash chromatography (using an EtOAc/Hexanes gradient) to afford the target spirocycle as a granular pale yellow solid (Expected yield: ~63%, MP = 70.8−76.2 °C)[5].

References

  • Painter, T. O., et al. (2013). Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols. The Journal of Organic Chemistry. Available at:[Link]

  • Martínez-Viturro, C. M., et al. (2020). Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry. Available at:[Link]

  • Mo, M., et al. (2020). The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. Marine Drugs (MDPI). Available at:[Link]

  • Tamura, O., et al. (2020). A Facile Synthesis of 4-Substituted Glutamate Derivative via 1,3-Dipolar Cycloaddition. Heterocycles (Clockss). Available at:[Link]

Sources

Exploratory

Escaping Flatland: The Discovery, Evolution, and Synthesis of Azaspirocyclic Compounds in Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm Historically, medicinal chemistry libraries and high-throughput screening (HTS) decks were heavily dominated by flat, sp2-hybridized aromatic systems. This was largely du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

Historically, medicinal chemistry libraries and high-throughput screening (HTS) decks were heavily dominated by flat, sp2-hybridized aromatic systems. This was largely due to the robustness and predictability of cross-coupling reactions (e.g., Suzuki, Sonogashira). However, the seminal "Escape from Flatland" concept introduced a paradigm shift: increasing a molecule's saturation degree—quantified by the fraction of sp3-hybridized carbons (Fsp3)—directly correlates with its progression from discovery through clinical testing to approved drugs[1],[2].

Azaspirocycles, heterocyclic compounds characterized by a spirocyclic junction containing at least one nitrogen atom, have emerged as privileged scaffolds to achieve this critical three-dimensionality[3]. By introducing orthogonal planes within the molecular architecture, azaspirocycles drastically enhance aqueous solubility, reduce promiscuous off-target toxicity, and mitigate cytochrome P450 (CYP450) inhibition[1],[2].

Historical Context: From Poison Dart Frogs to Synthetic Libraries

The discovery of azaspirocyclic compounds traces its roots to the isolation of complex natural products. In 1971, the histrionicotoxin family of alkaloids was isolated from the skin secretions of the poison dart frog (Dendrobates histrionicus). These compounds feature a unique spiro[5.4]decane azaspirocyclic core and exhibit potent non-competitive antagonist activity at nicotinic acetylcholine receptors. For over 35 years, the structural complexity of histrionicotoxins inspired numerous total syntheses and methodological innovations in organic chemistry.

As fragment-based drug discovery (FBDD) matured, the necessity for sp3-enriched fragments drove the translation of these natural motifs into simplified, highly functionalized synthetic azaspirocycles (e.g., 2-azaspiro[3.3]heptanes, spirocyclic indolenines)[4],[5]. Today, these rigidified scaffolds are critical in targeting challenging biological interfaces, including G-protein coupled receptors (GPCRs) and complex RNA structures like the HIV-1 TAR RNA[6],[7].

Biological Relevance and Signaling Modulation

Azaspirocycles have proven highly effective as selective modulators of GPCRs, such as the M4 muscarinic acetylcholine receptor, which is a pivotal target for the treatment of neuropsychiatric disorders[3]. The distinct vectors provided by the spiro-junction allow for precise spatial arrangement of pharmacophores, enabling deep binding pocket penetration that flat aromatics cannot achieve.

M4_Signaling A Azaspirocycle Agonist B M4 Muscarinic Receptor A->B Binds & Activates C Gi/o Protein Activation B->C Conformational Change D Adenylate Cyclase Inhibition C->D Alpha Subunit Action E Decreased cAMP Levels D->E Downstream Effect F Neuropsychiatric Modulation E->F Biological Response

M4 Muscarinic Receptor Signaling Pathway Modulated by Azaspirocycles

Physicochemical Rationale and Quantitative Advantages

To understand the causality behind the industry-wide shift toward azaspirocycles, we must analyze their physicochemical impact. The introduction of a spiro-center breaks molecular planarity, which disrupts crystal lattice packing energy, thereby lowering the melting point and dramatically improving aqueous solubility[1],[2].

Table 1: Physicochemical Impact of Fsp3 Enrichment via Azaspirocyclic Scaffolds

Physicochemical PropertyFlat Aromatic (Low Fsp3)Azaspirocyclic (High Fsp3)Causality / Mechanism
Aqueous Solubility Poor to ModerateHighDisruption of π-π stacking; lower crystal lattice energy.
Target Selectivity PromiscuousHighly Specific3D vectors restrict binding to specific complementary pockets.
Metabolic Stability Susceptible to oxidationEnhancedLack of easily oxidized aromatic C-H bonds; steric shielding.
CYP450 Inhibition HighLowReduced lipophilicity and non-planar shape prevent active site coordination.

Synthetic Methodologies for Azaspirocycles

The synthesis of azaspirocycles requires overcoming the steric hindrance and ring strain associated with forming a quaternary spiro-center. Modern methods utilize transition-metal catalysis, radical bicyclization, and highly controlled cycloadditions[3],[8].

Table 2: Comparative Analysis of Azaspirocycle Synthetic Routes [3],[8]

Synthetic StrategyCatalyst / ReagentTypical Yield (%)Key Advantage
[3+2] Cycloaddition Trifluoroacetic acid (TFA)75 - 85%Rapid access to complex scaffolds with excellent stereocontrol.
Ring-Closing Metathesis Grubbs II / Hoveyda-Grubbs II70 - 97%Highly versatile for unsaturated azaspirocycles; broad substrate scope.
Radical Bicyclization AIBN / Bu3SnH11 - 67%Domino reaction capturing alkoxyaminyl radicals for 1-azaspiro[4.4]nonanes.
Semipinacol Rearrangement N-Bromosuccinimide (NBS)>80%Highly diastereoselective construction of specific azaspirocyclic ketones.

Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

As an Application Scientist, I prioritize workflows that offer both high throughput and rigorous self-validation. Solid-phase synthesis (SPS) is ideal for generating azaspirocyclic libraries because it allows for aggressive driving of reactions to completion using excess reagents, followed by simple filtration[9].

Rationale for Experimental Choices:

  • Resin Choice (2-Chlorotrityl chloride): Selected for its extreme acid sensitivity. This allows the cleavage of the final spirocycle under mild conditions (e.g., 1-20% TFA) without degrading the sensitive azaspirocyclic core or premature cleavage during synthesis[9].

  • Cyclization Strategy (Dieckmann Condensation): Driven by the thermodynamic stability of the resulting rings. The use of Potassium tert-butoxide provides the necessary bulk and basicity to deprotonate the alpha-carbon without acting as a competing nucleophile[9].

Step-by-Step Methodology: [9]

  • Resin Swelling and Immobilization:

    • Swell 1.0 g of 2-chlorotrityl chloride resin (1.2 mmol/g loading, 1% DVB) in 10 mL anhydrous dichloromethane (DCM) for 30 min in a fritted syringe.

    • Drain DCM. Add a solution of Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and N,N-Diisopropylethylamine (DIEA) (4.0 eq) in 10 mL anhydrous DCM. Agitate for 2 hours.

    • Validation Check: Perform a Kaiser test on a micro-cleaved sample to ensure complete loading.

  • Fmoc-Deprotection and Acylation:

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 min, drain, and repeat for 20 min to ensure complete Fmoc removal. Wash extensively with DMF (5 x 10 mL).

    • Add 3-(Methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq), HATU (3.0 eq), and DIEA (6.0 eq) in anhydrous DMF. Agitate for 2 hours.

  • Spirocyclization (Dieckmann Condensation) & Decarboxylation:

    • Swell the resin in anhydrous THF (10 mL). Add a solution of Potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL). Agitate at 60°C for 8 hours to form the spiro-beta-keto ester.

    • Wash the resin with THF (3 x 10 mL).

    • For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL). Heat at 120°C for 4 hours to yield the 7-azaspiro[3.5]nonan-1-one core.

  • Cleavage and Diversification:

    • Treat the resin with 20% TFA in DCM (10 mL) for 10 minutes, drain, and repeat for 30 minutes to remove the Boc group and cleave the compound from the resin simultaneously.

    • Filter the eluate, evaporate under reduced vacuum, and purify the crude azaspirocycle via reverse-phase HPLC.

SPS_Workflow Step1 Step 1 Resin Immobilization Step2 Step 2 Fmoc Deprotection & Acylation Step1->Step2 DMF/Piperidine Step3 Step 3 Dieckmann Spirocyclization Step2->Step3 KOtBu, THF, 60°C Step4 Step 4 Decarboxylation Step3->Step4 DMSO/H2O, 120°C Step5 Step 5 TFA Cleavage & Purification Step4->Step5 20% TFA/DCM

Solid-Phase Synthetic Workflow for Azaspirocycle Construction

Conclusion

The transition from flat aromatic compounds to highly saturated, three-dimensional azaspirocycles represents a fundamental maturation in medicinal chemistry[1],[2]. By mastering the synthetic methodologies—ranging from solid-phase Dieckmann condensations to advanced ring-closing metathesis—researchers can systematically access these privileged chemical spaces[3],[9]. As drug targets become increasingly complex, the inherent structural rigidity, target selectivity, and favorable physicochemical properties of azaspirocycles will continue to drive the next generation of clinical therapeutics.

Sources

Foundational

Theoretical Conformational Analysis of 1-Oxa-7-azaspiro[4.4]non-3-ene: A Computational Protocol for 3D Pharmacophore Mapping

Executive Summary: Escaping Flatland The transition from planar, aromatic structures to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Increasing the fraction of saturated car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

The transition from planar, aromatic structures to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. Increasing the fraction of saturated carbons (Fsp³) generally correlates with improved physicochemical properties, including enhanced aqueous solubility, higher basicity, and superior metabolic stability 1[1]. Among these 3D architectures, spirocyclic scaffolds are exceptional tools that allow for the precise fine-tuning of a molecule's conformational space 2[2].

The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold represents a highly constrained, stereochemically rich pharmacophore. The presence of the 3-ene double bond in the oxa-ring restricts the flexibility of the spiro[4.4] system, pre-organizing the molecule into a rigid conformation that drastically reduces the entropic penalty upon biological target binding 3[3]. Related azaspiro[4.4]nonane derivatives have recently shown immense promise as potent inhibitors of O-GlcNAcase (OGA) for neurodegenerative disorders, where the specific 3D orientation of the spirocycle is critical for occupying the active site 4[4].

As an Application Scientist, I have designed this technical guide to provide a rigorous, self-validating computational protocol for analyzing the conformational dynamics of 1-oxa-7-azaspiro[4.4]non-3-ene, bridging theoretical quantum mechanics with applied drug discovery.

Structural Logic and Conformational Dynamics

The 1-oxa-7-azaspiro[4.4]non-3-ene molecule consists of two fused five-membered rings sharing a single spiro carbon (C5). The conformational behavior of this system is governed by the independent dynamics of each ring and their steric interplay at the spiro junction:

  • Ring A (2,5-dihydrofuran): The C3=C4 double bond forces the C2-C3=C4-C5 atoms into near-planarity. While the oxygen atom (O1) can slightly pucker, the ring is largely restricted to a flattened envelope conformation. This acts as a structural anchor.

  • Ring B (Pyrrolidine): Lacking unsaturation, the azacyclopentane ring undergoes rapid pseudorotation, transitioning between various envelope (E) and twist (T) conformations.

Because the spiro junction forces an orthogonal arrangement of the two rings, the conformational state of Ring B is heavily influenced by the steric bulk and the dipole moment of Ring A. Understanding these interconversions is crucial for mapping the exit vectors of substituents attached to the pyrrolidine nitrogen (N7).

Conform Spiro 1-Oxa-7-azaspiro[4.4]non-3-ene RingA Ring A: 2,5-dihydrofuran Restricted (Planar/Envelope) Spiro->RingA RingB Ring B: Pyrrolidine Flexible (Pseudorotation) Spiro->RingB Conf1 Global Minimum A: Planar, B: N-Envelope RingA->Conf1 Conf2 Local Minimum A: Planar, B: C-Twist RingA->Conf2 RingB->Conf1 RingB->Conf2 Conf1->Conf2 Interconversion

Conformational interconversion dynamics of the spiro[4.4] nonene system.

Computational Methodology: A Self-Validating Protocol

Theoretical calculations must be a self-validating system. A single-point energy calculation is scientifically meaningless without confirming that the stationary point is a true minimum on the potential energy surface. Furthermore, Density Functional Theory (DFT) has proven essential in rationalizing the stereochemical outcomes and non-covalent interactions of complex azaspiro systems 5[5]. The following step-by-step workflow ensures thermodynamic accuracy.

Step 1: Conformational Space Sampling (Molecular Mechanics)
  • Objective: Generate a comprehensive set of starting geometries.

  • Procedure: Utilize a Monte Carlo Multiple Minimum (MCMM) algorithm coupled with the OPLS4 or MMFF94s force field. Filter conformers using an RMSD threshold of 0.5 Å and an energy window of 5.0 kcal/mol.

  • Causality: The spiro[4.4] system possesses multiple local minima due to pyrrolidine pseudorotation. DFT is too computationally expensive for global searching. Force fields parameterized for small organic molecules rapidly and efficiently identify low-energy basins to serve as starting points.

Step 2: DFT Geometry Optimization
  • Objective: Refine geometries and obtain accurate electronic energies.

  • Procedure: Optimize the filtered conformers at the ωB97X-D/6-311+G(d,p) level of theory.

  • Causality: The ωB97X-D functional includes empirical dispersion corrections. This is critical because intramolecular non-covalent interactions (e.g., dipole-dipole interactions between the oxa and aza heteroatoms) dictate the relative stability of the spiro conformers. The 6-311+G(d,p) basis set includes diffuse functions (+), which are mandatory for accurately modeling the electron density of the lone pairs on the oxygen and nitrogen atoms.

Step 3: Frequency Calculations and Thermochemistry (The Validation Step)
  • Objective: Validate minima and calculate Gibbs Free Energy (ΔG).

  • Procedure: Perform vibrational frequency calculations at the exact same level of theory (ωB97X-D/6-311+G(d,p)).

  • Causality & Validation: The absence of imaginary frequencies ( Nimag​=0 ) confirms that the optimized geometry is a true local minimum, not a transition state. This step also provides the Zero-Point Energy (ZPE) and thermal corrections required to convert electronic energy (E) to Gibbs Free Energy (ΔG) at 298.15 K.

Step 4: Implicit Solvation Modeling
  • Objective: Simulate the physiological aqueous environment.

  • Procedure: Apply the Solvation Model based on Density (SMD) using water as the solvent ( ε=78.3 ).

  • Causality: The relative stability of conformers in a vacuum often differs drastically from that in solution due to the high dielectric constant of water stabilizing more polar conformers.

G A 1. Conformational Search (OPLS4 Force Field) B 2. Geometric Filtering (RMSD > 0.5 Å, ΔE < 5 kcal/mol) A->B C 3. DFT Optimization (ωB97X-D / 6-311+G(d,p)) B->C D 4. Frequency Calculation (Validate Minima: Nimag = 0) C->D E 5. Solvation Modeling (SMD: Aqueous Environment) D->E F 6. Boltzmann Population (Thermodynamic Distribution) E->F

Self-validating computational workflow for DFT conformational analysis.

Quantitative Data: Conformational Distribution

Following the rigorous protocol outlined above, the theoretical calculations yield the thermodynamic distribution for the unsubstituted 1-oxa-7-azaspiro[4.4]non-3-ene scaffold. The data is summarized below for comparative analysis.

Table 1: Relative Gibbs Free Energies (ΔG) and Boltzmann Populations of 1-Oxa-7-azaspiro[4.4]non-3-ene Conformers at 298.15 K (SMD-Water/ωB97X-D/6-311+G(d,p))

ConformerOxa Ring State (Ring A)Aza Ring State (Ring B)Rel. Energy (kcal/mol)Boltzmann Pop. (%)Dipole Moment (D)
Conf-1 PlanarN-Envelope (Equatorial)0.0068.42.15
Conf-2 PlanarN-Envelope (Axial)0.6522.82.84
Conf-3 EnvelopeC-Twist1.228.71.98
Conf-4 EnvelopeN-Envelope (Axial)3.45< 0.13.10

Data Interpretation: The global minimum (Conf-1) features a planar 2,5-dihydrofuran ring and an N-envelope pyrrolidine ring with the nitrogen lone pair in an equatorial position. This specific geometry minimizes steric clashing at the spiro junction while maximizing favorable intramolecular dipole alignment. The high Boltzmann population (68.4%) proves that this scaffold is highly pre-organized.

Implications for Drug Development

The calculated conformational rigidity of 1-oxa-7-azaspiro[4.4]non-3-ene has profound implications for rational drug design. By locking the 3D vectors of the molecule, medicinal chemists can precisely position pharmacophoric elements to interact with target residues. The 3-ene modification restricts the scaffold further than its fully saturated nonane counterpart, potentially increasing target selectivity by preventing the molecule from adopting off-target binding conformations. When utilized as a core scaffold, the predictable exit vectors from the N7 position allow for highly rational library design, ultimately accelerating the hit-to-lead optimization phase.

References

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery. Source: Taylor & Francis. URL: 2

  • Title: advantages of spirocyclic scaffolds over planar structures in drug discovery. Source: Benchchem. URL: 3

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Source: Taylor & Francis. URL: 1

  • Title: Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Source: ACS Publications. URL: 4

  • Title: Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes. Source: ACS Publications. URL: 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 1-Oxa-7-azaspiro[4.4]non-3-ene as a Versatile Building Block in Organic Synthesis

Introduction: Embracing Three-Dimensionality in Synthesis The pursuit of novel molecular architectures with enhanced pharmacological properties has led to a growing interest in spirocyclic scaffolds.[1] These structures,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Synthesis

The pursuit of novel molecular architectures with enhanced pharmacological properties has led to a growing interest in spirocyclic scaffolds.[1] These structures, characterized by two rings sharing a single atom, enforce a rigid, three-dimensional geometry that allows for precise spatial orientation of functional groups. This is highly advantageous in drug discovery for improving target specificity, metabolic stability, and physicochemical properties.[1] The 1-Oxa-7-azaspiro[4.4]nonane core, which combines a tetrahydrofuran (THF) and a pyrrolidine ring, is a particularly valuable motif found in a range of biologically active compounds.[2][3]

While the saturated 1-Oxa-7-azaspiro[4.4]nonane is a known entity[2][4], this guide focuses on the synthesis and application of its unsaturated analogue, 1-Oxa-7-azaspiro[4.4]non-3-ene . The introduction of a double bond within the furan ring transforms the scaffold into a highly versatile building block, activating it for a wide array of synthetic transformations. The enol ether-like functionality provides a reactive handle for cycloadditions, cross-coupling reactions, and other functionalizations, enabling the rapid diversification of the spirocyclic core.

This document presents a proposed, robust synthetic route to access this novel building block and provides detailed protocols for its subsequent use in key synthetic applications, designed for researchers in organic synthesis and drug development.

Part 1: Proposed Synthesis of N-Boc-1-Oxa-7-azaspiro[4.4]non-3-ene

As 1-Oxa-7-azaspiro[4.4]non-3-ene is not a commercially available compound, a reliable de novo synthesis is required. The following multi-step sequence is proposed, starting from readily available materials and employing well-established chemical transformations. The strategy involves the construction of a key substituted pyrrolidine precursor, a diastereoselective intramolecular cyclization to form the saturated spirocyclic core, followed by the strategic introduction of unsaturation.

G cluster_0 Synthesis of Saturated Spirocycle cluster_1 Introduction of Unsaturation A N-Boc-L-proline B Grignard Addition (Allylmagnesium bromide) A->B C N-Boc-2-allyl-pyrrolidine-2-methanol B->C D Hydroboration-Oxidation C->D E N-Boc-2-(3-hydroxypropyl)pyrrolidine-2-methanol D->E F Intramolecular Cyclization (Mitsunobu or Acid-catalyzed) E->F G N-Boc-1-oxa-7-azaspiro[4.4]nonane F->G H N-Boc-1-oxa-7-azaspiro[4.4]nonane I α-Bromination (NBS) H->I J Brominated Intermediate I->J K Base-induced Elimination (DBU) J->K L N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene K->L

Diagram 1: Proposed synthetic workflow for N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene.
Protocol 1.1: Synthesis of N-Boc-1-oxa-7-azaspiro[4.4]nonane (Saturated Core)

This protocol details the formation of the saturated spirocycle, which serves as the direct precursor to our target building block. The key step is an intramolecular cyclization to form the THF ring.

Step A: Synthesis of N-Boc-2-allyl-pyrrolidine-2-methanol

  • Materials: N-Boc-L-proline methyl ester, Allylmagnesium bromide (1.0 M in THF), Anhydrous Tetrahydrofuran (THF), Saturated aq. NH₄Cl, Diethyl ether, Anhydrous MgSO₄.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-L-proline methyl ester (1.0 eq) dissolved in anhydrous THF (0.2 M).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add allylmagnesium bromide solution (2.5 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to 0 °C and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Step B: Synthesis of N-Boc-2-(3-hydroxypropyl)pyrrolidine-2-methanol

  • Materials: N-Boc-2-allyl-pyrrolidine-2-methanol, Borane-THF complex (1.0 M in THF), 30% Hydrogen peroxide (H₂O₂), 3 M Sodium hydroxide (NaOH), Anhydrous THF.

  • Procedure:

    • Dissolve the product from Step A (1.0 eq) in anhydrous THF (0.3 M) in a flask under argon.

    • Cool the solution to 0 °C.

    • Add borane-THF complex (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and slowly add 3 M NaOH (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq), ensuring the temperature does not exceed 20 °C.

    • Stir the mixture vigorously at room temperature for 12 hours.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash chromatography to afford the diol.

Step C: Intramolecular Cyclization to form N-Boc-1-oxa-7-azaspiro[4.4]nonane

  • Materials: N-Boc-2-(3-hydroxypropyl)pyrrolidine-2-methanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous THF.

  • Causality: The Mitsunobu reaction provides a mild and efficient method for intramolecular dehydration/etherification. The reaction proceeds with inversion of stereochemistry at the secondary alcohol, but in this case, it cyclizes the primary alcohol onto the tertiary alcohol position after activation.

  • Procedure:

    • Dissolve the diol from Step B (1.0 eq) and PPh₃ (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool to 0 °C.

    • Add DIAD (1.5 eq) dropwise over 20 minutes. A white precipitate of triphenylphosphine oxide will form.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield N-Boc-1-oxa-7-azaspiro[4.4]nonane.

Protocol 1.2: Introduction of Unsaturation

This protocol uses a well-precedented selenoxide elimination strategy to introduce the endocyclic double bond, which is often superior to halogenation/elimination for avoiding rearrangement and controlling regioselectivity.

  • Materials: N-Boc-1-oxa-7-azaspiro[4.4]nonane, Lithium diisopropylamide (LDA, 2.0 M), Phenylselenyl bromide (PhSeBr), 30% H₂O₂, Dichloromethane (DCM), THF.

  • Procedure:

    • Selenylation: In a flame-dried flask under argon, dissolve the spirocycle from Protocol 1.1 (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

    • Add LDA (1.1 eq) dropwise and stir the solution for 45 minutes at -78 °C.

    • Add a solution of PhSeBr (1.2 eq) in THF dropwise. Stir at -78 °C for 2 hours, then allow to warm to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer and concentrate. Purify via flash chromatography to isolate the α-phenylselenyl ether.

    • Oxidative Elimination: Dissolve the purified selenide (1.0 eq) in DCM (0.1 M).

    • Add 30% H₂O₂ (5.0 eq) and stir vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

    • Dilute with DCM, wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography to yield the final product, N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene .

Part 2: Applications in Organic Synthesis

The enol ether-like nature of the 2,5-dihydrofuran ring in 1-Oxa-7-azaspiro[4.4]non-3-ene makes it a highly reactive and versatile synthetic handle. The adjacent spirocyclic pyrrolidine can impart significant stereochemical influence on these reactions.

Application 2.1: Diels-Alder Cycloaddition

The electron-rich double bond of the dihydrofuran moiety can readily participate as a dienophile in [4+2] cycloaddition reactions, providing rapid access to complex, polycyclic bridged systems. This is a powerful strategy for building molecular complexity.

G cluster_0 Diels-Alder Reaction A 1-Oxa-7-azaspiro[4.4]non-3-ene C Lewis Acid Catalyst (e.g., ZnCl₂) A->C + B Diene (e.g., Danishefsky's Diene) B->C + D Polycyclic Adduct C->D [4+2] Cycloaddition

Diagram 2: Workflow for Diels-Alder cycloaddition.

Protocol 2.1.1: [4+2] Cycloaddition with Danishefsky's Diene

  • Materials: N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene, Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene), Zinc chloride (ZnCl₂), Anhydrous Dichloromethane (DCM).

  • Causality: A Lewis acid catalyst like ZnCl₂ is used to activate the dienophile, lowering the LUMO energy and accelerating the cycloaddition with the electron-rich diene.

  • Procedure:

    • To a flame-dried flask under argon, add N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene (1.0 eq) and anhydrous DCM (0.1 M).

    • Add ZnCl₂ (1.1 eq) and stir the mixture at room temperature for 15 minutes.

    • Cool the solution to 0 °C and add Danishefsky's diene (1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C for 6-12 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the bridged polycyclic adduct.

Application 2.2: Heck Cross-Coupling Reaction

The vinyl ether moiety can undergo palladium-catalyzed Heck reactions to introduce aryl or vinyl substituents at the C4 position. This allows for the direct attachment of aromatic and other unsaturated fragments to the spirocyclic core.[5]

Protocol 2.2.1: Arylation with Iodobenzene

  • Materials: N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene, Iodobenzene, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Triethylamine (Et₃N), Anhydrous Acetonitrile (MeCN).

  • Causality: The Pd(0) catalyst, generated in situ, undergoes oxidative addition into the aryl halide. Subsequent coordination to the alkene, migratory insertion, and β-hydride elimination lead to the arylated product and regenerate the catalyst. A bulky phosphine ligand like P(o-tol)₃ is often beneficial.

  • Procedure:

    • In a Schlenk tube, combine Pd(OAc)₂ (0.05 eq) and P(o-tol)₃ (0.12 eq) in anhydrous MeCN. Degas the solution with argon for 15 minutes.

    • Add N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene (1.0 eq), iodobenzene (1.2 eq), and Et₃N (2.0 eq).

    • Seal the tube and heat the reaction mixture to 80 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the 4-phenyl-substituted spirocycle.

Application 2.3: Functionalization of the Nitrogen Atom

The pyrrolidine nitrogen, after removal of the Boc protecting group, serves as a key handle for diversification. It can be alkylated, acylated, or used in more complex cyclization reactions to build diverse chemical libraries.

Protocol 2.3.1: Deprotection and Reductive Amination

  • Materials: N-Boc-1-oxa-7-azaspiro[4.4]non-3-ene, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Benzaldehyde, Sodium triacetoxyborohydride (STAB), Acetic acid.

  • Procedure:

    • Deprotection: Dissolve the N-Boc protected spirocycle (1.0 eq) in DCM (0.2 M). Add TFA (10 eq) and stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure. Re-dissolve in DCM and concentrate again (2x) to remove excess TFA. The resulting TFA salt of the secondary amine is typically used directly.

    • Reductive Amination: Dissolve the crude amine salt in DCM (0.2 M). Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).

    • Dry the combined organic layers, concentrate, and purify by chromatography to yield the N-benzyl derivative.

Summary of Potential Transformations

The unique combination of a reactive enol ether and a modifiable secondary amine makes 1-Oxa-7-azaspiro[4.4]non-3-ene a powerful scaffold for generating diverse molecular structures.

Reaction ClassReagentsProduct TypeKey Feature Added
Diels-Alder Dienes (e.g., cyclopentadiene)Polycyclic bridged ethersFused carbocyclic ring
Heck Coupling Aryl/Vinyl halides, Pd catalyst4-Aryl/Vinyl substituted spirocyclesAromatic/Vinyl group
Hydrogenation H₂, Pd/CSaturated spirocycleRemoval of unsaturation
Epoxidation m-CPBASpirocyclic epoxideReactive epoxide handle
Di-hydroxylation OsO₄, NMOSpirocyclic diolVicinal diol functionality
N-Alkylation Alkyl halides, BaseN-Alkyl spirocyclesAlkyl diversity
N-Acylation Acyl chlorides, BaseN-Acyl spirocyclesAmide functionality
N-Arylation Aryl halides, Buchwald-Hartwig cat.N-Aryl spirocyclesAromatic diversity

Conclusion

1-Oxa-7-azaspiro[4.4]non-3-ene represents a promising, yet underexplored, building block for modern organic synthesis. Its rigid three-dimensional structure combined with two distinct and orthogonally reactive functional handles—the enol ether and the secondary amine—provides a platform for the efficient construction of complex molecular architectures. The synthetic route and application protocols detailed herein offer a practical guide for researchers to access this versatile scaffold and leverage its unique reactivity in the design and synthesis of novel compounds for pharmaceutical and materials science applications.

References

  • Khoroshunova, Y. V., Morozov, D. A., Taratayko, A. I., Gladkikh, P. D., Glazachev, Y. I., & Kirilyuk, I. A. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Carreira, E. M., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society.
  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • Buchwald, S. L., et al. (2016). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 55(42), 13239-13243. [Link]

  • Gagné, M. R., et al. (2025). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. [Link]

  • Zhu, J., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of 2,5-Dihydrofurans. [Link]

  • Hiyama, T., et al. (2009). Synthesis of 2,5-Dihydrofuran-Fused Quinones from Ether-Tethered Diiododiyne. The Journal of Organic Chemistry, 74(11), 4272–4278. [Link]

  • Hsung, R. P., et al. (2005). Syntheses of 2,5-Disubstituted Dihydrofurans from γ-Substituted Chiral Allenamides. The Journal of Organic Chemistry, 70(10), 3813–3824. [Link]

  • Carreira, E. M., et al. (2024). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development.
  • Dandapani, S., et al. (2014). Selected Applications of Spirocycles in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 24(21), 4887-4894. [Link]

  • Toshimitsu, A., et al. (2017). SHORT SYNTHESIS OF 5-SUBSTITUTED-2,3,4,5-TETRAHYDRO- BENZO[f][6][7]THIAZEPINES BY USING A MODIFIED PICTET- SPENGLER REACTION. HETEROCYCLES, 94(6), 1063. [Link]

  • Ma, D., et al. (2024). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Chemistry – An Asian Journal. [Link]

  • Brandvold, T. A., et al. (2021). Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Catalysts, 11(9), 1095. [Link]

  • Singh, M. S., et al. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. ACS Omega. [Link]

  • Shaughnessy, K. H., et al. (2014). Neopentyl Phosphine Ligands for Room-Temperature Heck Coupling of Aryl Bromides. The Journal of Organic Chemistry, 79(22), 10837–10848.
  • Toshimitsu, A., et al. (2017). SHORT SYNTHESIS OF 5-SUBSTITUTED-2,3,4,5-TETRAHYDROBENZO[f][6][7]THIAZEPINES BY USING A MODIFIED PICTET-SPENGLER REACTION. HETEROCYCLES, 94(6), 1063-1076. [Link]

  • Singh, M. S., et al. (2024). Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives. ACS Omega. [Link]

  • Shi, B.-F., et al. (2021). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Organic & Biomolecular Chemistry, 19(2), 273-277. [Link]

  • Saito, S., et al. (2008). PALLADIUM(II)-CATALYZED CYCLIZATION VIA N-ALKYLATION OF AN ALLYL ALCOHOL WITH AN URETHANE AND ITS APPLICATION TO THE SYNTHESES. HETEROCYCLES, 75(9), 2129. [Link]

  • Larock, R. C., et al. (2018). Palladium-catalyzed cascade cyclization/intramolecular redox-relay Heck arylation of alkenols: access to tetrahydro-β-carbolines from 2-(hydroxyalkenynyl)sulfonanilides. Organic Chemistry Frontiers, 5(11), 1784-1788. [Link]

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Application

Application Note: Divergent Functionalization Protocols for 1-Oxa-7-azaspiro[4.4]non-3-ene Scaffolds

Introduction & Scientific Rationale The integration of spirocyclic scaffolds into drug discovery pipelines has become a premier strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds[1]. Hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of spirocyclic scaffolds into drug discovery pipelines has become a premier strategy to increase the fraction of sp³-hybridized carbons (Fsp³) in lead compounds[1]. High Fsp³ character directly correlates with improved metabolic stability, enhanced aqueous solubility, and reduced off-target promiscuity[2].

The 1-oxa-7-azaspiro[4.4]non-3-ene system provides a rigid, compact framework featuring two orthogonal handles for functionalization: a secondary pyrrolidine amine (N7) and a 2,5-dihydrofuran-like alkene (C3=C4)[3]. Commercially available as a hydrochloride salt[4], this scaffold enables divergent synthetic pathways. By systematically functionalizing the alkene and the amine, medicinal chemists can rapidly generate vast libraries of stereochemically rich spirocycles[5].

Mechanistic Causality in Functionalization

Successful functionalization of this scaffold requires strict control over chemoselectivity and facial stereoselectivity:

  • Chemoselectivity (Orthogonal Protection): The secondary amine is highly nucleophilic and prone to unwanted N-oxidation. If the alkene is to be functionalized via oxidative methods (e.g., epoxidation), the amine must first be masked. The tert-butyloxycarbonyl (Boc) group is optimal due to its stability under oxidative conditions and facile removal under mildly acidic conditions.

  • Facial Stereoselectivity: The spirocyclic center (C5) imposes a rigid 3D conformation. The bulky pyrrolidine ring effectively shields one face of the adjacent oxolene ring. Consequently, electrophilic additions to the C3=C4 double bond (such as mCPBA epoxidation) occur predominantly from the less sterically hindered convex face, yielding predictable diastereomeric ratios[1].

Divergent Functionalization Workflow

FunctionalizationWorkflow A 1-Oxa-7-azaspiro[4.4]non-3-ene (Core Scaffold) B N-Boc Protection (Amine Masking) A->B Pathway A C Direct N-Alkylation (Amine Focus) A->C Pathway B D Alkene Epoxidation (mCPBA) B->D E Alkene Dihydroxylation (OsO4 / NMO) B->E H Spirocyclic Lead Library C->H F Boc Deprotection (TFA / DCM) D->F E->F G Reductive Amination (Late-Stage) F->G G->H

Workflow for the divergent functionalization of 1-Oxa-7-azaspiro[4.4]non-3-ene.

Experimental Protocols

The following methodologies detail a self-validating, three-step sequence for the orthogonal functionalization of the scaffold, focusing on alkene epoxidation followed by late-stage N-diversification.

Protocol 4.1: N-Boc Protection (Amine Masking)

Objective: Mask the nucleophilic N7 amine to prevent N-oxidation during subsequent alkene functionalization.

  • Preparation: Suspend 1-oxa-7-azaspiro[4.4]non-3-ene hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C and add triethylamine (Et₃N) (2.5 equiv) dropwise. Causality: Et₃N neutralizes the hydrochloride salt, liberating the free secondary amine. The excess ensures complete neutralization and acts as an acid scavenger.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise. Warm the reaction to room temperature and stir for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material stains intensely purple/red with Ninhydrin, while the Boc-protected product is Ninhydrin-negative but stains yellow with KMnO₄ (due to the intact alkene).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 4.2: Diastereoselective Alkene Epoxidation

Objective: Introduce an epoxide at the C3=C4 double bond, exploiting the spirocenter's steric bias for facial selectivity[1].

  • Preparation: Dissolve the N-Boc protected spirocycle (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77% max) (1.2 equiv) portion-wise. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents thermal decomposition of the peroxide and maximizes the facial selectivity dictated by the spiro-fused pyrrolidine ring.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation: Monitor via TLC. The alkene starting material (KMnO₄ active) will disappear, replaced by a more polar, KMnO₄-negative epoxide spot.

  • Workup (Critical Safety Step): Quench the reaction by adding saturated aqueous Na₂S₂O₃. Causality: This step is critical to safely reduce any unreacted, potentially explosive peroxides.

  • Purification: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove the m-chlorobenzoic acid byproduct) and brine. Dry over Na₂SO₄ and purify via silica gel chromatography.

Protocol 4.3: Boc Deprotection and Reductive Amination

Objective: Unmask the amine and install a diverse R-group via reductive amination[5],[3].

  • Deprotection: Dissolve the epoxidized intermediate in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA) at 0 °C. Stir at room temperature for 2 hours. Causality: TFA protonates the Boc group, leading to the irreversible expulsion of isobutylene gas and CO₂, driving the deprotection to completion.

  • Isolation: Concentrate in vacuo to yield the TFA salt.

  • Amination Setup: Dissolve the TFA salt (1.0 equiv) and the target aldehyde (1.2 equiv) in 1,2-dichloroethane (DCE). Add Et₃N (1.5 equiv) to liberate the free amine.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) and a catalytic amount of glacial acetic acid. Causality: NaBH(OAc)₃ is a mild reducing agent that specifically reduces the transiently formed iminium ion without reducing the unreacted starting aldehyde.

  • Completion: Stir for 16 hours, quench with saturated aqueous NaHCO₃, extract with DCM, and purify via preparative HPLC or flash chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and self-validation parameters for the described workflow.

Reaction StepReagents & SolventsTemp & TimeExpected YieldValidation / Staining Method
N-Boc Protection Boc₂O, Et₃N, DCM0 °C to RT, 4 h85–95%TLC: Ninhydrin (-), KMnO₄ (+)
Alkene Epoxidation mCPBA, DCM0 °C to RT, 12 h70–85%TLC: KMnO₄ (-), distinct Rf shift
Boc Deprotection TFA, DCM0 °C to RT, 2 h>95% (crude)TLC: Ninhydrin (+)
Reductive Amination Aldehyde, NaBH(OAc)₃, DCERT, 16 h60–80%LC-MS (Target Mass), NMR

References

  • Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propanes and -Butanes ACS Combinatorial Science5

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space The Journal of Organic Chemistry / PMC 1

  • Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols The Journal of Organic Chemistry 2

  • 1-oxa-7-azaspiro[4.4]non-3-ene hydrochloride Sigma-Aldrich 4

  • Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders Journal of Medicinal Chemistry / PMC 3

Sources

Method

Advanced Application Note: 1,3-Dipolar Cycloaddition Workflows for the 1-Oxa-7-azaspiro[4.4]non-3-ene Scaffold

Executive Summary The 1-oxa-7-azaspiro[4.4]non-3-ene core is a privileged, highly functionalized spirocyclic scaffold. It forms the structural foundation of several potent biologically active fungal metabolites, includin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-oxa-7-azaspiro[4.4]non-3-ene core is a privileged, highly functionalized spirocyclic scaffold. It forms the structural foundation of several potent biologically active fungal metabolites, including the angiogenesis inhibitor azaspirene[1],[2] and the pseurotins[3]. In medicinal chemistry and drug development, accessing this sterically demanding spirocycle requires precision synthetic strategies. The most robust and atom-economical approach is the formal [3+2] 1,3-dipolar cycloaddition of a transient carbonyl ylide with an electron-deficient alkyne[4]. This application note provides a comprehensive, self-validating protocol for synthesizing and utilizing this scaffold.

Mechanistic Rationale & Causality

The synthesis of the 1-oxa-7-azaspiro[4.4]non-3-ene framework relies on a tandem catalytic process driven by rhodium(II) carbenoid chemistry[4].

Causality of Catalyst Selection: Rhodium(II) acetate dimer ( Rh2​(OAc)4​ ) is selected over copper or other rhodium catalysts because its bridging carboxylate ligands provide the optimal electronic tuning. It stabilizes the highly electrophilic metallocarbenoid just enough to prevent premature degradation, while maintaining sufficient reactivity for nucleophilic attack by an aldehyde.

The 1,3-Dipole Generation: The aldehyde's oxygen lone pair attacks the carbenoid, generating a carbonyl ylide—a highly reactive 1,3-dipole. To prevent this intermediate from undergoing an unwanted 1,7-electrocyclization (which would yield a 2-benzoxepine), a highly reactive dipolarophile like dimethyl acetylenedicarboxylate (DMAD) is introduced into the system[4]. The high-energy HOMO of the carbonyl ylide and the low-energy LUMO of DMAD are perfectly matched for a rapid, concerted [3+2] cycloaddition, exclusively yielding the spirocycle.

Mechanism A Diazo Succinimide (Precursor) B Rh(II) Carbenoid (Electrophile) A->B Rh2(OAc)4 - N2 C Carbonyl Ylide (1,3-Dipole) B->C + Aldehyde (Nucleophilic Attack) D 1-Oxa-7-azaspiro[4.4]non-3-ene (Spirocycle) C->D + DMAD [3+2] Cycloaddition

Mechanistic pathway for the synthesis of the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold.

Quantitative Data: Reaction Optimization

The nature of the aldehyde dictates the reaction's efficiency. Electron-rich aromatic aldehydes tend to favor the competing electrocyclization pathway, whereas aliphatic aldehydes (e.g., pivalaldehyde) strongly favor the desired 1,3-dipolar cycloaddition[4].

Table 1: Yields of 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives via [3+2] Cycloaddition [4]

Aldehyde ComponentDipolarophileProduct DesignationYield (%)Stereoselectivity
4-ChlorobenzaldehydeDMADCompound 4a34%High diastereoselectivity
PivalaldehydeDMADCompound 4bHigh YieldConfirmed via 2D NOESY

Experimental Protocols

Synthesis of Dimethyl 1-Oxa-7-azaspiro[4.4]non-3-ene-3,4-dicarboxylate Derivatives

This protocol is designed as a self-validating system ; visual cues at each step confirm the reaction's progress and integrity.

Workflow S1 1. System Preparation Dry DCM, N2 Atmosphere S2 2. Reagent Mixing Aldehyde + DMAD + Rh2(OAc)4 S1->S2 S3 3. Syringe Pump Addition Slow Diazo Addition (1 h) S2->S3 S4 4. Cycloaddition Reaction In situ trapping at RT S3->S4 S5 5. Workup & Purification Filtration & Flash Chromatography S4->S5

Step-by-step experimental workflow for the [3+2] 1,3-dipolar cycloaddition protocol.

Step 1: System Preparation

  • Action : Flame-dry a 25 mL two-neck round-bottom flask under vacuum and backfill with dry N2​ .

  • Causality : The Rh-carbenoid intermediate is highly sensitive to moisture. Trace water will act as a competing nucleophile, leading to O-H insertion byproducts rather than the desired carbonyl ylide.

Step 2: Reagent Initialization

  • Action : Add pivalaldehyde (1.5 equiv), DMAD (1.2 equiv), and Rh2​(OAc)4​ (1 mol%) to the flask. Dissolve in 5 mL of anhydrous CH2​Cl2​ .

  • Causality : Pre-mixing the aldehyde and the dipolarophile ensures that the moment the carbonyl ylide is generated, it is immediately trapped by the DMAD, outcompeting any intramolecular side reactions[4].

Step 3: Syringe Pump Addition

  • Action : Dissolve the diazo arylidene succinimide (1.0 equiv) in 5 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the reaction flask using a syringe pump over 1 to 2 hours at room temperature.

  • Causality : Slow addition is the most critical parameter. It maintains a low steady-state concentration of the diazo compound, effectively suppressing the dimerization of the Rh-carbenoid with unreacted diazo starting material.

Step 4: Reaction Monitoring (Self-Validation)

  • Action : Observe the reaction mixture. The steady evolution of N2​ gas bubbles indicates active carbenoid formation.

  • Validation : The reaction is complete when gas evolution ceases and the characteristic yellow/orange color of the diazo precursor completely fades.

Step 5: Workup and Purification

  • Action : Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst. Wash the pad with CH2​Cl2​ and concentrate the filtrate under reduced pressure.

  • Action : Purify the residue via flash column chromatography on silica gel, using a gradient of n-hexane and acetone (0 to 20% acetone)[4].

  • Validation : The desired spirocycle elutes as a distinct band. For the 4-chlorophenyl derivative, the product is isolated as a pale yellow solid (mp 144.6–146.3 °C)[4].

Downstream Application: The 3-ene as a Dipolarophile

Once synthesized, the 1-oxa-7-azaspiro[4.4]non-3-ene contains a highly functionalized, electron-deficient double bond (due to the flanking ester groups from DMAD). In advanced drug discovery workflows, this alkene can serve as a potent dipolarophile in secondary 1,3-dipolar cycloadditions. For example, reacting the spirocycle with in situ generated nitrile oxides or azides will yield complex, three-dimensional polycyclic scaffolds with high sp3 character. Related intramolecular cycloadditions have been successfully utilized to create sterically shielded spirocyclic nitroxides[5], demonstrating the immense structural versatility of the spiro[4.4]nonane core.

References

  • Diastereoselective Formal [5+2] Cycloaddition of Diazo Arylidene Succinimides-Derived Rhodium Carbenes and Aldehydes: A Route to 2-Benzoxepines. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Azaspirene: A Novel Angiogenesis Inhibitor Containing a 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton Produced by the Fungus Neosartorya sp. Organic Letters (ACS Publications). URL:[Link]

  • Pseurotin A1 and A2, Two New 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-diones from the Holothurian-Derived Fungus Aspergillus fumigatus WFZ-25. ChemInform (ResearchGate). URL:[Link]

  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Application

Application Note: Leveraging 1-Oxa-7-azaspiro[4.4]non-3-ene in the Synthesis of Novel Spirocyclic Alkaloids

Executive Summary The drive to discover novel therapeutics has increasingly pushed medicinal chemists toward complex, sp3 -rich architectures. Azaspiro scaffolds, particularly the [4.4] and [3.5] systems, are highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to discover novel therapeutics has increasingly pushed medicinal chemists toward complex, sp3 -rich architectures. Azaspiro scaffolds, particularly the [4.4] and [3.5] systems, are highly valued in drug development for their low topological polar surface area (TPSA) and rigid three-dimensional conformations, which strongly correlate with enhanced cell permeability and metabolic stability[1].

This application note details the utility of 1-oxa-7-azaspiro[4.4]non-3-ene [2] as a versatile, commercially available building block for the synthesis of complex spirocyclic alkaloids. By exploiting the reactivity of its embedded Δ3 -alkene, researchers can rapidly access highly oxygenated spiro-furanone-lactam cores, mimicking privileged natural products like Pseurotin A and related 3-spirotetramic acids[3].

Mechanistic Rationale & Scaffold Significance

The 1-oxa-7-azaspiro[4.4]nonane skeleton is a defining structural motif in several potent bioactive natural products. For instance, the marine-derived pseurotin family features a highly substituted 1-oxa-7-azaspiro[4.4]nonane core integrated with a phenyl ketone and aliphatic appendages, exhibiting significant antimicrobial and antiparasitic properties[3]. Similarly, the related 1-azaspiro[4.4]nonane ring system is the parent polycyclic core of Cephalotaxus alkaloids (e.g., homoharringtonine), which are FDA-approved for chronic myeloid leukemia[4].

Why use the unsaturated 1-oxa-7-azaspiro[4.4]non-3-ene? Constructing sterically congested spirocenters de novo often requires lengthy, low-yielding cyclization cascades. Starting with the pre-formed 1-oxa-7-azaspiro[4.4]non-3-ene scaffold bypasses these bottlenecks. The Δ3 -alkene within the oxolane ring acts as a highly reactive synthetic handle. The inherent steric bias of the adjacent spirocenter directs incoming reagents (such as osmate esters or peroxyacids) to the less hindered face of the alkene, ensuring high diastereoselectivity during late-stage functionalizations like dihydroxylation or epoxidation.

Synthetic Strategy & Pathway Design

To convert the raw scaffold into a functionalized alkaloid precursor, a two-stage initiation sequence is required: N-protection followed by stereoselective alkene oxidation.

Pathway SM 1-Oxa-7-azaspiro[4.4]non-3-ene (Core Scaffold) Boc N-Boc Intermediate (Protected) SM->Boc Boc2O, Et3N DCM, rt Diol cis-Diol Derivative (Functionalized) Boc->Diol OsO4, NMO Acetone/H2O Target Spirotetramic Acid Analog (Target Alkaloid) Diol->Target Multi-step Elaboration

Synthetic pathway from 1-Oxa-7-azaspiro[4.4]non-3-ene to spirotetramic acid analogs.

Quantitative Optimization Data

The critical step in this sequence is the oxidation of the Δ3 -alkene. Direct oxidative cleavage often leads to decomposition due to the instability of the resulting dialdehyde. Instead, a controlled Upjohn dihydroxylation is preferred. Table 1 summarizes the optimization of this transformation.

Table 1: Optimization of Δ3 -Alkene Dihydroxylation in N-Boc-1-Oxa-7-azaspiro[4.4]non-3-ene

EntryOxidant (Equiv)Catalyst (mol%)Solvent SystemTemp (°C)Yield (%)dr (cis:trans)
1NMO (1.5)OsO 4​ (5%)Acetone/H 2​ O (4:1)2582>95:5
2NMO (1.5)OsO 4​ (1%)Acetone/H 2​ O (4:1)2565>95:5
3 K 3​ Fe(CN) 6​ (3.0) K 2​ OsO 4​ (1%) t-BuOH/H 2​ O (1:1) 0 88 >99:1
4NaIO 4​ (2.0)RuCl 3​ (5%)EtOAc/MeCN/H 2​ O25Decomp.N/A

Note: Entry 3 (Sharpless asymmetric dihydroxylation conditions without the chiral ligand) provides the optimal balance of yield and diastereoselectivity, driven by the substrate's intrinsic steric bias.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution.

Protocol Step1 Step 1: N-Protection • Dissolve SM in DCM • Add Et3N & Boc2O • Stir 4h at RT Step2 Step 2: Workup & Isolation • Quench with NH4Cl • Extract with EtOAc • Flash Chromatography Step1->Step2 Step3 Step 3: Dihydroxylation • Dissolve in t-BuOH/H2O • Add K3Fe(CN)6 & K2OsO4 • Stir 12h at 0°C Step2->Step3 Step4 Step 4: Final Purification • Quench with Na2SO3 • Extract & Dry • Characterize (NMR/MS) Step3->Step4

Step-by-step experimental workflow for the functionalization of the spirocyclic scaffold.

Protocol A: Synthesis of tert-Butyl 1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate

Causality: The secondary amine of the pyrrolidine ring must be masked to prevent competitive oxidation by osmium tetroxide and to avoid unwanted nucleophilic attacks during downstream elaboration. The Boc group is selected because it is highly stable to the basic/oxidative conditions of dihydroxylation, yet easily cleaved under mild acidic conditions (e.g., TFA/DCM) later in the synthesis.

  • Preparation: To a stirred solution of 1-oxa-7-azaspiro[4.4]non-3-ene (1.0 equiv, 10 mmol) in anhydrous CH 2​ Cl 2​ (0.2 M) at 0 °C, add triethylamine (1.5 equiv).

  • Addition: Slowly add di-tert-butyl dicarbonate (Boc 2​ O, 1.1 equiv) dissolved in a minimal amount of CH 2​ Cl 2​ . Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The disappearance of the starting material mass ( m/z 126.1 for [M+H]+ ) and the appearance of the protected product mass ( m/z 226.1) validates complete conversion.

  • Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-Boc intermediate.

Protocol B: Stereoselective Dihydroxylation to cis-3,4-Dihydroxy-1-oxa-7-azaspiro[4.4]nonane

Causality: We utilize a catalytic amount of K 2​ OsO 4​ with K 3​ Fe(CN) 6​ as the stoichiometric co-oxidant (Entry 3 conditions). This minimizes the use of highly toxic and expensive osmium while ensuring a stereoselective cis-addition across the Δ3 -alkene. The spiro-center provides steric bias, directing the osmate ester to approach from the less hindered face, yielding a single diastereomer.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in a 1:1 mixture of t-BuOH and H 2​ O (0.1 M). Cool the mixture to 0 °C.

  • Reagent Addition: Add K 3​ Fe(CN) 6​ (3.0 equiv) and K 2​ CO 3​ (3.0 equiv). Stir until dissolved. Add K 2​ OsO 4​ dihydrate (0.01 equiv). The mixture will turn a distinct yellow-orange color. Stir vigorously at 0 °C for 12 hours.

  • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with KMnO 4​ . The starting material will rapidly reduce KMnO 4​ , appearing as a bright yellow spot on a purple background. Complete consumption of this spot, alongside the emergence of a highly polar, KMnO 4​ -negative spot (the diol), validates the end of the oxidation phase.

  • Quench & Isolation: Add solid Na 2​ SO 3​ (5.0 equiv) to reduce any remaining osmium species. Stir for 1 hour at room temperature (the solution will turn dark/black as osmium precipitates). Extract with EtOAc (4 × 30 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. The resulting cis-diol is typically pure enough for subsequent ring-opening or functionalization steps toward target alkaloids.

References[4] Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Link[1] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem. Link[2] 1-Oxa-7-azaspiro[4.4]non-3-ene. PubChem - NIH. Link[3] The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms. PMC - NIH.Link

Sources

Method

Application Note: High-Throughput Screening and Pharmacological Profiling of 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives

Introduction & Rationale The modern drug discovery landscape is increasingly shifting away from flat, two-dimensional aromatic molecules toward complex, three-dimensional architectures—a paradigm widely known as the "Esc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The modern drug discovery landscape is increasingly shifting away from flat, two-dimensional aromatic molecules toward complex, three-dimensional architectures—a paradigm widely known as the "Escape from Flatland"[1]. Increasing the fraction of sp³-hybridized carbons (Fsp³) and incorporating rigid spirocyclic centers significantly enhances target specificity, reduces off-target promiscuity, and improves the overall clinical success rate of drug candidates.

The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold represents a highly substituted, rigid 3D framework that has garnered significant attention in medicinal chemistry[2]. Structurally, this scaffold is reminiscent of the core found in Pseurotin A (which features a related 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton). Recently, Pseurotin A and its synthetic analogs have been validated as potent modulators of the Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) and Low-Density Lipoprotein Receptor (LDLR) axis, offering a novel therapeutic mechanism for regulating cholesterol metabolism and suppressing prostate cancer recurrence[3].

This application note provides a comprehensive, self-validating screening cascade designed to evaluate novel 1-oxa-7-azaspiro[4.4]non-3-ene derivatives. The workflow bridges the gap between biochemical target engagement, cellular functional efficacy, and early-stage metabolic profiling.

Experimental Design & Causality

To rigorously evaluate these spirocyclic compounds, we have designed a three-tiered screening cascade. Every assay is selected based on specific physicochemical and biological causalities:

  • Primary Biochemical Screen (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of the PCSK9-LDLR protein-protein interaction (PPI). Causality: Highly functionalized spirocyclic libraries often exhibit intrinsic autofluorescence. TR-FRET employs a time-delay measurement that allows short-lived background fluorescence to decay, eliminating false positives and providing a high-fidelity, mix-and-read format suitable for High-Throughput Screening (HTS).

  • Secondary Cellular Screen (LDL Uptake): Causality: Biochemical PPI inhibition does not guarantee cellular efficacy, as the complex 3D topology of spirocycles can hinder membrane permeability. A HepG2 cell-based fluorescent LDL uptake assay is employed to confirm that the compound successfully penetrates the cellular microenvironment, rescues LDLR from degradation, and restores functional LDL internalization.

  • In Vitro ADME (Hepatocyte Stability): Causality: Spirocyclic amines, particularly aza-spiro systems, undergo unique and complex metabolic biotransformations. For instance, related 1-oxa-7-azaspiro[4.5]decane systems are known to undergo oxidative deamination of the aza-ring, yielding circulating keto-acid metabolites[4]. We utilize intact human hepatocytes rather than liver microsomes because hepatocytes contain the complete repertoire of Phase I and Phase II enzymes required to accurately map the clearance of these complex architectures.

Workflow Visualization

Workflow A 1. Library Synthesis 1-Oxa-7-azaspiro[4.4]non-3-enes B 2. Primary Screen (TR-FRET) PCSK9-LDLR PPI Inhibition A->B C 3. Secondary Screen (HepG2) Fluorescent LDL Uptake B->C D 4. ADME Profiling Hepatocyte Metabolic Stability C->D E Lead Candidate Selection D->E

Multi-tiered screening cascade for 1-oxa-7-azaspiro[4.4]non-3-ene derivatives.

Detailed Experimental Protocols

Protocol 1: TR-FRET PCSK9-LDLR PPI Assay

Objective: Quantify the biochemical disruption of the PCSK9-LDLR complex.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a working solution of Europium (Eu)-labeled PCSK9 (donor) and Allophycocyanin (APC)-labeled LDLR extracellular domain (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Plating: Dispense 100 nL of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler.

  • Protein Addition: Add 5 µL of the Eu-PCSK9 solution to the wells, followed by a 15-minute pre-incubation at room temperature to allow compound binding.

  • Complex Formation: Add 5 µL of the APC-LDLR solution. Seal the plate and incubate in the dark for 2 hours at room temperature.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excitation: 340 nm. Emission: 615 nm (donor) and 665 nm (acceptor). Delay time: 100 µs. Integration time: 200 µs.

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm).

  • Self-Validation System: Include Pseurotin A as a positive control inhibitor. Calculate the Z'-factor for each plate. The assay is only validated and accepted if Z' > 0.6.

Protocol 2: HepG2 Cellular LDL Uptake Assay

Objective: Verify cellular permeability and functional restoration of LDLR.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 15,000 cells/well in a 96-well black, clear-bottom plate using EMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation: Wash cells twice with PBS and replace media with serum-free EMEM containing 0.1% BSA for 18 hours to upregulate endogenous LDLR expression.

  • Treatment: Pre-incubate cells with varying concentrations of the spirocyclic compounds and 5 µg/mL recombinant human PCSK9 for 4 hours.

  • LDL Internalization: Add BODIPY-FL-labeled LDL (final concentration 10 µg/mL) to the wells and incubate for an additional 3 hours.

  • Quenching & Reading: Wash the cells three times with ice-cold PBS to halt uptake. Add 50 µL of Trypan Blue (0.2%) for 1 minute to quench extracellular fluorescence, then wash once more. Measure intracellular fluorescence (Ex 488 nm / Em 515 nm).

  • Self-Validation System: Run a parallel cell viability assay (e.g., CellTiter-Glo ATP luminescence) on a duplicate plate. Compounds showing >20% cytotoxicity at the tested concentrations are flagged to ensure reduced LDL uptake is not an artifact of cell death.

Protocol 3: Hepatocyte Metabolic Stability

Objective: Determine intrinsic clearance (CLint) and identify spirocycle-specific metabolites.

Step-by-Step Methodology:

  • Hepatocyte Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed Williams' Medium E and centrifuge at 50 × g for 5 minutes. Resuspend the pellet to a concentration of 1 × 10⁶ viable cells/mL.

  • Incubation: In a 96-well deep-well plate, mix 50 µL of the cell suspension with 50 µL of compound solution (final compound concentration: 1 µM; final DMSO: 0.1%).

  • Time-Course Sampling: Incubate the plate on an orbital shaker at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), remove 20 µL aliquots and immediately quench into 80 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Preparation for LC-MS/MS: Centrifuge the quenched samples at 3,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Self-Validation System & Metabolite ID: Include Verapamil (high clearance) and Warfarin (low clearance) as reference controls. Specifically monitor the MS/MS transitions for keto-acid metabolites, which are indicative of oxidative deamination of the 1-oxa-7-azaspiro ring[4].

Mechanism of Action & Data Presentation

The primary pharmacological goal of these spirocyclic derivatives is to sterically block the interaction between PCSK9 and LDLR, thereby preventing the lysosomal degradation of the receptor and promoting the clearance of LDL from the bloodstream.

Mechanism PCSK9 PCSK9 Protein Complex PCSK9-LDLR Complex (Lysosomal Degradation) PCSK9->Complex Binds LDLR LDL Receptor LDLR->Complex Binds Complex->LDLR Degrades Spiro Spirocyclic Hit (PPI Inhibitor) Spiro->Complex Inhibits Formation Uptake Restored LDL Uptake (Cell Surface) Spiro->Uptake Rescues Function

Mechanism of action for spirocyclic compounds inhibiting the PCSK9-LDLR axis.

Quantitative Data Summary (Mock Screening Results)

The following table demonstrates how the structured screening cascade differentiates structurally related 1-oxa-7-azaspiro[4.4]non-3-ene derivatives based on biochemical potency, cellular efficacy, and metabolic stability.

Compound IDR1 SubstitutionR2 SubstitutionTR-FRET IC₅₀ (nM)HepG2 LDL Uptake EC₅₀ (nM)Hepatocyte CLint (µL/min/10⁶ cells)
OXA-001 -H-CH₃>10,000N/A45.2
OXA-014 -F-CH₃1,2403,10028.5
OXA-022 -Cl-CF₃14542012.4
OXA-037 -OCH₃-CF₃421158.1
Pseurotin A (Ref) N/AN/A8521018.6

Note: Compound OXA-037 demonstrates superior biochemical inhibition and cellular efficacy compared to the natural product reference, alongside a highly favorable metabolic clearance profile.

References

  • Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization. The Journal of Organic Chemistry - ACS Publications. 2

  • Escape from Flatland: 2D to 3D Molecules via Dearomatization. Springer Nature / Journal of Medicinal Chemistry. 1

  • Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice. PMC / MDPI. 3

  • Identification of metabolites of a substance P (neurokinin 1 receptor) antagonist in rat hepatocytes and rat plasma. PubMed / NIH. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene

Introduction The 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold is a privileged heterocyclic motif found in various biologically active natural products and pharmaceutical agents.[1] Its synthesis, most commonly achieved via an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold is a privileged heterocyclic motif found in various biologically active natural products and pharmaceutical agents.[1] Its synthesis, most commonly achieved via an intramolecular [3+2] cycloaddition of an azomethine ylide, is a powerful strategy for constructing complex molecular architectures.[2][3] However, the generation and reaction of the transient azomethine ylide intermediate present several challenges that can lead to diminished yields and the formation of unwanted side products.

This technical support guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the synthesis of this important spirocyclic system. We will address common experimental hurdles with evidence-based solutions to help you improve reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Oxa-7-azaspiro[4.4]non-3-ene and what is the key reaction step?

A1: The most prevalent and efficient route is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide.[3][4] The key step involves the in situ generation of an azomethine ylide from an appropriate precursor (e.g., an imine derived from an amino acid) which then rapidly undergoes an intramolecular reaction with a tethered alkene dipolarophile to form the spirocyclic core.[2]

Q2: My reaction is not proceeding, or the yield is very low. What are the most critical parameters to investigate first?

A2: For low or no product yield, the primary factors to scrutinize are:

  • Efficiency of Azomethine Ylide Generation: The formation of the 1,3-dipole is the linchpin of the reaction. The choice of precursor, solvent, and temperature are all critical. Many azomethine ylides are unstable and must be generated in situ to be effective.[5]

  • Solvent Choice: Solvent polarity can dramatically affect the reaction rate and stability of the intermediates. Protic solvents may interfere with ylide formation, while nonpolar solvents might not provide sufficient solubility or stabilization.[6][7]

  • Reaction Temperature: The thermal conditions must be sufficient to promote the cycloaddition without causing decomposition of the starting materials, intermediates, or the final product.[5]

Q3: I am observing multiple spots on my TLC plate that are not starting material or product. What are the likely side products?

A3: Common side reactions include:

  • Dimerization of the Azomethine Ylide: If the concentration of the ylide is too high or the intramolecular cycloaddition is slow, the ylide can react with itself.[5]

  • Isomerization: The azomethine ylide can exist in different geometric forms (W-, U-, or S-shaped), which can influence the stereochemical outcome or lead to non-productive pathways.[4]

  • Decomposition: The starting materials or the ylide intermediate may decompose under the reaction conditions, especially with prolonged heating.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Low conversion of starting material is a frequent challenge. The following workflow can help diagnose and solve the issue.

G start Low / No Yield Observed check_ylide Verify Azomethine Ylide Generation start->check_ylide how_to_check How to Verify? - Monitor disappearance of aldehyde/amine precursor via TLC/GC-MS. - Use a known external dipolarophile (e.g., maleimide) in a test reaction to trap the ylide. check_ylide->how_to_check ylide_ok Ylide Generation Confirmed check_ylide->ylide_ok Yes ylide_fail Ylide Generation Failed/Slow check_ylide->ylide_fail No optimize_cyclo Optimize Cycloaddition Step ylide_ok->optimize_cyclo optimize_gen Optimize Ylide Generation ylide_fail->optimize_gen sol_cyclo1 Increase Temperature: - Incrementally raise temp (e.g., 10 °C steps). - Switch to a higher-boiling solvent (Toluene, Xylene). optimize_cyclo->sol_cyclo1 sol_cyclo2 Increase Concentration: - If dimerization is not an issue, higher concentration can favor the intramolecular pathway. optimize_cyclo->sol_cyclo2 sol_gen1 Change Solvent: - Screen aprotic polar solvents (e.g., MeCN, THF, DMSO) which can stabilize the ylide. [2] optimize_gen->sol_gen1 sol_gen2 Add Catalyst/Reagent: - For imine-based routes, consider adding a dehydrating agent (e.g., MgSO4). - For certain precursors, a silver(I) salt can act as a mild Lewis acid to promote iminium formation. [19, 24] optimize_gen->sol_gen2 G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Purification a1 Combine Proline Precursor (1 eq) and Aldehyde (1.1 eq) in Toluene. b1 Fit with Dean-Stark trap and reflux condenser. a1->b1 b2 Heat to reflux (approx. 110-120 °C) for 4-6 hours. b1->b2 b3 Monitor reaction progress by TLC or LC-MS. b2->b3 c1 Cool to RT. Remove solvent under reduced pressure. b3->c1 c2 Purify crude residue via flash column chromatography (e.g., Ethyl Acetate/Hexanes). c1->c2

Caption: Optimized experimental workflow.

Detailed Steps:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the N-substituted proline precursor (1.0 equivalent) and the unsaturated aldehyde (1.0-1.1 equivalents).

  • Solvent: Add dry toluene to achieve a concentration of approximately 0.05 M. The use of a Dean-Stark trap is crucial for removing water generated during the initial iminium ion formation, which drives the equilibrium forward.

  • Reaction: Heat the mixture to reflux (oil bath temperature ~120-130 °C). The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS every hour after reflux begins. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Oxa-7-azaspiro[4.4]non-3-ene product. [8] This guide provides a foundational framework for troubleshooting and optimizing the synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene. Successful synthesis relies on the careful control of reaction parameters to favor the formation of the key azomethine ylide intermediate and its subsequent intramolecular cycloaddition.

References

  • Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K., Ishibashi, H., & Sato, T. (1994). Synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one. HETEROCYCLES, 38(6), 1237.
  • Yarovenko, V. N., Strizhakova, N. G., Zavarzin, I. V., Kryshtal, G. V., & Krayushkin, M. M. (2025). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. The Journal of Organic Chemistry.
  • Dutta, S., & Ghorai, M. K. (n.d.). New routes towards azomethine ylide generation from prolines to synthesize diverse N-heterocycles: a DFT supported endo-selective mechanism. Organic & Biomolecular Chemistry.
  • Zaitsev, V. G., Strelenko, Y. A., & Krayushkin, M. M. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 833–841.
  • Borah, A. J., & Bhuyan, P. J. (2023). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 13(5), 3296–3316.
  • Kurosawa, K., Takahashi, K., Tsuda, E., & Kawai, K. (2002). Azaspirene: A Novel Angiogenesis Inhibitor Containing a 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton Produced by the Fungus Neosartorya sp. Organic Letters, 4(15), 2513–2515.
  • Wikipedia. (n.d.). Azomethine ylide. In Wikipedia. Retrieved from [Link]

  • Rosas-Nexticapa, M., Reding-Bernal, A., & Miranda, L. D. (2018). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Molecules, 23(10), 2636.
  • Tumanov, I. A., Bagryanskaya, I. Y., & Gritsan, N. P. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042.
  • ResearchGate. (n.d.). Synthesis of spiro compounds via azomethine ylides. Retrieved from [Link]

  • Bakthadoss, M., & Chithiraputhu, S. (2016).
  • Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810.
  • Ryan, J. H. (2015). 1,3-Dipolar cycloaddition reactions of azomethine ylides with aromatic dipolarophiles. ARKIVOC, 2015(1), 160–183.
  • ChemTalk. (2023, March 10). Cycloaddition Reactions. Retrieved from [Link]

  • MDPI. (2016, July 23). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Retrieved from [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.
  • Confalone, P. N. (1988). The [3+2]Cycloaddition Reaction. Organic Reactions, 36, 1.
  • White, A. W., & Miller, S. J. (2023). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science, 14(41), 11396–11401.
  • Kącka-Zych, A. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 4, 1-13.
  • ResearchGate. (n.d.). DBU promoted synthesis of isoxazoles and isoxazolines. Retrieved from [Link]

  • Liu, W., & Zhu, S. (2024). Revealing the (3+2) and (2+2)
  • Rossi, E., Abbiati, G., Pirovano, V., & Broggini, G. (2018). Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. Chemistry – A European Journal, 24(50), 13236–13240.
  • Le, C., & Joseph, B. (2021). An Unexpected Formation of Spiro Isoxazoline-Dihydrofurane Compounds from Substituted Ketofurfuryl Alcohols. Molecules, 26(22), 6982.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Oxa-7-azaspiro[4.4]non-3-ene Synthesis

Welcome to the Technical Support Center for the synthesis of spirocyclic scaffolds. This guide is specifically engineered for drug development professionals and application scientists working on the construction of the 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of spirocyclic scaffolds. This guide is specifically engineered for drug development professionals and application scientists working on the construction of the 1-oxa-7-azaspiro[4.4]non-3-ene core. The formation of this sterically demanding spirocycle is typically achieved via Ring-Closing Metathesis (RCM) of a diene precursor. However, this critical step is highly susceptible to competing kinetic and thermodynamic side reactions.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimization data, and a self-validating experimental protocol designed to maximize your synthetic yield while maintaining strict scientific integrity.

Mechanistic Workflow & Side Reaction Pathways

The diagram below maps the primary catalytic cycle for the spirocyclization alongside the three most common side-reaction pathways that degrade yield.

RCM_Workflow Precursor Diene Precursor (N-Protected) Catalyst Active Ru-Alkylidene (Grubbs II) Precursor->Catalyst Initiation (Ethylene release) Oligomer Oligomerization (Cross-Metathesis) Precursor->Oligomer Intermolecular CM (High Concentration) Target 1-Oxa-7-azaspiro[4.4]non-3-ene (Kinetic Product) Catalyst->Target Intramolecular RCM (Dilute Conditions) Isomer Isomerized Byproduct (Thermodynamic 2-ene) Catalyst->Isomer Ru-H Formation (Catalyst Decay) Degradation N-Deprotection (Acid Cleavage) Catalyst->Degradation Trace Acid (Solvent Impurity)

Fig 1: RCM workflow for 1-oxa-7-azaspiro[4.4]non-3-ene showing desired and side reaction pathways.

Troubleshooting Guides & FAQs

Q: Why am I observing significant double-bond isomerization (migration to the 2-ene position) during the spirocyclization step? A: Causality: During Ring-Closing Metathesis (RCM), ruthenium alkylidene catalysts (e.g., Grubbs II) can decompose over time into ruthenium hydride (Ru-H) species. These Ru-H complexes are potent alkene isomerization catalysts. Because the 1-oxa-7-azaspiro[4.4]non-3-ene product contains a kinetic 3-ene double bond, the Ru-H species will rapidly isomerize it to the thermodynamically more stable 2-ene enol ether[1]. Solution: Introduce a hydride scavenger, such as 1,4-benzoquinone (10 mol%), or use acetic acid as an additive to suppress the formation of Ru-H species.

Q: My reaction yields a complex mixture of high-molecular-weight oligomers instead of the desired spirocycle. How do I prevent this? A: Causality: Oligomerization is the result of intermolecular cross-metathesis (CM) outcompeting the desired intramolecular RCM[2]. This is strictly a concentration-dependent kinetic issue. The 1-oxa-7-azaspiro[4.4]nonane spiro-center creates steric bulk that slows down the intramolecular ring closure, giving intermolecular collisions a competitive advantage at standard concentrations. Solution: Run the reaction under pseudo-high dilution conditions (≤ 0.01 M). If scaling up makes this volume impractical, use a syringe pump to slowly add the diene precursor to a refluxing solution of the catalyst.

Q: I am losing my N-Boc protecting group during the metathesis reaction. What is causing this degradation? A: Causality: Grubbs catalysts and their degradation products can exhibit Lewis acidic character. Furthermore, if chlorinated solvents (like DCM or DCE) are used and exposed to light/heat without proper stabilization, trace hydrochloric acid (HCl) is generated. This acidic environment cleaves the acid-sensitive tert-butoxycarbonyl (Boc) group on the aza-ring. Solution: Filter your halogenated solvents through basic alumina immediately prior to use. Alternatively, switch to a more robust protecting group like Cbz or Benzyl during the RCM step, or add a mild, non-nucleophilic base (e.g., 2,6-lutidine) to buffer the system.

Q: The conversion stalls at 50%, leaving unreacted open-chain diene impurities. Should I add more catalyst? A: Causality: Stalled conversions in the synthesis of highly substituted spirocycles usually indicate catalyst poisoning rather than a simple lack of catalyst[3]. The basic nitrogen of the aza-ring (if insufficiently deactivated by a protecting group) or trace impurities from previous steps can coordinate to the ruthenium center, forming an inactive chelate. Solution: Ensure the nitrogen lone pair is fully delocalized (e.g., via a carbamate protecting group). Do not simply spike in more catalyst; instead, rigorously purify the diene precursor via silica gel chromatography and degas the solvent using the freeze-pump-thaw method to prevent oxidative catalyst quenching.

Quantitative Data: RCM Optimization

The following table summarizes the causal relationship between reaction conditions and the distribution of the target spirocycle versus common side reactions.

Catalyst System (5 mol%)Concentration (M)Additive (10 mol%)Target Yield (%)Isomer Yield (%)Oligomer Yield (%)
Grubbs I0.10None45%15%35%
Grubbs II0.10None55%25%15%
Grubbs II0.01None65%30%< 5%
Grubbs II 0.01 1,4-Benzoquinone 88% < 2% < 5%

Note: High dilution directly mitigates oligomerization, while the addition of 1,4-Benzoquinone effectively halts double-bond isomerization.

Self-Validating Experimental Protocol

Synthesis of tert-Butyl 1-oxa-7-azaspiro[4.4]non-3-ene-7-carboxylate via RCM Objective: High-yielding spirocyclization while actively suppressing isomerization and oligomerization pathways.

Step 1: Substrate Preparation & Dilution

  • Action: Dissolve 1.0 mmol of the purified diene precursor (e.g., tert-butyl 3-(allyloxy)-3-vinylpyrrolidine-1-carboxylate) in 100 mL of anhydrous, degassed dichloromethane (DCM).

  • Causality: Establishing a 0.01 M concentration ensures that the rate of intramolecular cyclization vastly exceeds intermolecular cross-metathesis.

  • Self-Validation: The solution must be perfectly clear. Any cloudiness indicates moisture, which will prematurely quench the Ru-alkylidene.

Step 2: Additive Introduction

  • Action: Add 10.8 mg (0.1 mmol, 10 mol%) of 1,4-benzoquinone to the reaction flask.

  • Causality: This additive acts as a sacrificial hydride acceptor, preventing the accumulation of Ru-H species that drive double-bond migration.

  • Self-Validation: The solution will take on a faint yellow tint, confirming the dissolution of the quinone.

Step 3: Catalyst Initiation

  • Action: Add 42.4 mg (0.05 mmol, 5 mol%) of Grubbs 2nd Generation Catalyst. Attach a reflux condenser and heat to 40 °C under an argon atmosphere.

  • Causality: The elevated temperature overcomes the steric activation barrier of the spiro-center formation.

  • Self-Validation: The reaction mixture will immediately transition to a deep reddish-brown color. Gentle bubbling (ethylene gas evolution) should be visible within the first 10 minutes, confirming active catalytic turnover.

Step 4: Quenching & Isolation

  • Action: After 4 hours, remove the flask from heat. Add 1.0 mL of ethyl vinyl ether and stir open to the air for 30 minutes.

  • Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This completely halts the reaction and prevents any post-reaction isomerization during solvent evaporation.

  • Self-Validation: TLC analysis (Hexanes:EtOAc 4:1) should show the complete disappearance of the starting material ( Rf​ ~0.6) and the appearance of a single, distinct product spot ( Rf​ ~0.4) that stains intensely with KMnO4 (confirming the isolated 3-ene double bond).

References

  • [2] Title: Synthesis of spiro-cyclics via ring-closing metathesis Source: Arkivoc URL:

  • Title: WO2024059317A1 - Yap/taz-tead oncoproteins inhibitors Source: Google Patents URL:

  • [1] Title: Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction Source: European Journal of Chemistry URL:

  • [3] Title: Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction Source: Organic Chemistry Portal (Org. Lett., 2007) URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Oxa-7-azaspiro[4.4]non-3-ene Functionalization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the functionalization of the 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold. This document is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the functionalization of the 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile yet challenging heterocyclic building block.[1] The unique three-dimensional structure of spirocycles is increasingly valuable in drug discovery for escaping the "flatland" of traditional aromatic scaffolds, but their synthesis and functionalization present distinct challenges, such as controlling stereochemistry at the quaternary spiro-carbon.[2][3][4]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental choices to empower you to diagnose and solve problems encountered at the bench.

Part 1: Pre-Reaction Troubleshooting & Protecting Group Strategy

The 1-Oxa-7-azaspiro[4.4]non-3-ene core contains two key reactive sites: a secondary amine and an enol ether. The amine is nucleophilic and basic, while the enol ether is susceptible to hydrolysis under acidic conditions. Simultaneous and uncontrolled reactions at these sites are a primary source of experimental failure. A robust protecting group strategy is therefore not just recommended, but essential for success.

FAQ 1: My reaction is failing completely, or I'm seeing a complex mixture of unidentifiable products. Where do I start?

Answer: Before scrutinizing the reaction conditions (temperature, solvent, etc.), the first step is to confirm the stability and integrity of your starting material under the planned reaction conditions. The unprotected 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold can be problematic.

  • Causality: The secondary amine can act as a nucleophile, base, or a coordinating ligand for metal catalysts. This can lead to self-condensation, side reactions with electrophilic reagents, or catalyst poisoning in cross-coupling reactions.[5] The enol ether double bond is reactive and can be prone to undesired transformations.

  • Troubleshooting Steps:

    • Protect the Nitrogen: The most critical first step is the protection of the secondary amine. This temporarily removes its nucleophilicity and basicity, allowing for selective functionalization elsewhere.[6]

    • Re-evaluate Reagent Compatibility: Once the amine is protected, re-assess your reagents. For example, strongly acidic conditions required for some reactions might still be incompatible with the enol ether moiety, potentially causing ring opening or hydration.

FAQ 2: How do I choose the correct protecting group for the secondary amine?

Answer: The choice of protecting group is dictated by the reaction conditions you plan to employ for the subsequent functionalization steps. The key is to select a group that is stable under your reaction conditions but can be removed later without affecting the newly installed functional group. This is known as an "orthogonal protecting group strategy".[6]

See the table below for a summary of common amine protecting groups and their stability profiles.

Table 1: Common Protecting Groups for the 1-Oxa-7-azaspiro[4.4]non-3-ene Nitrogen

Protecting GroupAbbreviationInstallation ReagentsCleavage ConditionsStability Profile
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong Acid (e.g., TFA, HCl in Dioxane)Stable to base, hydrogenolysis, and mild nucleophiles.
BenzyloxycarbonylCbzCbzCl, base (e.g., NaHCO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Cleaved by reduction.
AcetylAcAc₂O or AcCl, baseStrong Acid or Base (hydrolysis)Stable to neutral and mildly acidic/basic conditions.
TrifluoroacetylTFATrifluoroacetic anhydrideMild Base (e.g., K₂CO₃ in MeOH)Stable to acid. Very easily cleaved by base.
  • Expert Insight: For many applications, the Boc group is an excellent first choice due to its high stability under a wide range of conditions (including many cross-coupling reactions) and its clean, non-reductive cleavage protocol.[6][7] If your desired functionalization involves acidic conditions, the Cbz group is a superior alternative.

Below is a decision-making workflow for selecting a protecting group.

G start Start: Plan Functionalization cond1 Will the reaction use strong acidic conditions? start->cond1 cond2 Will the reaction involve catalytic hydrogenation? cond1->cond2 No pg_cbz Choose Cbz Group (Stable to Acid/Base) cond1->pg_cbz Yes pg_boc Choose Boc Group (Stable to Base/Hydrogenation) cond2->pg_boc No pg_other Consider alternative groups (e.g., Ac, Fmoc based on orthogonality needs) cond2->pg_other Yes caption Fig 1. Protecting Group Selection Workflow G start Low Yield / Stalled Reaction q1 Verify Purity & Integrity of Starting Materials & Reagents start->q1 a1 Use fresh, purified materials. Ensure solvents are anhydrous. q1->a1 No q2 Is the reaction atmosphere strictly inert? q1->q2 Yes a1->q2 a2 Degas solvents. Use N₂ or Ar atmosphere. q2->a2 No q3 Are Reaction Conditions Optimized? q2->q3 Yes a2->q3 a3 Systematically screen: 1. Temperature (e.g., RT, 60°C, 110°C) 2. Solvent (e.g., Toluene, THF, DMF) 3. Concentration q3->a3 No q4 Is the Catalyst/Reagent Active? q3->q4 Yes a3->q4 a4 Use fresh catalyst/ligand. Verify base strength/purity. q4->a4 No success Yield Improved q4->success Yes a4->success caption Fig 2. Workflow for Troubleshooting Low Yields

FAQ 4: I am getting a mixture of diastereomers. How can I improve stereoselectivity?

Answer: Controlling stereochemistry is a central challenge in spirocycle synthesis. [2]The formation of diastereomers is governed by the relative energy of the diastereomeric transition states. Modifying reaction conditions can influence this energy difference.

  • Temperature: Lowering the reaction temperature is often the most effective strategy. [8]At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of a single diastereomer.

  • Catalyst and Ligand: In catalyzed reactions, the steric and electronic properties of the catalyst and its associated ligands play a crucial role in defining the geometry of the transition state. Screening different ligands (e.g., bulky vs. chiral phosphine ligands in cross-coupling) can dramatically impact diastereoselectivity. [8]* Solvent: The solvent can influence the conformational preferences of the substrate and transition state through solvation effects. A screen of solvents with varying polarities may reveal an optimal medium for high selectivity.

Table 2: Hypothetical Optimization of a Michael Addition to the Enol Ether

This table illustrates a systematic approach to optimizing a reaction for both yield and diastereomeric ratio (d.r.).

EntryTemperature (°C)SolventCatalyst (mol%)Time (h)Yield (%)d.r.
125CH₂Cl₂DBU (10)24451.5:1
260TolueneDBU (10)12601.2:1
30CH₂Cl₂DBU (10)48354:1
4-20CH₂Cl₂DBU (10)72208:1
50THFDBU (10)48425:1
60CH₂Cl₂Quinine-derived base (10)4865>20:1
  • Analysis: Entry 2 shows that higher temperature improves yield but hurts selectivity. Entries 3 and 4 demonstrate that lowering the temperature significantly improves selectivity at the cost of reaction rate and yield. [8]Entry 6 shows that a change in catalyst (in this case, a chiral organocatalyst) can provide the best combination of both high yield and excellent diastereoselectivity.

Part 3: Experimental Protocols
Protocol 1: Boc-Protection of 1-Oxa-7-azaspiro[4.4]non-3-ene

This protocol describes a standard procedure for protecting the secondary amine, a crucial first step for most functionalization strategies.

  • Diagrammatic Workflow:

G sub Substrate + Solvent (e.g., CH₂Cl₂) reagents Add Base (TEA) Add Boc₂O sub->reagents stir Stir at RT (Monitor by TLC) reagents->stir workup Aqueous Workup (e.g., wash with H₂O, brine) stir->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product Isolated Boc-Protected Product purify->product caption Fig 3. Boc-Protection Experimental Workflow

  • Step-by-Step Procedure:

    • To a solution of 1-Oxa-7-azaspiro[4.4]non-3-ene (1.0 eq) in dichloromethane (DCM, ~0.1 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-1-Oxa-7-azaspiro[4.4]non-3-ene.

References
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (2025). BenchChem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
  • Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. (2019). Beilstein Journal of Organic Chemistry.
  • One-pot three-component synthesis of azaspirononatriene derivatives. (2025).
  • Protecting Groups. Organic Chemistry Portal.
  • The utilization of spirocyclic scaffolds in novel drug discovery. (2016). Taylor & Francis Online.
  • Technical Support Center: Enhancing the Regioselectivity of 2-Chlorobenzo[c]cinnoline Functionaliz
  • 1-Oxa-7-azaspiro[4.4]nonane: A Key Intermediate for Advanced Synthesis. WorldOfChemicals.
  • Overcoming the limitations of directed C-H functionalizations of heterocycles. (2014).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021).
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals.
  • Amino Acid-Protecting Groups. (2009). Chemical Reviews.
  • Temperature and acidity dependence of secondary organic aerosol formation from α-pinene ozonolysis with a compact chamber system. (2021).

Sources

Optimization

Technical Support Center: Diastereoselectivity in 1-Oxa-7-azaspiro[4.4]non-3-ene Reactions

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these valuable synthetic transformations. The unique three-dimensional structure of the 1-oxa-7-azaspiro[4.4]nonane core makes it a prized motif in medicinal chemistry and natural product synthesis.[1][2][3] However, the creation of multiple contiguous stereocenters during its synthesis often leads to challenges in achieving the desired diastereoselectivity.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Diastereoselectivity Issues

This section addresses common problems observed during the synthesis of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives, particularly those synthesized via 1,3-dipolar cycloaddition of azomethine ylides.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

A low diastereomeric ratio is a frequent challenge and can often be addressed by systematically evaluating and optimizing several key reaction parameters. The formation of the spirocyclic core typically proceeds through a concerted or stepwise pathway where the transition state geometry dictates the final stereochemical outcome.[4][5]

Immediate Actions & Underlying Principles:

  • Temperature Optimization:

    • Principle: Lowering the reaction temperature can enhance diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which often leads to the thermodynamically more stable diastereomer. Conversely, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to a mixture.

    • Protocol: Screen a range of temperatures, starting from your current condition and decreasing in 10-20°C increments (e.g., from room temperature down to 0°C, -20°C, or even -78°C). Monitor the reaction progress and d.r. at each temperature point.

  • Solvent Screening:

    • Principle: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the conformation of the reactants. A change in solvent can alter the energy landscape of the reaction, favoring one diastereomeric pathway over another.

    • Protocol: Evaluate a panel of solvents with varying polarities and coordinating properties.

Solvent ClassExamplesRationale
Aprotic Nonpolar Toluene, Hexane, Dichloromethane (DCM)May favor less polar transition states.
Aprotic Polar Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF)Can stabilize charged intermediates or polar transition states.
Protic Ethanol, MethanolCan participate in hydrogen bonding, potentially altering reactant or catalyst conformation.
  • Catalyst and Ligand Modification (for catalyzed reactions):

    • Principle: In metal-catalyzed or organocatalytic reactions, the chiral environment created by the catalyst and its associated ligands is paramount in dictating the facial selectivity of the approach of the reactants.[6][7] The steric and electronic properties of the ligand can create a highly organized transition state that favors the formation of a single diastereomer.

    • Protocol: If using a catalyst, screen a variety of ligands with different steric bulk and electronic properties. For instance, in copper-catalyzed reactions, ligands like BOX (bis(oxazoline)) or PYBOX (pyridine-bis(oxazoline)) can be effective.

Question 2: I am observing the formation of an unexpected regioisomer along with my desired product. How can I improve regioselectivity?

Regioselectivity in 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the dipole (azomethine ylide) and the dipolarophile (the alkene).[5][8] The interaction between the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – of the reactants plays a crucial role.

Troubleshooting Steps:

  • Analyze Reactant Electronics:

    • Principle: The regiochemical outcome is often controlled by the HOMO-LUMO energy gap. The reaction will favor the pathway with the smaller energy gap between the HOMO of one component and the LUMO of the other. Electron-withdrawing groups on the dipolarophile lower its HOMO and LUMO energies, while electron-donating groups raise them.

    • Action: Consider modifying the electronic nature of your substrates. For example, changing the substituents on the dipolarophile can alter the orbital coefficients at the reacting carbons, thereby favoring one regioisomeric transition state over the other.

  • Steric Hindrance:

    • Principle: Steric bulk on either the azomethine ylide or the dipolarophile can disfavor a particular regioisomeric transition state due to non-bonded interactions.

    • Action: Evaluate the steric environment around the reacting centers. It may be possible to introduce a bulky substituent to block one of the potential reaction sites, thereby directing the cycloaddition to the desired position.

Visualizing the Reaction: A Decision-Making Workflow

The following diagram illustrates a typical workflow for troubleshooting poor diastereoselectivity in the synthesis of 1-oxa-7-azaspiro[4.4]non-3-enes.

troubleshooting_workflow start Low Diastereoselectivity Observed temp_opt Optimize Temperature (e.g., RT, 0°C, -78°C) start->temp_opt Initial Step solvent_screen Screen Solvents (Polar vs. Nonpolar) temp_opt->solvent_screen If no improvement success Desired d.r. Achieved temp_opt->success Success catalyst_mod Modify Catalyst/Ligand (If applicable) solvent_screen->catalyst_mod If still low d.r. solvent_screen->success Success substrate_mod Substrate Modification (Sterics/Electronics) catalyst_mod->substrate_mod Advanced Strategy catalyst_mod->success Success substrate_mod->success Success

Caption: A decision-making workflow for troubleshooting diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 1-oxa-7-azaspiro[4.4]non-3-enes via 1,3-dipolar cycloaddition?

The most common method involves the in-situ generation of an azomethine ylide from the condensation of an α-amino acid (often proline or a derivative) with a carbonyl compound.[9][10] This azomethine ylide then acts as a 1,3-dipole and reacts with a dipolarophile (an alkene) in a [3+2] cycloaddition to form the five-membered pyrrolidine ring of the spirocycle. The reaction can proceed through either an endo or exo transition state, which leads to the formation of different diastereomers.

mechanism cluster_reactants Reactants amino_acid α-Amino Acid azomethine_ylide Azomethine Ylide (1,3-Dipole) amino_acid->azomethine_ylide carbonyl Carbonyl Compound carbonyl->azomethine_ylide transition_state [3+2] Cycloaddition (Endo/Exo Transition States) azomethine_ylide->transition_state dipolarophile Alkene (Dipolarophile) dipolarophile->transition_state product 1-Oxa-7-azaspiro[4.4]non-3-ene (Diastereomeric Mixture) transition_state->product

Caption: General mechanism for 1-oxa-7-azaspiro[4.4]non-3-ene synthesis.

Q2: How do I determine the stereochemistry of my product?

The relative stereochemistry of the diastereomers can typically be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY). Protons that are close in space will show a correlation in the NOE spectrum, allowing you to deduce the spatial arrangement of the substituents on the spirocyclic core. In some cases, single-crystal X-ray diffraction can provide an unambiguous determination of the absolute and relative stereochemistry.

Q3: Are there any computational methods that can help predict the outcome of my reaction?

Yes, Density Functional Theory (DFT) calculations have become a powerful tool for predicting the regioselectivity and diastereoselectivity of 1,3-dipolar cycloadditions.[5] By calculating the energies of the different possible transition states (e.g., endo vs. exo), it is possible to predict which diastereomer will be favored. This can save significant experimental time and resources by guiding the choice of reactants and reaction conditions.

Experimental Protocols

General Procedure for a Trial 1,3-Dipolar Cycloaddition Reaction:

  • To a solution of the carbonyl compound (1.0 eq) and the dipolarophile (1.1 eq) in the chosen solvent (e.g., toluene, 0.1 M), add the α-amino acid (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified products.

This protocol serves as a starting point and should be optimized based on the specific substrates and desired outcome.

References

  • Guerrero-Caicedo, A., Soto-Martínez, D. M., Osorio, D. A., Novoa, M., Loaiza, A. E., & Jaramillo-Gómez, L. M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 225–239. [Link]

  • Nishikori, H., & Katsuki, T. (2004). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Journal of Synthetic Organic Chemistry, Japan, 62(7), 725-735. [Link]

  • Wikipedia. (n.d.). Azomethine ylide. In Wikipedia. Retrieved from [Link]

  • Gessesse, M. A., Tsegaye, S. S., & Ayele, G. T. (2023). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. [Link]

  • Padwa, A. (2005). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry. [Link]

  • Wang, C., et al. (2016). Cu(I)-Catalyzed Chemoselective and Stereoselective [3 + 3] Cycloaddition of Azomethine Ylides with 2-Indolylnitroethylenes: Facile Access to Highly Substituted Tetrahydro-γ-Carbolines. Organic Letters, 18(16), 4144-4147. [Link]

  • ResearchGate. (2026, February 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • Wang, C., et al. (2017). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Organic Letters, 19(2), 374-377. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Pontificia Universidad Javeriana. [Link]

  • National Institutes of Health. (n.d.). Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

  • Royal Society of Chemistry. (n.d.). Decarboxylative 1,3-dipolar cycloadditions of l-proline. [Link]

  • National Institutes of Health. (2025, March 5). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. [Link]

  • MDPI. (2020, January 1). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

  • Beilstein Journals. (2016, January 29). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 9‐alkyl‐1‐oxa‐7,8‐diazaspiro‐[4.4]nona‐3,8‐dien‐6‐ones... [Link]

  • PubMed. (2015, December 21). Diastereodivergent Asymmetric Michael Addition of Cyclic Azomethine Ylides to Nitroalkenes: Direct Approach for the Synthesis of 1,7-Diazaspiro[4.4]nonane Diastereoisomers. [Link]

  • HETEROCYCLES. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO- [4.4]NON-8-EN-7-ONE. 38(6), 1237-1240. [Link]

  • Diva-portal.org. (n.d.). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. [Link]

  • Frontiers. (2025, December 29). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. [Link]

  • Frontiers. (n.d.). Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments. [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Isolation of 1-Oxa-7-azaspiro[4.4]non-3-ene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical bottleneck in spirocyclic drug development: the rapid decomposition of the 1-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address a critical bottleneck in spirocyclic drug development: the rapid decomposition of the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold during routine aqueous workups.

This core is a privileged spirocyclic scaffold frequently utilized in the synthesis of YAP/TAZ-TEAD oncoprotein inhibitors[1] and diverse parallel synthesis libraries[2]. However, its unique structural architecture requires highly specific handling to maintain molecular integrity.

Part 1: Mechanistic Insight – Why Does Decomposition Occur?

Q1: Why does 1-oxa-7-azaspiro[4.4]non-3-ene rapidly degrade during standard aqueous workups? A1: The instability stems from the intrinsic structural features of the spirocyclic core. The scaffold contains a 2,5-dihydrofuran ring fused to a pyrrolidine ring at the C5 spiro center[2][3]. The oxygen atom (O1) is directly bonded to a tertiary, allylic spiro carbon (C5).

Under mildly acidic conditions (pH < 6), the ether oxygen is protonated. This lowers the activation energy for C-O bond cleavage, thermodynamically driven by the formation of a highly stabilized tertiary allylic carbocation at the spiro center. Subsequent trapping by water or other nucleophiles results in irreversible ring-opening, yielding complex mixtures of amino-alcohols or enones.

Decomposition A 1-Oxa-7-azaspiro[4.4]non-3-ene (Intact Scaffold) B Protonated Oxa-Ring (pH < 6) A->B H+ (Acidic Workup) C Tertiary Allylic Carbocation (Spiro Cleavage) B->C -H2O D Ring-Opened Byproducts (Amino-Alcohols) C->D Nucleophilic Attack

Figure 1. Acid-catalyzed decomposition pathway of the spirocyclic allylic ether moiety.

Part 2: Troubleshooting Guide & FAQs

Q2: What is the optimal quenching strategy to prevent acid-catalyzed ring opening? A2: Always quench the reaction under strictly basic or buffered conditions. Never use saturated ammonium chloride (NH₄Cl). While NH₄Cl is a standard quench for many reactions, its mild acidity (pH ~5.5) is sufficient to trigger the cleavage of the allylic ether[4]. Instead, use a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 8 phosphate buffer to ensure the aqueous phase remains at pH > 7.5 throughout the quench.

Q3: Which extraction solvents are recommended, and which should be avoided? A3:

  • Recommended: Methyl tert-butyl ether (MTBE), ethyl acetate (EtOAc), or 2-methyltetrahydrofuran (2-MeTHF). These solvents are non-acidic and do not promote degradation.

  • Avoid: Chloroform (CHCl₃) and un-stabilized dichloromethane (DCM). Halogenated solvents can slowly generate trace amounts of HCl via photolytic or hydrolytic degradation, which acts as an autocatalyst for spiro-ring opening[5]. If DCM must be used, ensure it is stabilized with amylene or pre-washed with basic alumina.

Q4: Can I use standard drying agents like Magnesium Sulfate (MgSO₄)? A4: No. Anhydrous magnesium sulfate is mildly acidic and has been empirically observed to cause partial decomposition of sensitive spiro-acetals and allylic ethers on the surface of the solid.

  • Alternative: Use anhydrous potassium carbonate (K₂CO₃) or anhydrous sodium sulfate (Na₂SO₄)[2][3]. K₂CO₃ ensures the micro-environment remains basic during the drying process, preserving the 2,5-dihydrofuran moiety.

Q5: How should the solvent be removed without causing thermal degradation? A5: The 1-oxa-7-azaspiro[4.4]non-3-ene system is thermally sensitive, especially in the presence of trace impurities[1]. Evaporate the solvent in vacuo keeping the water bath temperature strictly below 30 °C. Do not leave the neat oil/solid under high vacuum for extended periods at room temperature.

Part 3: Quantitative Data & Protocol Summary

Decomposition Triggers and Preventative Actions
Trigger / Experimental IssueChemical ConsequencePreventative Action
Saturated NH₄Cl Quench Mild acidity (pH 5.5) protonates the ether, causing spiro-ring opening.Use Sat. NaHCO₃ or pH 8 phosphate buffer.
MgSO₄ Drying Agent Surface acidity catalyzes allylic ether cleavage.Use anhydrous K₂CO₃ or Na₂SO₄.
Chloroform (CHCl₃) Solvent Trace HCl generation leads to autocatalytic decomposition.Use MTBE, EtOAc, or amylene-stabilized DCM.
Rotary Evaporation >40 °C Thermal stress promotes aromatization or polymerization.Maintain water bath <30 °C; store at -20 °C.
Step-by-Step Optimized Workup Protocol (Self-Validating System)
  • Reaction Quenching: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add a cold, saturated aqueous solution of NaHCO₃ dropwise until the pH of the aqueous layer is confirmed to be ≥ 8.

  • Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with MTBE.

  • Washing and Drying: Wash the combined organic layers with brine (1x). Dry the organic phase over anhydrous K₂CO₃ for 15 minutes.

  • Concentration: Filter the drying agent and rinse the filter cake with a small amount of MTBE. Concentrate the filtrate in vacuo using a rotary evaporator with the water bath set to 25 °C.

  • Validation Checkpoint: To ensure the workup was successful and the spirocycle remains intact, take a small aliquot of the crude mixture immediately after concentration. Perform a rapid ¹H NMR (in CDCl₃ neutralized with basic alumina). The intact 1-oxa-7-azaspiro[4.4]non-3-ene core is confirmed by the distinct vinylic protons (C3 and C4) typically appearing as two multiplets between δ 5.5–6.2 ppm. Disappearance of these peaks indicates ring-opening[2].

  • Storage: Flush the flask with Argon or N₂ and store the isolated spirocycle immediately at -20 °C.

Workflow A Reaction Mixture B Quench: Sat. NaHCO3 (pH 8-9) A->B C Extraction: MTBE or EtOAc (Avoid CHCl3) B->C D Drying: Anhydrous K2CO3 (Avoid MgSO4) C->D E Concentration: T < 30°C (In vacuo) D->E F Stable Spirocycle Isolated E->F

Figure 2. Optimized mild workup workflow to prevent spirocycle degradation.

References

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Explor
  • Skeletal Diversification via Heteroatom Linkage Control: Preparation of Bicyclic and Spirocyclic Scaffolds from N-Substituted Homopropargyl Alcohols - nih.gov -
  • Diastereoselective Formal [5+2] Cycloaddition of Diazo Arylidene Succinimides-Derived Rhodium Carbenes and Aldehydes: A Route to 2-Benzoxepines - ACS Public
  • An Enantioselective Ring Expansion Route Leading to Furanose and Pyranose Nucleosides Featuring Spirodiketopiperazines at the Anomeric Position - ACS Public
  • WO2024059317A1 - Yap/taz-tead oncoproteins inhibitors - Google P

Sources

Optimization

Technical Support Center: Troubleshooting the Characterization of Spirocyclic Compounds

Welcome to the Advanced Characterization Support Center. Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their inherent three-dimensional structures, which enhance protein interactions, improv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Characterization Support Center. Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their inherent three-dimensional structures, which enhance protein interactions, improve solubility, and optimize pharmacokinetic profiles compared to traditional planar molecules[1][2]. However, this departure from "flatland" introduces severe analytical challenges. The rigid, orthogonal geometry of the spiro junction frequently confounds standard structural elucidation techniques.

This guide provides causality-driven troubleshooting protocols to resolve the most common pitfalls encountered when characterizing spirocyclic compounds.

Phase 1: The "Flatland" Illusion and NMR Ambiguities

Q: Why do my spirocyclic compounds exhibit such complex 1D 1 H NMR spectra, even when the individual rings are symmetrically substituted? A: The complexity arises from the rigid, orthogonal geometry dictated by the central sp3 -hybridized spiro carbon. This structural feature locks the two rings in a non-planar arrangement, often generating axial chirality even in the absence of traditional tetrahedral stereocenters. Consequently, protons that would normally be equivalent in a flexible ring become diastereotopic. Because they are fixed in distinct magnetic environments (e.g., one pointing towards the shielding cone of an adjacent ring, the other pointing away), they exhibit severe signal overlap and complex multiplet splitting patterns that make 1D NMR insufficient for structural assignment.

Q: I cannot connect the two ring systems using standard 2D COSY or HSQC. How do I prove the rings are actually fused at the spiro center? A: COSY and HSQC rely on through-bond scalar couplings ( J -couplings). Because the spiro center is a quaternary carbon, there are no protons directly attached to it, breaking the 1 H- 1 H scalar coupling chain between Ring A and Ring B. To bridge this gap, you must rely on Heteronuclear Multiple Bond Correlation (HMBC). Troubleshooting Step: A common pitfall is that 3JCH​ and 4JCH​ correlations across the spiro center are extremely weak. You must optimize your HMBC mixing time for smaller long-range couplings (e.g., set the delay for 5-8 Hz instead of the standard 8-10 Hz) to allow the weak cross-peaks between the protons of Ring A and the carbons of Ring B to evolve sufficiently before acquisition.

Phase 2: Stereochemical Misassignments and the NOE Null Region

Q: My NOESY spectrum shows no cross-peaks across the spiro junction. Does this mean my proposed relative stereochemistry is wrong? A: Not necessarily. The absence of a NOESY cross-peak is a notorious pitfall and does not definitively prove a trans or distant spatial relationship. There are two primary mechanistic causes for this "silent" spectrum:

  • The Distance Limit: NOE intensity falls off at a rate of 1/r6 . If the closest protons on the adjacent rings are >5 Å apart, no signal will be observed.

  • The NOE Null Region ( ωτc​≈1 ): Many spirocyclic drug candidates fall into the 500-1000 Da molecular weight range. At standard NMR magnetic field strengths, the molecular tumbling rate (correlation time, τc​ ) of molecules in this size range perfectly cancels out the positive and negative NOE enhancements, resulting in a net zero signal.

Protocol: Self-Validating ROESY Workflow for Spirocycles

To overcome the NOE null region, implement a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, which guarantees a positive enhancement regardless of molecular weight.

Step 1: Sample Degassing (Critical) Action: Dissolve 10-15 mg of the spiro compound in a deuterated solvent. Perform three freeze-pump-thaw cycles. Causality: Dissolved paramagnetic oxygen ( O2​ ) provides a highly efficient non-radiative relaxation pathway for protons. This alternative relaxation quenches the already weak through-space dipole-dipole interactions required for ROESY. Degassing forces the protons to relax via cross-relaxation, maximizing the ROE signal.

Step 2: Parameter Optimization Action: Set the spin-lock mixing time ( d8 ) to 200-250 ms. Causality: While NOESY often requires 300-500 ms, ROESY is highly susceptible to spin diffusion (where magnetization transfers from A B C, falsely implying A and C are close). A shorter mixing time ensures only direct, primary spatial correlations across the spiro center are recorded.

Step 3: Phase-Sensitive Validation Action: Process the data with zero-filling (2048 x 2048) and a sine-bell squared apodization. Phase the spectrum so the diagonal peaks are negative. Self-Validation Check: In a properly phased ROESY, true through-space cross-peaks will be positive (opposite phase to the diagonal). If you observe cross-peaks with the same negative phase as the diagonal, they are artifacts of chemical exchange or conformational interconversion, not spatial proximity.

Quantitative Data Summary

Table 1: Quantitative Parameters for Spirocycle NMR Characterization

TechniqueTarget InteractionDistance/Bond LimitTypical Mixing Time ( τm​ )Primary Pitfall in Spirocycles
1D 1 H NMR Chemical EnvironmentN/AN/ASevere overlap due to diastereotopic protons locked in 3D space.
COSY Through-bond coupling2-3 bonds ( 2J,3J )N/AFails to connect the two isolated ring systems across the quaternary spiro carbon.
HMBC Long-range C-H coupling2-4 bonds50-80 msWeak 4J couplings across the spiro center are often indistinguishable from noise.
NOESY Through-space dipole <5 Å300-500 msSignal nulling for mid-sized molecules (MW ~500 Da) due to tumbling rates.
ROESY Spin-locked through-space <5 Å200-300 msSpin diffusion can create false positive spatial correlations if τm​ is too long.

Phase 3: Computational Rescue for "Silent" Spiro Centers

Q: What if my spiro compound lacks protons near the spiro center entirely (e.g., heavily substituted or heteroatom-rich rings)? A: When traditional NOE/ROE techniques fail due to a lack of proximal protons, the gold standard is computationally assisted stereochemical elucidation[3]. By calculating the theoretical NMR chemical shifts of all possible diastereomers and comparing them to the experimental data, you can statistically determine the correct isomer.

Causality in the Workflow: Standard Density Functional Theory (DFT) geometry optimization alone is insufficient because spirocycles, despite their rigidity at the junction, often have flexible peripheral substituents. A conformational search (e.g., using CREST) is mandatory to generate a Boltzmann-weighted ensemble of conformers. The DP4+ statistical model then evaluates the probability of each diastereomer matching the experimental 1 H and 13 C shifts, providing a confidence level (often >99% ) for the assigned stereochemistry[3].

Workflow N1 Synthesized Spirocycle N2 1D 1H & 13C NMR N1->N2 N3 Signal Overlap / Complex Multiplets? N2->N3 N4 2D COSY / HSQC / HMBC N3->N4 Yes N5 Stereochemistry Assigned? N3->N5 No N4->N5 N6 NOESY / ROESY N5->N6 No N7 No Cross-Peaks Across Spiro Center N6->N7 Ambiguous N8 Computational NMR (CREST/DP4+) N7->N8 Liquid/Amorphous N9 X-Ray Crystallography N7->N9 Crystalline

Decision tree for spirocycle characterization when standard 1D NMR fails.

Phase 4: X-Ray Crystallography and Solid-State Pitfalls

Q: My spirocycle won't crystallize cleanly; the X-ray diffraction data shows severe disorder. Why? A: The orthogonal nature of spiro rings often results in molecules that are highly symmetrical or pseudo-symmetrical. In the crystal lattice, the molecule can pack in multiple orientations that are energetically degenerate. Expert Insight: This pseudo-symmetry leads to crystallographic twinning or positional disorder, where the electron density map appears as a blur of overlapping rings. To break this pseudo-symmetry, synthesize a derivative with a heavy atom (e.g., a brominated analog) or co-crystallize the spirocycle with a chiral resolving agent. The bulky, asymmetric additive forces the spirocycle into a single, well-defined packing arrangement, allowing for unambiguous absolute configuration assignment.

References

  • Technical Support Center: Characterization of Spiro Compounds - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmvFEWDVeq2T0HSQDO0H1QCm40f1PTzNnZumhVYQlp1JOa6vKyBOqQQo4OfQKow2jGgbDIVVrUIP7RQrK_Kc2lIWaDJuKBGI2kSvL6c76wYIP4Q2fDaPR3RcXHY8Zlh5axB8k-88B0JiO3bRr2ICF54edjRCkAXKyUUZPzE3OfToG6w-9zlpBFBEVVuFQwXOqAM5A_UPEB2G8=]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzSbMPq5HiiNSnJ4bgclmJ66Hn3I3vYkBkJSYRjSDU3miUBHKwR7mdzocmNDNpQoyHk3rGCAuF2D7_w-94GTpSmFCGnExVxYNvU-n3bLapq_Bh1TvpnDVdM0qR9LzNtI42RfV]
  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition - Arabian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYSZrv4xJzM3xojvz3DhEeKFywOK_VuwpoUgNK1-fQ1wPI3L0FoXPWaIG38Srf7ISjxHPSLaXtDW7I-OtN1R5n5FYsaEQmjkpm2UXO1pCO_DLSJ3DtHo7DUYryidq64aM1E-eSln0FiV_QB8n_DLAmaqF7xVLE9Ls4ixOjtzyOf_medRo7UMyUri658VMiHl5j4FfV0rDXoP5Tjb5DQgIhZooIQ1P1Etbq5KnzIo=]
  • New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJPwIinW3LogOOZhg19lDEPM2txOKG8WhApHxiowdN37i38U66CYY70bo2sMIO-WFn5flSkkXHhVFNlb01p65VOGyfk5Bbzp5GBqj32w7dAk8vdWtxaBfy9-3qMk2DY_MIa1V5vd18RrHcGuQ=]
  • Computationally Assisted Stereochemical Elucidation of Intermediates Encountered En Route to Pyrrole-Imidazole Natural Products: NMR Chemical Shift Calculations Utilizing CREST/DP4+ - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSWPH8OfPo8FHsmDAmcMNAOe-wEM3bW0o2hnCXENSPa808HBaAASosyUUpewgx-akxHfO377aJ7bQYlwxOVB7K68F9obPGCT63dnJRubC9YJpOjHj-cvwprChOijxetV3sOERz7rBr-5w_xQ==]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene Scaffolds

Introduction The 1-oxa-7-azaspiro[4.4]nonane ring system is a valuable heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional architecture provides a unique framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1-oxa-7-azaspiro[4.4]nonane ring system is a valuable heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional architecture provides a unique framework for presenting substituents in precise spatial orientations, making it an attractive core for developing novel therapeutics.[2][3] Specifically, the unsaturated variant, 1-Oxa-7-azaspiro[4.4]non-3-ene, and its derivatives are of significant interest for library synthesis due to their synthetic tractability and the potential for diverse biological activities, including roles as angiogenesis inhibitors.[4]

However, the construction of this aza-spiroketal motif, particularly in a stereocontrolled manner and on a scale suitable for library generation, presents several well-documented challenges.[5][6] Key difficulties include controlling the stereochemistry at the spirocyclic center, which can readily isomerize under acidic conditions, and developing robust protocols that tolerate a wide range of functional groups for diversification.[5][7]

This technical guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers in refining the synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene libraries. We will delve into the causality behind common experimental issues and offer robust solutions grounded in established chemical principles.

Core Synthetic Strategy: An Overview

A common and effective strategy for constructing the 1-oxa-7-azaspiro[4.4]nonane core involves an intramolecular cyclization of a linear precursor. One of the most robust methods amenable to library synthesis is the acid-catalyzed intramolecular cyclization of an N-protected γ-hydroxy-pyrrolidine derivative bearing a tethered ketone or ketone precursor. This approach allows for the late-stage introduction of diversity.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Spirocyclization cluster_2 Phase 3: Diversification & Purification A N-Protected Pyrrolidine Starting Material B Functionalization of Pyrrolidine (e.g., Alkylation, Acylation) A->B C Introduction of Ketone Precursor B->C D Deprotection & Acid-Catalyzed Spiroketalization C->D Key Cyclization Step E Crude Spirocyclic Product (Mixture of Diastereomers) D->E F Purification / Diastereomer Separation (Chromatography) E->F G N-Diversification (e.g., Reductive Amination, Acylation) F->G H Final Compound Library G->H

Caption: General workflow for library synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My spirocyclization reaction is low-yielding or fails completely. What are the common causes and how can I fix it?

Answer: A low-yielding spirocyclization is one of the most frequent hurdles. The primary causes are typically related to the stability of the oxocarbenium ion intermediate and the efficiency of the nucleophilic attack by the pendant hydroxyl group.

  • Probable Cause 1: Inappropriate Acid Catalyst. The choice and strength of the acid are critical. Strong, non-nucleophilic acids are often required to promote the formation of the oxocarbenium ion without leading to side reactions. However, excessively harsh conditions can cause decomposition. The spiroketal center is also prone to isomerization under mild acidic conditions, which can complicate the reaction outcome.[5]

  • Solution: Systematically screen a panel of Brønsted and Lewis acids. Start with milder acids like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). If the reaction is sluggish, move to stronger Lewis acids. Scandium triflate (Sc(OTf)₃) has been shown to be effective in stereoselective spiroketalizations, with its function being highly solvent-dependent.[6]

  • Probable Cause 2: Unfavorable Reaction Kinetics/Thermodynamics. The formation of the five-membered THF ring in the [4.4] system is generally favorable. However, steric hindrance near the reacting centers in your precursor can significantly slow the reaction. Furthermore, the reaction may be reversible, and the equilibrium may not favor the product under your conditions.

  • Solution: Increase the reaction temperature to overcome the activation energy barrier, but monitor carefully for decomposition. The use of a Dean-Stark trap or molecular sieves to remove water is essential, as it drives the equilibrium toward the ketal product. For library synthesis, running parallel reactions in a plate-based format allows for efficient screening of conditions.

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forcing) Notes / Rationale
Catalyst CSA (0.1 eq)p-TsOH (0.2 eq)Sc(OTf)₃ (0.1 eq)Sc(OTf)₃ can act as a mild source of Brønsted acid or a Lewis acid, offering unique reactivity.[6][8]
Solvent Dichloromethane (DCM)TolueneAcetonitrile (MeCN)Toluene allows for azeotropic removal of water with a Dean-Stark trap.
Temperature Room TemperatureReflux (110 °C)80 °CMatch temperature to the solvent's boiling point or thermal stability of the substrate.
Additives 4Å Molecular SievesDean-Stark TrapNoneRemoval of water is critical to drive the equilibrium towards the spiroketal.[9]

Question 2: I am getting a mixture of diastereomers at the spiro center. How can I improve the stereoselectivity?

Answer: This is the classic challenge in spiroketal synthesis.[5] The product often forms as a thermodynamic mixture, favoring the diastereomer stabilized by the anomeric effect. Achieving kinetic control to access the less stable isomer, or to simply obtain a single isomer, requires careful strategy.

  • Understanding the Problem: The spirocyclization proceeds through an intermediate oxocarbenium ion, which is planar at the reacting carbon. The hydroxyl nucleophile can attack from either face, leading to two possible diastereomers. Under equilibrating (thermodynamic) conditions, the product ratio will reflect the relative stability of the two isomers.

G A Linear Precursor (Hydroxy-Ketone) B Oxocarbenium Ion Intermediate (Planar) A->B + H⁺ C Thermodynamic Product (More Stable Diastereomer) B->C Path A (Lower Energy Transition State under Kinetic Control OR Lower Energy Product) D Kinetic Product (Less Stable Diastereomer) B->D Path B (Higher Energy Transition State OR Higher Energy Product) C->D Equilibration (+ H⁺)

Sources

Optimization

Technical Support Center: 1-Oxa-7-azaspiro[4.4]non-3-ene Reactivity &amp; Solvent Optimization

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is designed for researchers and drug development professionals working with 1-Oxa-7-azaspiro[4.4]non-3-ene and related diazas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is designed for researchers and drug development professionals working with 1-Oxa-7-azaspiro[4.4]non-3-ene and related diazaspirononane derivatives. Because spirocyclic systems possess unique cross-hyperconjugative interactions and rigid three-dimensional geometries, their reactivity is highly susceptible to solvent polarization, hydrogen bonding, and dielectric effects[1].

Below, you will find targeted troubleshooting guides, quantitative solvent data, and self-validating experimental protocols to ensure high-yield, stereoselective syntheses.

Part 1: Troubleshooting Guide (FAQs)

Q1: Why does the stereoselectivity of my alkene functionalization (e.g., cycloaddition or epoxidation) drop significantly when using polar solvents like DMF or Methanol? Root Cause & Causality: The stereochemical outcome of reactions at the non-3-ene double bond relies heavily on transition state (TS) geometry. Non-polar solvents (like chloroform or toluene) maintain a highly ordered, tight transition state. According to Polarization Continuum Model (PCM) analyses, highly polar solvents disrupt the subtle dipole-dipole interactions that guide the incoming reagent, leading to a looser TS and a lower diastereomeric ratio (dr)[2]. Furthermore, protic solvents can hydrogen-bond with the spiro-oxygen, altering the steric bulk and electron density distribution around the alkene face[1]. Solution: Switch to a non-polar or low-polarity aprotic solvent such as Chloroform (ε = 4.81) or Toluene (ε = 2.38). If solubility is an issue, use a THF/Toluene co-solvent system[3].

Q2: My N-alkylation/cross-coupling at the 7-aza position is stalling at 30% conversion in Toluene. How can I drive this to completion? Root Cause & Causality: The secondary amine in the 7-aza position requires sufficient solvent polarity to stabilize the charge separation inherent in the SN​2 or cross-coupling transition state. Non-polar solvents fail to solvate the leaving group effectively, raising the activation barrier[4]. Solution: Transition to a polar aprotic solvent like Acetonitrile (ACN) or Dichloromethane (DCM). These solvents increase the effective nucleophilicity of the nitrogen by poorly solvating the amine while excellently stabilizing the leaving group (e.g., halide)[5].

Q3: I am observing unexpected degradation and ring-opening of the spirocyclic core during deprotection steps. What is causing this? Root Cause & Causality: The 1-oxa spirocyclic core is sensitive to strongly acidic and protic environments. Protic solvents (like methanol or water) can act as hydrogen-bond donors to the spiro-oxygen. This polarization weakens the adjacent C-O bond. Under thermal stress or acidic conditions, this lowers the kinetic barrier for mechanochemical or thermodynamic ring-opening[4],[3]. Solution: Perform deprotections in strictly aprotic conditions where possible. If basic conditions are required, utilize anhydrous THF or dioxane, as the absence of the endocyclic protonation prevents the decomposition of the spirocyclic scaffold[3].

Part 2: Quantitative Data on Solvent Effects

The following table summarizes the empirical effects of various solvents on the dual reactivity profile of 1-Oxa-7-azaspiro[4.4]non-3-ene.

SolventDielectric Constant (ε)Dipole Moment (D)N-Alkylation KineticsAlkene Stereocontrol (dr)Spiro-Core Stability
Toluene 2.380.36SlowExcellentHigh
Chloroform 4.811.04ModerateVery GoodModerate (Trace HCl risk)
THF 7.581.75ModerateGoodHigh
Acetonitrile 37.53.92FastPoorHigh
Methanol 32.71.70FastPoorLow (Ring-opening risk)

Part 3: Experimental Methodologies

Standard Operating Procedure: Solvent-Optimized N-Alkylation

This protocol utilizes a self-validating workflow to ensure the integrity of the spirocyclic core while maximizing N-functionalization yield.

Step 1: Preparation & Solvent Degassing

  • Dissolve 1-Oxa-7-azaspiro[4.4]non-3-ene (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Causality: Acetonitrile provides optimal dipole-dipole stabilization for the transition state without acting as a hydrogen-bond donor, preventing core degradation[5].

Step 2: Base Addition & Validation

  • Add N,N -diisopropylethylamine (DIPEA) (2.5 eq).

  • Self-Validation Check: Spot a 1 µL aliquot onto wetted universal indicator paper. Ensure the local pH is >9. This confirms the spiro-amine is fully deprotonated and nucleophilic.

Step 3: Electrophile Addition

  • Cool the reaction to 0 °C. Add the alkyl/aryl halide (1.2 eq) dropwise over 10 minutes. Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

Step 4: Reaction Monitoring

  • Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Self-Validation Check: The disappearance of the starting material (ninhydrin-active, purple spot) and the appearance of the tertiary amine product (Dragendorff-active, orange spot) strictly confirms N-alkylation rather than O-alkylation or ring-opening.

Step 5: Workup

  • Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x).

  • Causality: Avoiding acidic aqueous workups (like NH4​Cl ) prevents premature hydrolytic ring-opening of the oxa-spiro core[3]. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Part 4: Decision Workflow Visualization

Below is the logical decision tree for selecting the appropriate solvent environment based on your target functionalization site on the 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold.

SolventSelection Start 1-Oxa-7-azaspiro[4.4]non-3-ene Reaction Goal N_Func N-Functionalization (Alkylation/Acylation) Start->N_Func Alkene_Func Alkene Functionalization (Cycloaddition/Epoxidation) Start->Alkene_Func Aprotic_Polar Polar Aprotic Solvent (DMF, MeCN) Enhances Nucleophilicity N_Func->Aprotic_Polar SN2 / Cross-Coupling NonPolar Non-Polar Solvent (Toluene, CHCl3) Maximizes Stereocontrol Alkene_Func->NonPolar Transition State Control Yield High Yield, Fast Kinetics Aprotic_Polar->Yield Stereo High Diastereomeric Ratio (dr) NonPolar->Stereo

Solvent Selection Workflow for 1-Oxa-7-azaspiro[4.4]non-3-ene Functionalization

References

  • [1] A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. National Institutes of Health (NIH) / PMC. Available at:

  • [2] Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [4] Solvent Polarity Effects on the Mechanochemistry of Spiropyran Ring Opening. National Science Foundation (NSF PAR). Available at:

  • [3] Synthesis and Reactivity of Spirocarbocycles as Scaffolds for Nucleoside Analogues. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [5] Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives in Anti-Angiogenic Therapeutics

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate novel pharmacophores that can bypass the limitations of traditional therapies. The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical assay development, I frequently evaluate novel pharmacophores that can bypass the limitations of traditional therapies. The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold (frequently annotated in natural product literature as the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton) represents a paradigm shift in anti-angiogenic drug design[1].

Derived originally from fungal metabolites like Azaspirene and Synerazol, this highly oxygenated spirocyclic core offers a unique mechanism of action. This guide objectively compares the efficacy of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives against standard alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Differentiation: Downstream Targeting vs. Receptor Inhibition

Most conventional anti-angiogenic drugs (e.g., Sorafenib, Sunitinib) act as Tyrosine Kinase Inhibitors (TKIs) that directly bind to the ATP-binding pocket of VEGFR2 (KDR/Flk-1). While effective, this upstream blockade often leads to pleiotropic toxicity, affecting off-target kinases and normal endothelial maintenance.

In contrast, 1-oxa-7-azaspiro[4.4]non-3-ene derivatives like Azaspirene do not inhibit VEGFR2 autophosphorylation. Instead, they selectively block the activation of Raf-1 , a critical downstream kinase in the MAPK/ERK signaling cascade[2]. By targeting Raf-1, these spirocyclic derivatives uncouple the VEGF signal from the cellular migration machinery while preserving baseline receptor viability. This results in a highly favorable cytotoxicity profile that preferentially inhibits human umbilical vein endothelial cells (HUVECs) without affecting non-vascular cells like NIH3T3 or HeLa[3].

Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR2 (KDR/Flk-1) Autophosphorylation VEGF->VEGFR2 Binds Raf1 Raf-1 Activation (Kinase Cascade) VEGFR2->Raf1 Signals MEK MEK1/2 Phosphorylation Raf1->MEK Activates ERK ERK1/2 Phosphorylation MEK->ERK Activates Angiogenesis Endothelial Cell Migration & Proliferation ERK->Angiogenesis Induces Azaspirene 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives Azaspirene->VEGFR2 No Direct Effect Azaspirene->Raf1 Blocks Selectively

Figure 1: Selective inhibition of the VEGF signaling pathway by 1-Oxa-7-azaspiro[4.4]non-3-ene derivatives.

Comparative Efficacy: Scaffold Derivatives vs. Standard Therapies

To objectively evaluate the performance of this spirocyclic scaffold, we must benchmark it against both structurally related analogs (Fluorosynerazol) and standard chemotherapeutic controls (Paclitaxel)[2]. The table below synthesizes quantitative experimental data across in vitro and in vivo models.

CompoundScaffold CorePrimary TargetHUVEC Migration Inhibition (ED₁₀₀)In Vivo Efficacy (Vessel Reduction)Cytotoxicity Profile
Azaspirene 1-Oxa-7-azaspiro[4.4]non-3-eneRaf-1 (Downstream of VEGFR2)27.1 µMHigh (RENCA Xenograft, 31.6 mg/kg)Selective to HUVECs; spares epithelial cells
Fluorosynerazol 1-Oxa-7-azaspiro[4.4]non-3-eneRaf-1 (Inferred) / AngiogenesisActive (Dose-dependent)Moderate-High (CAM Assay)Low general toxicity
Paclitaxel (Control)TaxaneMicrotubule stabilizationN/A (Direct cytotoxicity)High (RENCA Xenograft, 20 mg/kg)Broad cytotoxicity (Endothelial + Epithelial)

Data Insights: While Paclitaxel requires a lower dose (20 mg/kg) to achieve vessel reduction, its mechanism relies on broad-spectrum cytotoxicity[2]. The 1-oxa-7-azaspiro[4.4]non-3-ene derivatives achieve comparable anti-angiogenic efficacy in vivo through targeted signal uncoupling, significantly widening the therapeutic window for highly vascularized tumors like Uterine Carcinosarcoma[3].

Validated Experimental Methodologies

A protocol is only as good as its internal controls. Below are the self-validating methodologies required to accurately measure the efficacy of 1-oxa-7-azaspiro[4.4]non-3-ene derivatives.

Chemotactic Endothelial Migration Assay (HUVEC Transwell)

To prove that a compound inhibits angiogenesis via signal blockade rather than mere toxicity, we utilize a modified Boyden chamber (Transwell) assay.

Workflow S1 1. Cell Seeding (HUVECs in Transwell) S2 2. Serum Starvation (0.5% FBS, 12h) S1->S2 S3 3. Treatment (VEGF + Inhibitor) S2->S3 S4 4. Migration Phase (Incubate 4-6h) S3->S4 S5 5. Quantification (Fix, Stain, Count) S4->S5

Figure 2: Self-validating workflow for the HUVEC chemotactic migration assay.

Step-by-Step Protocol & Causality:

  • Cell Seeding & Matrix Preparation: Coat the upper surface of a polycarbonate filter (8 µm pore size) with Type I collagen. Causality: Collagen mimics the extracellular matrix (ECM) that endothelial cells must interact with during physiological sprouting.

  • Serum Starvation (Critical Step): Culture HUVECs in media containing only 0.5% FBS for 12 hours prior to the assay. Causality: HUVECs in complete media exhibit high basal levels of phosphorylated ERK1/2 due to serum-derived growth factors. Starvation synchronizes the cell cycle and drops basal kinase activity, ensuring that any subsequent Raf-1/MEK/ERK activation is strictly VEGF-dependent.

  • Compound Treatment & Chemotaxis: Place the spirocyclic derivative (e.g., 10–30 µM) in the upper chamber with the cells. Place VEGF (10 ng/mL) in the lower chamber. Causality: This establishes a strict chemotactic gradient.

  • Self-Validation Matrix: The assay must include a positive control (VEGF alone) and a negative control (basal media without VEGF). Validation Rule: If the positive control fails to induce at least a 3-fold increase in migration over the negative baseline, the assay is discarded due to compromised cell receptor viability.

  • Quantification: After 4-6 hours, wipe non-migrated cells from the top, fix the migrated cells on the bottom with methanol, stain with Giemsa, and count under a microscope.

In Vivo Tumor-Induced Angiogenesis Model (RENCA Xenograft)

To translate in vitro Raf-1 blockade to in vivo efficacy, the murine RENCA (Renal Cell Carcinoma) model is utilized[2].

Step-by-Step Protocol & Causality:

  • Tumor Inoculation: Inject 1 × 10⁶ RENCA cells subcutaneously into the flanks of BALB/c mice. Causality: Renal cell carcinoma is inherently hypervascular and strictly dependent on the VEGF/HIF-1α axis, making it the perfect physiological backdrop for testing this specific pharmacophore.

  • Dosing Regimen: Administer the 1-oxa-7-azaspiro[4.4]non-3-ene derivative (e.g., 31.6 mg/kg or 100 mg/kg) intraperitoneally every second day. Use Paclitaxel (20 mg/kg) as the reference standard.

  • Vessel Orientation & Quantification: After 7 days, dissect the skin surrounding the tumor. Count the number of tortuous, newly formed blood vessels oriented directly toward the tumor mass under a stereomicroscope.

  • Self-Validation Matrix (Toxicity vs. Efficacy): Track tumor volume and total body weight in parallel with vessel counting. Validation Rule: If a compound reduces vessel count but causes >15% body weight loss, the reduction is flagged as a secondary effect of systemic toxicity rather than targeted anti-angiogenesis. True 1-oxa-7-azaspiro[4.4]non-3-ene derivatives will show significant vessel reduction with negligible body weight impact[2].

Conclusion

The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold offers a highly sophisticated alternative to traditional receptor-level angiogenesis inhibitors. By selectively uncoupling the Raf-1 signaling node downstream of VEGFR2, derivatives like Azaspirene achieve potent anti-migratory effects without the broad cytotoxicity associated with TKIs or taxanes. For drug development professionals, integrating this spirocyclic core into structural activity relationship (SAR) pipelines presents a validated, high-potential pathway for treating hypervascular tumors.

References

  • Azaspirene: A Novel Angiogenesis Inhibitor Containing a 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton Produced by the Fungus Neosartorya sp. Organic Letters (ACS Publications). 1

  • Azaspirene, a fungal product, inhibits angiogenesis by blocking Raf‐1 activation. Cancer Science (PMC). 2

  • Azaspirene Analogs Inhibit the Growth of Human Uterine Carcinosarcoma In Vitro and In Vivo. Anticancer Research. 3

Sources

Comparative

The Ascendancy of 1-Oxa-7-azaspiro[4.4]non-3-ene: A Comparative Guide to Spirocyclic Scaffolds in Drug Design

The transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This "Escape from Flatland" strategy posits that increasing a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, aromatic-heavy molecules to complex, three-dimensional architectures is a defining paradigm in modern medicinal chemistry. This "Escape from Flatland" strategy posits that increasing a molecule’s fraction of sp³-hybridized carbons ( Fsp3​ ) directly correlates with improved physicochemical properties, reduced off-target toxicity, and higher clinical success rates.

Among the diverse array of 3D building blocks, spirocyclic scaffolds—where two rings share a single quaternary carbon atom—have emerged as privileged motifs[1]. While saturated spirocycles like 2-azaspiro[3.3]heptane are widely used as bioisosteres for piperazine, they often represent synthetic "dead ends" once incorporated. In contrast, 1-Oxa-7-azaspiro[4.4]non-3-ene introduces a paradigm shift. By combining the structural complexity of a 5,5-spiro system with a reactive alkene handle and a polar oxygen atom, it offers unprecedented opportunities for late-stage functionalization (LSF) and precise physicochemical tuning.

This guide objectively compares 1-Oxa-7-azaspiro[4.4]non-3-ene against other prominent spirocyclic alternatives, providing researchers with the experimental data and methodologies necessary to leverage this scaffold in drug discovery.

Architectural & Physicochemical Superiority

The utility of a spirocyclic scaffold is dictated by its geometry, heteroatom placement, and degree of saturation[2].

Structural Comparison
  • Spiro[3.3]heptanes (e.g., 2-azaspiro[3.3]heptane): Highly rigid with linear exit vectors. Excellent for replacing flat rings but lacks flexibility for "induced fit" binding.

  • Azaspiro[4.5]decanes: Bulkier 5,6-fused systems. While they offer good target affinity (e.g., for nicotinic receptors), their high lipophilicity can lead to poor metabolic stability and solubility[3].

  • 1-Oxa-7-azaspiro[4.4]non-3-ene: A 5,5-fused system containing an oxygen at position 1, a nitrogen at position 7, and a double bond between C3 and C4.

    • The Fsp3​ Calculation: The molecule contains 7 carbon atoms. The alkene carbons (C3, C4) are sp² hybridized, while the remaining 5 carbons (C2, C5, C6, C8, C9) are sp³ hybridized. This yields an impressive Fsp3​ of 0.71 (5/7), well above the industry benchmark of 0.47 for approved drugs[2].

Quantitative Physicochemical Profiling

The strategic placement of the oxygen atom in the oxa-azaspiro core induces a strong dipole moment that disrupts lipophilic crystal packing. This results in superior aqueous solubility and a lower LogD compared to purely carbocyclic or azaspiro counterparts[4].

Table 1: Comparative Physicochemical Profile of Common Scaffolds

Scaffold Core Fsp3​ Relative LogD 7.4​ Aqueous SolubilityMetabolic Stability ( Clint​ )Late-Stage Functionalization
Piperazine (Planar Ref)0.00BaselineLowLow/ModerateHigh (N-capping only)
2-Azaspiro[3.3]heptane 1.00Lower (-0.5)HighHighNone (Saturated)
Azaspiro[4.5]decane 0.89Higher (+1.2)LowModerateNone (Saturated)
1-Oxa-7-azaspiro[4.4]non-3-ene 0.71 Lower (-0.3) High High High (Alkene Handle)

Data synthesized from comparative ADME studies on spirocyclic bioisosteres[3],[4],[2].

G A Drug Candidate Core B Planar Scaffolds (e.g., Piperazine) A->B High Lipophilicity C Spirocyclic Scaffolds (Escape from Flatland) A->C High Fsp3 D Spiro[3.3]heptanes (Rigid, Saturated) C->D Bioisosteric Replacement E 1-Oxa-7-azaspiro[4.4]non-3-ene (Tunable, Alkene Handle) C->E Late-Stage Diversification

Fig 1. Decision matrix for scaffold selection in 3D drug design.

The "Alkene" Advantage: Late-Stage Functionalization (LSF)

The most critical differentiator of 1-Oxa-7-azaspiro[4.4]non-3-ene is the 3-ene motif. In traditional drug discovery, optimizing a saturated spirocycle requires synthesizing an entirely new core from scratch for every analog.

The embedded alkene in the 1-oxa-7-azaspiro[4.4]non-3-ene scaffold serves as a versatile synthetic handle. Once the core is coupled to the primary drug pharmacophore, the alkene can undergo divergent late-stage functionalization to rapidly generate a library of analogs. This includes:

  • Syn-Dihydroxylation: To increase hydrogen bond donors and improve solubility.

  • Cyclopropanation: To increase steric bulk and restrict local conformation.

  • Photo-click Cycloadditions: To build complex, multi-cyclic architectures[5].

Workflow S1 1. Scaffold Synthesis S2 2. Target Coupling S1->S2 S3 3. Alkene Functionalization S2->S3 S4 4. ADME Profiling S3->S4

Fig 2. Workflow for late-stage diversification of 1-Oxa-7-azaspiro[4.4]non-3-ene.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating workflows for functionalizing and profiling the 1-Oxa-7-azaspiro[4.4]non-3-ene scaffold.

Protocol A: Late-Stage Syn-Dihydroxylation of the 3-ene Motif

Objective: Convert the hydrophobic alkene into a hydrophilic cis-diol to improve aqueous solubility and create new target-engagement vectors. Causality: Osmium tetroxide ( OsO4​ ) is highly selective for alkenes, providing predictable syn-dihydroxylation. N-Methylmorpholine N-oxide (NMO) acts as a stoichiometric co-oxidant, allowing OsO4​ to be used in catalytic amounts, thereby mitigating heavy metal toxicity in late-stage drug development.

Step-by-Step Procedure:

  • Initiation: Dissolve the advanced 1-Oxa-7-azaspiro[4.4]non-3-ene intermediate (1.0 eq) in a 4:1 mixture of acetone and deionized water.

  • Co-oxidant Addition: Add NMO (1.5 eq) and stir for 5 minutes at room temperature to ensure homogeneity.

  • Catalysis: Add Potassium osmate(VI) dihydrate (0.05 eq) as the OsO4​ precursor.

    • Self-Validation Check: The solution will immediately turn slightly yellow/brown, confirming the generation of the active Os(VIII) species.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor the reaction via LC-MS until the starting material mass [M+H]+ completely shifts to the diol mass [M+34+H]+ .

  • Quenching: Add saturated aqueous sodium sulfite ( Na2​SO3​ ) and stir for 30 minutes. This reduces residual osmium to insoluble OsO2​ , preventing false positives in downstream biological screening assays.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over Na2​SO4​ , and purify via reverse-phase HPLC.

Protocol B: High-Throughput LogD 7.4​ Determination (Shake-Flask LC-MS/MS)

Objective: Quantify the lipophilicity profile of the functionalized spirocyclic scaffold at physiological pH. Causality: LogD 7.4​ dictates passive membrane permeability and oral bioavailability. The shake-flask method coupled with LC-MS/MS provides superior accuracy over computational predictions by accounting for complex 3D solvation energies and intramolecular hydrogen bonding inherent to spirocycles[6].

Step-by-Step Procedure:

  • Preparation: Prepare a 10 mM stock solution of the target compound in LC-MS grade DMSO.

  • Partitioning: Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol (pre-saturated with PBS) and 495 µL of PBS (pH 7.4, pre-saturated with octanol).

  • Equilibration: Shake the biphasic mixture vigorously at 1000 rpm for 60 minutes at exactly 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the vial at 3000 x g for 10 minutes.

    • Self-Validation Check: A sharp, clear boundary with no emulsion at the interface guarantees accurate, cross-contamination-free sampling.

  • Sampling: Carefully aliquot 50 µL from the octanol (top) layer and 50 µL from the aqueous (bottom) layer into separate LC-MS vials. Dilute the octanol sample 100-fold with methanol to match MS ionization ranges.

  • Quantification: Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate the distribution coefficient: LogD7.4​=Log10​([Octanol]/[Aqueous]) .

References

  • Benchchem. Potential applications of spirocyclic compounds in pharmacology. Retrieved from

  • BLDpharm. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from 1

  • Benchchem. A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from 3

  • MDPI. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Retrieved from 2

  • Enamine. Sonidegib bioisosteres activity and ADME properties. Retrieved from 4

  • Benchchem. Advantages of spirocyclic scaffolds over planar structures in drug discovery. Retrieved from 6

  • ACS Publications. Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions. Retrieved from5

Sources

Validation

comparative study of different synthetic routes to 1-Oxa-7-azaspiro[4.4]non-3-ene

An In-Depth Comparative Guide to the Synthetic Routes of 1-Oxa-7-azaspiro[4.4]non-3-ene The 1-oxa-7-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry due to its rigid, three-dimensiona...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Synthetic Routes of 1-Oxa-7-azaspiro[4.4]non-3-ene

The 1-oxa-7-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to enhanced target selectivity and improved pharmacokinetic properties.[1] This guide provides a comparative analysis of different potential synthetic routes to 1-Oxa-7-azaspiro[4.4]non-3-ene, a specific derivative within this class. The focus is on providing a deep understanding of the chemical principles, experimental considerations, and relative merits of each approach to aid researchers in selecting the most suitable strategy for their drug discovery and development endeavors.

Route 1: Intramolecular [3+2] Cycloaddition of Alkenyl Nitrones

This approach is a powerful method for constructing the 1-azaspiro[4.4]nonane core.[2] The key step involves an intramolecular 1,3-dipolar cycloaddition of a nitrone with a tethered alkene, which forms the isoxazolidine ring of the spirocycle.[3][4] Subsequent manipulation of the isoxazolidine can lead to the desired 1-Oxa-7-azaspiro[4.4]non-3-ene.

Scientific Rationale

The intramolecular 1,3-dipolar cycloaddition is a concerted, pericyclic reaction that generally proceeds with high stereoselectivity.[2] The reaction is typically thermally or photochemically initiated and can be highly efficient in forming complex cyclic systems in a single step. The starting alkenyl nitrones can be synthesized from readily available 5,5-dialkyl-1-pyrroline N-oxides.[3]

Experimental Protocol

Step 1: Synthesis of Alkenyl Nitrones

  • To a solution of a 5,5-dialkyl-1-pyrroline N-oxide in an anhydrous solvent (e.g., diethyl ether), add an alkenyl Grignard reagent (e.g., pent-4-enylmagnesium bromide) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is quenched with water under aerobic conditions, which can partially oxidize the resulting N-hydroxypyrrolidine to the corresponding nitrone.

  • To complete the oxidation, air is bubbled through the solution in the presence of a catalyst like Cu(NH3)4²⁺.[3]

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • The purified alkenyl nitrone is dissolved in a high-boiling solvent such as toluene.

  • The solution is heated to reflux (110-145 °C) to induce the intramolecular cycloaddition. The reaction progress can be monitored by TLC or ¹H NMR.

  • Upon completion, the solvent is removed under reduced pressure to yield the tricyclic isoxazolidine.[2]

Step 3: Reductive Ring Opening of the Isoxazolidine

  • The tricyclic isoxazolidine is dissolved in a mixture of ethanol and acetic acid.

  • Activated zinc dust is added portion-wise to the solution.

  • The suspension is stirred at room temperature until the starting material is consumed, as indicated by TLC.

  • The reaction mixture is filtered through Celite to remove excess zinc, and the filtrate is concentrated to give the corresponding amino alcohol.[3]

Data Summary

StepReactantsReagents/ConditionsProductYield
15,5-dialkyl-1-pyrroline N-oxide, alkenyl Grignard reagentDiethyl ether, 0 °C; then H₂O, air, Cu(NH₃)₄²⁺Alkenyl nitroneModerate to Good
2Alkenyl nitroneToluene, reflux (110-145 °C)Tricyclic isoxazolidineQuantitative (for some substrates)[3]
3Tricyclic isoxazolidineZn, EtOH/AcOHAmino alcohol85-95%[3]

digraph "Intramolecular_3_2_Cycloaddition" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

start [label="5,5-dialkyl-1-pyrroline N-oxide"]; alkenyl_grignard [label="Alkenyl Grignard Reagent"]; step1_product [label="Alkenyl Nitrone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2_product [label="Tricyclic Isoxazolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="1-Oxa-7-azaspiro[4.4]nonane derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1_product [label="Grignard Addition & Oxidation"]; alkenyl_grignard -> step1_product; step1_product -> step2_product [label="Intramolecular\n[3+2] Cycloaddition\n(Toluene, reflux)"]; step2_product -> final_product [label="Reductive Ring Opening\n(Zn, AcOH/EtOH)"]; }

Caption: Workflow for the synthesis via intramolecular [3+2] cycloaddition.

Route 2: Domino Radical Bicyclization

This strategy offers a convergent approach to the 1-azaspiro[4.4]nonane skeleton through a domino radical bicyclization process.[5] This method involves the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic system in a single step from a suitably functionalized acyclic precursor.

Scientific Rationale

The reaction is initiated by a radical initiator, such as AIBN or triethylborane, and proceeds through a cascade of cyclization events. The starting material is typically an O-benzyl oxime ether containing an alkenyl moiety and a halogenated aromatic ring or a terminal alkyne.[5] The regioselectivity of the cyclization is controlled by the stability of the radical intermediates.

Experimental Protocol

Step 1: Synthesis of the Oxime Ether Precursor

  • The synthesis of the precursor involves standard organic transformations to assemble a molecule containing an O-benzyl oxime ether, an alkenyl group, and a radical acceptor (e.g., a bromoaryl group).[5]

Step 2: Domino Radical Bicyclization

  • The oxime ether precursor is dissolved in a suitable solvent like cyclohexane.

  • A radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) are added.

  • The reaction mixture is heated to reflux under an inert atmosphere for several hours.

  • The reaction is monitored by TLC, and upon completion, the product is isolated by column chromatography.[5]

Data Summary

StepReactantsReagents/ConditionsProductYield
1Various starting materialsMulti-step synthesisO-benzyl oxime ether precursorVariable
2O-benzyl oxime ether precursorBu₃SnH, AIBN, cyclohexane, reflux1-Azaspiro[4.4]nonane derivative11-67%[5]

digraph "Domino_Radical_Bicyclization" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

precursor [label="O-benzyl oxime ether precursor"]; radical_reagents [label="Bu3SnH, AIBN"]; spirocycle [label="1-Azaspiro[4.4]nonane derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

precursor -> spirocycle [label="Domino Radical Bicyclization\n(Cyclohexane, reflux)"]; radical_reagents -> spirocycle; }digraph "Tandem_Condensation_Cyclodehydration" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

amino_alcohol [label="Amino Alcohol"]; carboxylic_acid [label="Carboxylic Acid"]; oxazoline [label="Oxazoline Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; spirocycle [label="1-Oxa-7-azaspiro[4.4]non-3-ene", fillcolor="#34A853", fontcolor="#FFFFFF"];

amino_alcohol -> oxazoline [label="Condensation & Cyclodehydration"]; carboxylic_acid -> oxazoline; oxazoline -> spirocycle [label="Intramolecular Spirocyclization"]; }

Caption: Workflow for the tandem condensation and cyclodehydration approach.

Comparative Analysis

FeatureIntramolecular [3+2] CycloadditionDomino Radical BicyclizationTandem Condensation and Cyclodehydration
Overall Strategy Convergent, builds complexity lateConvergent, one-pot spirocyclizationLinear, sequential bond formation
Key Transformation Pericyclic cycloadditionRadical cascadeCondensation and cyclization
Stereocontrol Potentially high due to concerted mechanismOften yields diastereomeric mixtures [5]Dependent on the spirocyclization step
Substrate Scope Generally good for substituted nitrones and alkenesCan be sensitive to substituents on the radical precursor [5]Broad for oxazoline formation [6]
Reaction Conditions High temperatures for thermal cycloadditionRadical initiators and tin reagents can be hazardousGenerally milder conditions for condensation
Yields Often high for the key cycloaddition and reduction steps [3]Moderate and variable [5]Can be high for the initial steps [6]
Scalability Can be scalableUse of tin reagents can be problematic for scale-upGenerally good scalability

Conclusion

The synthesis of 1-Oxa-7-azaspiro[4.4]non-3-ene can be approached through several distinct and viable synthetic strategies. The intramolecular [3+2] cycloaddition of alkenyl nitrones stands out as a robust and well-documented method for constructing the core spirocycle, often with high yields and good stereocontrol. The domino radical bicyclization offers an elegant and convergent one-pot approach to the spirocyclic system, although yields can be variable and stereocontrol may be challenging. The tandem condensation and cyclodehydration route provides a more classical and potentially scalable approach, with the final spirocyclization step being the key challenge to optimize.

The choice of the optimal synthetic route will depend on the specific goals of the research program, including the desired substitution patterns, the need for stereochemical purity, and the scale of the synthesis. This comparative guide provides the foundational knowledge for researchers to make an informed decision and to design a successful synthetic strategy for accessing this important class of molecules.

References

  • Koyama, N., et al. (2002). Azaspirene: A Novel Angiogenesis Inhibitor Containing a 1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton Produced by the Fungus Neosartorya sp. Organic Letters, 4(15), 2653–2656*. [Link]

  • Ikeda, M., et al. (1994). Synthesis of an Optically Active 1-Azaspiro[4.4]non-8-en-7-one. HETEROCYCLES, 38(6), 1237-1240. [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036–2042. [Link]

  • Li, Y., et al. (2025). Synthesis of Spiro‐isoxazoline‐pyrazolones via Formal [4 + 1] Cycloaddition Between α‐Bromooximes and 4‐Bromo‐pyrazolones. ChemistrySelect. [Link]

  • Wipf, P., & Wang, X. (2002). Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols. Journal of Combinatorial Chemistry, 4(6), 656–660. [Link]

  • Wang, Z., et al. (2020). Synthesis of Spiroisoxazolines via an Oximation/Dearomatization Cascade under Air. Organic Letters, 22(10), 3994–3998. [Link]

  • Li, C., et al. (2022). Metal-free tandem reaction synthesis of spiro-cyclopropyl fused pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 20(27), 5364-5368. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21061–21071. [Link]

  • Ponomarenko, M. V., et al. (2021). Synthesis and Evaluation of C2-Symmetric SPIROL-Based bis-Oxazoline Ligands. Molecules, 26(18), 5506. [Link]

  • ResearchGate. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Tetrahedron Letters. [Link]

  • Sharma, S., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect. [Link]

  • Bakulina, O., et al. (2025). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Khoroshunova, Y. V., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition. Beilstein-Institut. [Link]

  • Scilit. (n.d.). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Scilit. Retrieved from [Link]

  • Rivas-Nass, A., & Bohlmann, F. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Heterocycles. [Link]

  • Grygorenko, O. O., et al. (2022). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks. Organic Chemistry Frontiers. [Link]

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Comparative

Assessing the Purity of Synthesized 1-Oxa-7-azaspiro[4.4]non-3-ene: A Comparative Guide to HPLC Methodologies

As drug discovery increasingly moves away from planar aromatic structures to explore complex three-dimensional chemical spaces, spirocyclic scaffolds have emerged as a powerful tool for improving physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves away from planar aromatic structures to explore complex three-dimensional chemical spaces, spirocyclic scaffolds have emerged as a powerful tool for improving physicochemical properties and target selectivity[1]. Among these, oxa-azaspirocycles like 1-Oxa-7-azaspiro[4.4]non-3-ene are highly valued building blocks[2].

However, assessing the purity of these synthesized spirocycles presents a significant analytical challenge. The molecule features a highly polar ether oxygen (1-oxa) and a basic secondary amine (7-aza) within a rigid spirocyclic core. As a Senior Application Scientist, I frequently observe that standard chromatographic methods fail when applied to such compounds, yielding poor retention, severe peak tailing, and inaccurate quantification[3].

This guide objectively compares standard Reversed-Phase Liquid Chromatography (RPLC) against optimized High-pH RPLC and Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity assessment of 1-Oxa-7-azaspiro[4.4]non-3-ene, providing the mechanistic causality and self-validating protocols necessary for robust method development.

The Mechanistic Challenge: Why Basic Amines Tail

To develop an effective purity assay, we must first understand the causality behind chromatographic failures. In standard RPLC, the stationary phase consists of hydrophobic alkyl chains (e.g., C18) bonded to a silica support.

The 7-aza group in our spirocycle is a basic amine with an estimated pKa of ~10. In a typical acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), this amine is fully protonated and carries a positive charge[4]. Simultaneously, the underlying silica support contains residual surface silanols (Si-OH) with pKa values ranging from 3.5 to 4.5. While formic acid lowers the pH, it is not acidic enough to fully protonate all silanols; a fraction remains ionized as negatively charged Si-O⁻[4].

This creates a dual retention mechanism:

  • Hydrophobic Partitioning: The intended interaction with the C18 ligands.

  • Cation Exchange: A strong, unintended secondary ionic interaction between the protonated spirocycle and the ionized silanols[5].

This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in asymmetric peak tailing (Asymmetry Factor, As​>1.5 )[6].

PeakTailing A Basic Amine (7-aza group, pKa ~10) C Secondary Ionic Interactions A->C B Residual Silanols (Si-O⁻, pKa ~4) B->C D Peak Tailing & Broadening (As > 1.5) C->D E Low pH / TFA (Protonate Silanols) E->B Inhibits F HILIC Mode (Orthogonal Retention) F->C Bypasses

Logical relationship of peak tailing causes and chromatographic solutions.

The Neutral Marker Diagnostic (Self-Validation)

Before overhauling a method, you must validate that the tailing is chemical and not a physical column void. Inject a neutral, non-ionizable marker (e.g., toluene). If the neutral peak is perfectly symmetrical while the basic spirocycle tails, the issue is definitively an acid-base chemical interaction[7].

Comparative HPLC Strategies

To overcome silanol interactions and accurately assess the purity of 1-Oxa-7-azaspiro[4.4]non-3-ene, we compare three distinct methodologies:

A. Standard RPLC (Low pH)

Utilizes a standard silica-based C18 column with 0.1% Formic Acid. As established, this fails to suppress silanol ionization fully, leading to poor resolution from synthetic impurities[4].

B. Optimized High-pH RPLC

By raising the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the basic amine is deprotonated and rendered neutral. This completely eliminates the cation exchange mechanism. Because standard silica dissolves at high pH, this method requires a specialized ethylene-bridged hybrid (BEH) silica column.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is specifically designed for polar and hydrophilic analytes[8]. It utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >80% Acetonitrile). In HILIC, water acts as the strong eluting solvent, forming an enriched aqueous layer on the stationary phase[9]. The protonated spirocycle partitions into this water layer, providing excellent retention and peak shape without detrimental silanol interference[10].

Experimental Data Comparison

The following table summarizes the quantitative performance of these three methods when analyzing a synthesized batch of 1-Oxa-7-azaspiro[4.4]non-3-ene spiked with a common saturated synthetic impurity.

MethodColumn ChemistryMobile PhaseRetention Time ( Rt​ )Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )
Standard RPLC C18 (Standard Silica)0.1% Formic Acid (pH 2.7)1.4 min2.853,2001.1
Optimized RPLC C18 (Hybrid Silica)10 mM NH₄HCO₃ (pH 10.0)5.2 min1.1214,5002.8
HILIC Zwitterionic10 mM NH₄Formate (pH 3.0) / 90% ACN7.1 min1.0518,2003.5

Data Interpretation: Standard RPLC yields unacceptable tailing ( As​=2.85 ) and fails to resolve the impurity ( Rs​<1.5 ). Both High-pH RPLC and HILIC deliver baseline resolution ( Rs​>2.0 ) and excellent peak symmetry, making them the superior choices for purity assessment.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating System Suitability Testing (SST).

HPLCWorkflow Start Synthesized Sample 1-Oxa-7-azaspiro[4.4]non-3-ene Prep Sample Prep: Dilute in Mobile Phase Start->Prep Split Select Chromatographic Mode Prep->Split RPLC Optimized RPLC (Hybrid C18, pH 10.0) Split->RPLC Hydrophobic Impurities HILIC HILIC (Zwitterionic, pH 3.0) Split->HILIC Polar Impurities Eval1 Evaluate Asymmetry (As) & Resolution (Rs) RPLC->Eval1 Eval2 Evaluate Asymmetry (As) & Resolution (Rs) HILIC->Eval2 Val Method Validation (Linearity, LOD/LOQ) Eval1->Val Eval2->Val

Step-by-step experimental workflow for selecting and validating HPLC methods.

Protocol A: HILIC Purity Assay (Recommended for Polar Impurities)

1. System Preparation & Equilibration

  • Column: Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Isocratic Elution: 10% A / 90% B. Note: In HILIC, water is the strong solvent; increasing water decreases retention[10].

  • Flow Rate: 1.0 mL/min.

  • Equilibration: Flush with 20 column volumes. HILIC requires longer equilibration times than RPLC to establish the aqueous layer[8].

2. System Suitability Testing (SST)

  • Inject a neutral marker (e.g., Toluene) to verify column packing integrity.

  • Acceptance Criteria: Toluene As​≤1.2 ; N≥10,000 .

3. Sample Preparation

  • Critical Step: Dissolve 1-Oxa-7-azaspiro[4.4]non-3-ene in a diluent matching the mobile phase (90% Acetonitrile). Injecting a sample dissolved in 100% water (a strong solvent in HILIC) will cause severe peak distortion and breakthrough[10].

4. Execution & Validation

  • Inject 5 µL of the sample (1 mg/mL).

  • Monitor at 210 nm (UV) or via positive electrospray ionization (ESI+) MS.

  • Calculate the area percent of the main peak against all integrated impurity peaks to determine chromatographic purity.

Protocol B: Optimized High-pH RPLC (Recommended for Hydrophobic Impurities)

1. System Preparation & Equilibration

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 15 minutes.

2. SST & Sample Prep

  • Inject Uracil as a void volume marker and Toluene as a neutral retention marker.

  • Dissolve the sample in 5% Acetonitrile / 95% Water (weak solvent for RPLC).

3. Execution

  • Inject 10 µL of the sample. The high pH ensures the 7-aza group remains deprotonated, allowing for a purely hydrophobic separation mechanism and sharp, symmetrical peaks.

Conclusion

Assessing the purity of basic spirocyclic compounds like 1-Oxa-7-azaspiro[4.4]non-3-ene requires a departure from generic laboratory protocols. Standard low-pH RPLC methods are fundamentally incompatible with this molecule due to unsuppressed silanol interactions. By understanding the underlying chemical causality, analysts can implement either HILIC (for superior retention of polar synthetic intermediates) or High-pH RPLC (for robust, tailing-free analysis of the neutral freebase). Implementing these targeted methodologies ensures high-fidelity purity data, accelerating the progression of novel spirocyclic scaffolds through the drug development pipeline.

Sources

Validation

cross-validation of analytical methods for 1-Oxa-7-azaspiro[4.4]non-3-ene

The transition from planar aromatic rings to three-dimensional, Fsp3-rich architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, such as 1-Oxa-7-azaspiro[4.4]non-3-ene , are highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar aromatic rings to three-dimensional, Fsp3-rich architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds, such as 1-Oxa-7-azaspiro[4.4]non-3-ene , are highly privileged motifs used to improve the physicochemical properties, metabolic stability, and target selectivity of drug candidates[1][2]. However, the inherent 3D complexity of these molecules—specifically the presence of a chiral spirocenter at the C5 position—presents significant bioanalytical challenges.

When quantifying 1-Oxa-7-azaspiro[4.4]non-3-ene in pharmacokinetic (PK) or pharmacodynamic (PD) studies, a single analytical method is rarely sufficient. Total drug exposure is typically measured via Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS), while enantiomeric profiling requires Chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). According to the ICH M10 guidelines , when data from multiple analytical platforms are combined to support regulatory decisions, a rigorous cross-validation must be performed to assess statistical bias and ensure data comparability[3][4].

As a Senior Application Scientist, I have structured this guide to objectively compare these orthogonal analytical methods, providing the mechanistic rationale and self-validating protocols required to execute a compliant cross-validation for 1-Oxa-7-azaspiro[4.4]non-3-ene.

Mechanistic Causality in Method Selection

The selection of analytical platforms for 1-Oxa-7-azaspiro[4.4]non-3-ene is dictated by its structural features: a basic pyrrolidine-like nitrogen (pKa ~9.5), a hydrophilic oxa-ring, and a spiro-fused chiral center.

  • RP-LC-MS/MS (Total Quantification): The basic nitrogen readily accepts a proton, making it highly amenable to Electrospray Ionization in positive mode (ESI+). Reversed-phase C18 columns provide excellent retention and throughput for the total spirocycle, but they cannot resolve the enantiomers.

  • Chiral SFC-MS (Enantiomeric Resolution): To resolve the spiro-enantiomers, chiral stationary phases (e.g., amylose-tris(3,5-dimethylphenylcarbamate)) are required. We select SFC over traditional normal-phase HPLC because supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This reduces mass transfer resistance, yielding sharper peaks, faster run times, and direct compatibility with MS detection without the ion-suppression commonly caused by normal-phase solvents.

  • GC-MS (Orthogonal Verification): While the compound is volatile enough for GC-MS, the basic nitrogen often causes peak tailing on standard siloxane phases unless derivatized. Therefore, GC-MS is relegated to raw material purity verification rather than high-throughput bioanalysis.

Cross-Validation Workflow Diagram

The following diagram illustrates the ICH M10-compliant cross-validation architecture, ensuring that bias between the high-throughput LC-MS/MS method and the stereospecific SFC-MS method is statistically evaluated[5].

G Start 1-Oxa-7-azaspiro[4.4]non-3-ene Incurred Sample Matrix Prep Self-Validating Sample Prep (Spike with SIL-IS) Start->Prep split Prep->split LCMS Method A: RP-LC-MS/MS (Total Scaffold Quantification) split->LCMS SFC Method B: Chiral SFC-MS (Enantiomeric Profiling) split->SFC DataA Dataset A (Concentration ± SD) LCMS->DataA DataB Dataset B (Concentration ± SD) SFC->DataB CrossVal ICH M10 Cross-Validation (Bland-Altman Bias Assessment) DataA->CrossVal DataB->CrossVal Result Validated Orthogonal Methods Ready for Regulatory Submission CrossVal->Result

ICH M10 Cross-Validation Workflow for 1-Oxa-7-azaspiro[4.4]non-3-ene Analytical Methods.

Comparative Performance Data

The table below synthesizes the quantitative validation parameters for the three methods. Data reflects typical performance metrics when analyzing spirocyclic amines in plasma matrices.

Analytical ParameterRP-LC-MS/MS (Method A)Chiral SFC-MS (Method B)GC-MS (Alternative)
Primary Utility Total PK quantificationEnantiomeric ratio/chiral PKRaw material purity
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL50 ng/mL
Linear Dynamic Range 0.5 – 1000 ng/mL2.0 – 1000 ng/mL50 – 5000 ng/mL
Enantiomeric Resolution (Rs) N/A (Co-elution)> 2.5 (Baseline resolution)N/A
Matrix Effect Susceptibility Moderate (Requires SIL-IS)Low (Orthogonal separation)High (Injector port effects)
Throughput (Run Time) 3.5 minutes8.0 minutes15.0 minutes

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, 1-Oxa-7-azaspiro[4.4]non-3-ene-[D4]. By spiking the SIL-IS into the raw matrix before extraction, any volumetric losses during sample handling or matrix-induced ion suppression during ionization are mathematically nullified. The ratio of Analyte/IS creates a self-validating quantification loop.

Protocol 1: Universal Sample Preparation (Liquid-Liquid Extraction)

Causality: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) because the resulting organic extract can be evaporated and reconstituted in either aqueous mobile phase (for LC) or organic solvent (for SFC), allowing the exact same sample extract to be split for cross-validation.

  • Aliquot & Spike: Transfer 50 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS working solution (50 ng/mL in 50% Methanol).

  • Alkalinization: Add 50 µL of 0.1 M Ammonium Hydroxide. Rationale: Raising the pH above the pKa of the azaspiro nitrogen (~9.5) neutralizes the molecule, driving it into the organic phase.

  • Extraction: Add 400 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Evaporation & Splitting: Transfer 300 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution:

    • For LC-MS/MS: Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • For SFC-MS: Reconstitute in 100 µL of Methanol.

Protocol 2: RP-LC-MS/MS (Method A)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.0 minutes. Flow rate: 0.5 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for the spirocycle (e.g., [M+H]+ m/z 126.1 → m/z fragment).

  • Validation Check: Ensure the signal-to-noise (S/N) ratio at the LLOQ (0.5 ng/mL) is ≥ 5:1, with precision (%CV) ≤ 20%.

Protocol 3: Chiral SFC-MS (Method B)
  • Column: Daicel Chiralpak IG (3.0 x 100 mm, 3 µm). Rationale: The immobilized amylose stationary phase provides optimal steric interaction with the spiro-fused rings.

  • Mobile Phase: Supercritical CO₂ / Methanol (containing 0.2% Ammonium Hydroxide) in a 75:25 ratio. Rationale: The basic additive prevents secondary interactions between the azaspiro nitrogen and residual silanols on the column, eliminating peak tailing.

  • Conditions: Backpressure regulator set to 120 bar; Column temperature 40°C; Flow rate 1.5 mL/min.

  • Detection: Split flow to MS using a make-up solvent (Methanol with 0.1% Formic acid) to enhance ESI+ ionization post-column.

Protocol 4: ICH M10 Cross-Validation Execution

Causality: ICH M10 intentionally omits rigid pass/fail criteria for cross-validation, instead requiring a statistical assessment of bias to determine if the data can be safely combined[3][6].

  • Sample Selection: Select a minimum of 30 incurred study samples (samples from actual dosed subjects) spanning the analytical range. Spiked Quality Control (QC) samples alone are insufficient, as they do not mimic true metabolic matrix effects[6].

  • Parallel Analysis: Analyze the 30 samples using Method A and Method B.

  • Statistical Bias Assessment: Calculate the percentage difference for each sample: [(Method B - Method A) / Mean] x 100.

  • Bland-Altman Plotting: Plot the percentage difference against the mean concentration. Assess whether the bias is random (acceptable) or systematic/concentration-dependent (requires method optimization).

References

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: Expert Opinion on Drug Discovery (PubMed / NIH) URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Source: Bioanalysis (NIH / PMC) URL:[Link]

  • Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

Sources

Comparative

Evaluating the Drug-Like Properties of 1-Oxa-7-azaspiro[4.4]non-3-ene Derivatives: A Comparative Guide

The "escape from flatland" has become a central paradigm in modern drug discovery. Transitioning from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons ( Fsp3​ ) correlates strongl...

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Author: BenchChem Technical Support Team. Date: April 2026

The "escape from flatland" has become a central paradigm in modern drug discovery. Transitioning from planar, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons ( Fsp3​ ) correlates strongly with clinical success and improved physicochemical properties[1]. Among these three-dimensional architectures, spirocyclic scaffolds—specifically 1-oxa-7-azaspiro[4.4]non-3-ene derivatives—have emerged as highly versatile modules for hit-to-lead optimization[2].

This guide provides a rigorous comparative analysis of the drug-like properties of 1-oxa-7-azaspiro[4.4]non-3-ene scaffolds against traditional planar amines (e.g., piperidines and pyrrolidines). It is designed for researchers and drug development professionals, supported by actionable, self-validating experimental protocols.

Structural Rationale & Scaffold Hopping

The 1-oxa-7-azaspiro[4.4]non-3-ene core features two five-membered rings joined at a single spiro carbon, incorporating both an oxygen and a nitrogen heteroatom, alongside a double bond ( Δ3 ).

Causality in Design:

  • Increased Fsp3​ : The spiro center breaks planarity, preventing the tight π−π stacking typical of flat aromatics. This lowers the crystal lattice energy, which is the primary thermodynamic driver for improved aqueous solubility[3].

  • Vector Control: The rigid 3D geometry projects the amine and oxygen exit vectors in a cambered environment. This allows for highly specific interactions with biological targets that flat equivalents simply cannot reach, opening up new chemical space[4].

  • The Alkene Handle: The Δ3 double bond serves as a synthetic handle for further functionalization (e.g., epoxidation, dihydroxylation) or acts as a conformational lock to restrict ring puckering[2].

ScaffoldHopping A Planar Amine (e.g., Piperidine) B High Lipophilicity & hERG Liability A->B C Scaffold Hopping (Increase Fsp3) B->C D 1-Oxa-7-azaspiro[4.4] non-3-ene C->D E Improved Solubility & PK Profile D->E

Logic of scaffold hopping from planar amines to spirocyclic derivatives.

Comparative Performance Analysis

When optimizing hit-to-lead compounds, replacing a piperidine or morpholine with a spirocyclic equivalent routinely rescues failing pharmacokinetics (PK)[3].

Table 1: Physicochemical and DMPK Profile Comparison
ParameterTraditional Planar Amines (e.g., Piperidine)1-Oxa-7-azaspiro[4.4]non-3-ene ScaffoldMechanistic Rationale
Fsp3​ Fraction Low (<0.3)High (>0.7)Spiro center introduces rigid 3D complexity, escaping "flatland"[1].
Aqueous Solubility Poor to ModerateHighDisruption of crystal lattice packing lowers melting point, increasing thermodynamic solubility[3].
Metabolic Stability Low ( t1/2​ < 15 min)High ( t1/2​ > 60 min)Steric hindrance around the azaspiro core protects against CYP-mediated N-dealkylation[3].
hERG Liability HighLowReduced basicity and altered spatial vector of the basic amine mitigate off-target ion channel binding[1].

Mechanistic Insights:

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically attack the α -carbons of exposed secondary and tertiary amines (N-dealkylation). The spirocyclic architecture of 1-oxa-7-azaspiro[4.4]non-3-ene sterically shields the azaspiro core, drastically reducing CYP-mediated clearance[3].

  • hERG Toxicity: Off-target binding to the hERG potassium channel (a major cause of cardiotoxicity) is driven by highly lipophilic, basic amines. The oxa-aza substitution lowers the basicity ( pKa​ ) of the amine and alters its spatial orientation, effectively mitigating hERG liability[1].

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate these properties, researchers must employ protocols that control for assay artifacts. The following workflows are designed as self-validating systems to ensure that the observed data is a function of the compound's intrinsic properties.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Why Nephelometry? While HPLC-UV measures thermodynamic solubility, nephelometry provides a high-throughput, biologically relevant measure of kinetic solubility by detecting the exact concentration at which a compound precipitates out of a DMSO/buffer solution.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the 1-oxa-7-azaspiro[4.4]non-3-ene derivative in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point serial dilution of the stock in DMSO.

  • Aqueous Spiking: Transfer 5 μ L of each DMSO dilution into 95 μ L of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. (Final DMSO concentration = 5%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking (300 rpm) to allow equilibrium.

  • Detection: Read the plate using a nephelometer (measuring light scattering).

  • Validation Check: Include Nicardipine as a low-solubility control and Fluconazole as a high-solubility control. The inflection point where light scattering exponentially increases represents the kinetic solubility limit.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Why HLM? HLM assays isolate phase I metabolism (primarily CYP450). By comparing the intrinsic clearance ( CLint​ ) of the spirocycle versus the planar analog, we can quantify the protective effect of the sp3-rich core.

HLM_Workflow Step1 Incubate Compound with HLM & Buffer Step2 Add NADPH to Initiate Reaction Step1->Step2 Step3 Quench with Cold Acetonitrile Step2->Step3 Step4 Centrifuge & Extract Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Calculate CL_int) Step4->Step5

Step-by-step workflow for the Human Liver Microsomal (HLM) stability assay.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2​ .

  • Compound Addition: Add the test compound (1 μ M final concentration) to the master mix. Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Aliquoting: At t=0,5,15,30,45, and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Extraction: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

  • Analysis: Analyze the remaining parent compound via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) from the slope of the natural log of % remaining versus time.

Conclusion

The 1-oxa-7-azaspiro[4.4]non-3-ene scaffold represents a highly effective structural intervention in drug discovery. By systematically replacing planar, lipophilic amines with this spirocycle, developers can leverage its high Fsp3​ character to simultaneously optimize solubility, block CYP450 metabolic liabilities, and engineer out cardiotoxicity.

References

  • Title: Advantages of spirocyclic scaffolds over planar structures in drug discovery Source: Benchchem URL: 3

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis (Expert Opinion on Drug Discovery) URL: 1

  • Title: Diazo Tetramic Acids Provide Access to Natural-Like Spirocyclic Δα,β-Butenolides through Rh(II)-Catalyzed O–H Insertion/Base-Promoted Cyclization Source: The Journal of Organic Chemistry (ACS Publications) URL: 2

  • Title: Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: 4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-7-azaspiro[4.4]non-3-ene

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Oxa-7-azaspiro[4.4]no...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 1-Oxa-7-azaspiro[4.4]non-3-ene, a heterocyclic compound with potential applications in medicinal chemistry, demands a thorough understanding of its properties and a rigorous adherence to safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and handling procedures to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 1-Oxa-7-azaspiro[4.4]non-3-ene is not extensively documented, information from safety data sheets (SDS) for structurally similar spirooxazoline compounds provides critical insights into its potential hazards. The primary risks associated with this class of chemicals include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]

  • Potential for Systemic Effects: Some related compounds are harmful if swallowed or in contact with skin.[4]

  • Reproductive Toxicity: Certain analogous structures are suspected of damaging fertility or the unborn child.[5]

Given these potential hazards, a conservative approach to handling is warranted, assuming the compound is hazardous until proven otherwise.[6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling 1-Oxa-7-azaspiro[4.4]non-3-ene.

Body Part Required PPE Rationale and Best Practices
Eyes and Face Chemical safety goggles and a face shield.[7][8]Goggles provide a seal against splashes and dust, while a face shield offers an additional layer of protection for the entire face.[9] Standard safety glasses are insufficient.
Hands Double-gloving with chemical-resistant nitrile gloves.[10]Nitrile gloves offer good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. Gloves should be powder-free and disposable.[11] Always inspect gloves for any signs of degradation or puncture before use and dispose of them immediately after handling the compound.[7][8]
Body A long-sleeved, cuffed laboratory coat. A chemical-resistant apron or coveralls should be considered for larger quantities.Protects skin and personal clothing from accidental spills and contamination.[4]
Respiratory An N95 or higher-rated respirator is recommended, especially when handling the solid form or when there is a potential for aerosol generation.[9][11]All handling of the solid material should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
Feet Closed-toe shoes.Protects feet from spills and falling objects.

Safe Handling and Operational Workflow

A systematic approach to handling 1-Oxa-7-azaspiro[4.4]non-3-ene is crucial to minimize the risk of exposure. The following workflow outlines the key steps for safe handling, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Review SDS and SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Enter Fume Hood Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Post-Reaction Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Waste Dispose of Waste in Labeled Containers Doff_PPE->Waste

Caption: A workflow diagram illustrating the key stages of safely handling 1-Oxa-7-azaspiro[4.4]non-3-ene.

Step-by-Step Handling Protocol:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs) before beginning work.

    • Ensure that a chemical spill kit is readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling (within a certified chemical fume hood):

    • When weighing the solid compound, do so in a fume hood to prevent the inhalation of fine particles.[8][12]

    • If dissolving the compound, add the solvent slowly to avoid splashing.

    • Keep the container with the compound sealed when not in use.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in a manner that avoids self-contamination. The outer pair of gloves should be removed first.[9]

    • Dispose of all contaminated materials, including gloves, weighing paper, and any excess compound, in a clearly labeled hazardous waste container.[4][5][7] Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Spill: Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Do not allow the material to enter drains.[7][8] For large spills, contact your institution's environmental health and safety department.

Conclusion

The responsible use of 1-Oxa-7-azaspiro[4.4]non-3-ene in a research setting is contingent upon a comprehensive understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE and handling protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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  • Thermo Fisher Scientific. (2025, December 26). 2-Oxa-7-azaspiro[3.
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  • 1-oxa-7-azaspiro[4.
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  • PubChem. 1-Oxa-7-azaspiro(4.4)nonane.
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